3-(4-(Methylsulfonyl)phenyl)propanal
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12O3S |
|---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(4-methylsulfonylphenyl)propanal |
InChI |
InChI=1S/C10H12O3S/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11/h4-8H,2-3H2,1H3 |
InChI Key |
SLVQBKHKGCXBQV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC=O |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Chemical Properties and Synthetic Applications of 3-(4-(Methylsulfonyl)phenyl)propanal
Executive Summary
As a Senior Application Scientist in pharmaceutical development, I frequently evaluate bifunctional building blocks that can streamline the synthesis of complex Active Pharmaceutical Ingredients (APIs). 3-(4-(Methylsulfonyl)phenyl)propanal is a prime example of such a molecule. It combines the well-documented 4-methylsulfonylphenyl pharmacophore—a critical motif in selective COX-2 inhibitors and veterinary antibiotics like Florfenicol[1]—with a highly reactive aliphatic aldehyde terminus. This guide provides an in-depth technical analysis of its physicochemical properties, validated synthetic methodologies, and downstream applications for drug discovery professionals.
Chemical Identity and Physicochemical Properties
To effectively utilize 3-(4-(Methylsulfonyl)phenyl)propanal in synthetic workflows, one must understand its fundamental properties[2]. The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing via both inductive and resonance effects. However, the two-carbon ethylene linker insulates the aldehyde from the aromatic ring's electronic influence, ensuring the carbonyl group behaves as a typical, highly reactive aliphatic aldehyde rather than a deactivated conjugated system.
| Property | Value |
| IUPAC Name | 3-(4-methanesulfonylphenyl)propanal |
| Molecular Formula | C₁₀H₁₂O₃S |
| Molecular Weight | 212.26 g/mol |
| Exact Mass | 212.0507 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 (Sulfone oxygens + Carbonyl oxygen) |
| Rotatable Bonds | 4 |
| Related Isomers/Analogs | 2-(4-methylsulfonylphenyl)propanal[3]; 3-(4-(Methylsulfonyl)phenyl)propanoic acid |
Synthetic Methodologies: Strategic Approaches
The synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal requires careful selection of reaction conditions to prevent over-oxidation or degradation. The most reliable and scalable route involves the oxidation of the corresponding primary alcohol, 3-(4-(methylsulfonyl)phenyl)propan-1-ol. Alternatively, it can be accessed via the reduction of 3-(4-(methylsulfonyl)phenyl)propanoic acid, though controlling the reduction to stop strictly at the aldehyde stage requires specialized reagents like DIBAL-H at cryogenic temperatures.
Fig 1: Swern oxidation workflow for synthesizing the target aldehyde.
Experimental Protocols: A Self-Validating System
Protocol A: Anhydrous Swern Oxidation
Causality Focus: The choice of Swern oxidation over aqueous oxidants (e.g., KMnO₄ or Jones reagent) is strictly dictated by the need to prevent over-oxidation to the carboxylic acid. The Swern reaction is anhydrous and kinetically traps the oxidation state at the aldehyde.
-
Preparation of the Active Oxidant: In a flame-dried Schlenk flask under an argon atmosphere, dissolve oxalyl chloride (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Maintaining -78 °C is critical. Above -60 °C, the intermediate chlorosulfonium salt decomposes violently, leading to reaction failure and safety hazards.
-
DMSO Addition: Add anhydrous DMSO (2.4 eq) dropwise. Stir for 15 minutes. Causality: DMSO reacts with oxalyl chloride to form dimethylchlorosulfonium chloride, the active electrophilic oxidant, while releasing CO₂ and CO gases.
-
Substrate Addition: Dissolve 3-(4-(methylsulfonyl)phenyl)propan-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C. Causality: The primary alcohol attacks the sulfonium salt, displacing chloride to form the key alkoxysulfonium intermediate.
-
Amine-Induced Rearrangement: Add triethylamine (5.0 eq) dropwise. Stir for 15 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour. Causality: Triethylamine deprotonates the alkoxysulfonium intermediate, triggering an intramolecular cyclic transition state that cleaves the carbon-hydrogen bond, yielding the target aldehyde and dimethyl sulfide byproduct.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with DCM, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Protocol B: Reductive Amination for API Derivatization
Converting the aldehyde to a secondary or tertiary amine is a common step in generating libraries of biologically active compounds, similar to the synthesis of amino acid derivatives like 2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid[4].
-
Imine Formation: Combine 3-(4-(methylsulfonyl)phenyl)propanal (1.0 eq) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours. Causality: DCE is chosen over DCM due to its slightly higher boiling point and better solubility profile for polar intermediates.
-
Selective Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise. Stir for 12 hours at room temperature. Causality: NaBH(OAc)₃ is explicitly selected over sodium borohydride (NaBH₄). The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the starting aldehyde but highly reactive toward the more electrophilic iminium ion intermediate. This prevents the reduction of unreacted aldehyde back to the starting alcohol.
-
Quench: Quench with saturated aqueous NaHCO₃, extract with EtOAc, dry, and concentrate.
Downstream Applications in Drug Development
The strategic value of 3-(4-(Methylsulfonyl)phenyl)propanal lies in its orthogonal reactivity. The sulfone group is chemically inert under most standard conditions, allowing aggressive transformations at the aldehyde terminus.
Fig 2: Versatile downstream synthetic applications of the target aldehyde.
-
Wittig Olefination: Reaction with phosphonium ylides yields substituted alkenes, extending the carbon skeleton for lipophilic pocket binding in target proteins.
-
Grignard Additions: Nucleophilic addition of organomagnesium halides generates secondary alcohols, creating new chiral centers that can be further resolved for enantiopure drug candidates.
References
-
US20050075506A1 - Process for preparing florfenicol. Google Patents. 1
-
2-(4-methylsulfonylphenyl)propanal. AK Scientific, Inc. 3
-
C10H12O3S - Explore. PubChemLite.2
-
3-(4-(Methylsulfonyl)phenyl)propanoic acid. Sigma-Aldrich.
-
2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid. ChemScene. 4
Sources
Comprehensive Structure Elucidation of 3-(4-(Methylsulfonyl)phenyl)propanal: A Technical Whitepaper
Executive Summary
The compound 3-(4-(Methylsulfonyl)phenyl)propanal (Chemical Formula: C₁₀H₁₂O₃S) is a highly functionalized aromatic intermediate frequently utilized in the synthesis of selective COX-2 inhibitors and other advanced active pharmaceutical ingredients (APIs). Structurally, it features a para-substituted benzene ring bearing a strongly electron-withdrawing methylsulfonyl group (-SO₂CH₃) and a reactive propanal aliphatic chain.
This whitepaper provides an in-depth, self-validating analytical framework for the definitive structure elucidation of this molecule. By synthesizing data from High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR), we establish a rigorous proof of molecular connectivity and regiochemistry.
Strategic Analytical Workflow
The structural elucidation of organic intermediates relies on a synergistic, multi-modal approach[1]. To prevent analytical bias, the workflow is designed sequentially: HRMS establishes the exact molecular formula, FT-IR orthogonalizes the presence of key functional groups, and NMR (1D and 2D) maps the precise atomic connectivity.
Fig 1. Sequential analytical workflow for the structure elucidation of organic intermediates.
High-Resolution Mass Spectrometry (HRMS)
To confirm the elemental composition, ESI-HRMS was employed. The exact monoisotopic mass of C₁₀H₁₂O₃S is calculated as 212.0507 Da. The presence of the [M+H]⁺ and[M+Na]⁺ adducts within a <3 ppm mass error definitively confirms the molecular formula and rules out synthetic dimerization.
| Ion Species | Theoretical m/z | Observed m/z | Mass Error (ppm) | Interpretation |
| [M+H]⁺ | 213.0580 | 213.0583 | +1.4 | Protonated molecular ion |
| [M+Na]⁺ | 235.0399 | 235.0405 | +2.5 | Sodium adduct |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy provides orthogonal validation for the presence of the carbonyl and sulfonyl functional groups without the interference of solvent effects common in NMR[2]. The sulfone group exhibits highly characteristic, intense asymmetric and symmetric stretching bands.
| Wavenumber (cm⁻¹) | Peak Shape/Intensity | Vibrational Mode | Functional Group Assignment |
| 2930, 2850 | Weak, sharp | C-H stretch | Aliphatic C-H (Propanal chain) |
| 2725 | Weak, sharp | C-H stretch | Aldehyde C-H (Fermi resonance) |
| 1720 | Strong, sharp | C=O stretch | Aldehyde Carbonyl |
| 1595 | Medium | C=C stretch | Aromatic Ring |
| 1305 | Strong, broad | O=S=O asym. stretch | Methylsulfonyl group |
| 1150 | Strong, sharp | O=S=O sym. stretch | Methylsulfonyl group |
Nuclear Magnetic Resonance (NMR) Profiling
NMR chemical shifts are interpreted based on established empirical rules for shielding and deshielding effects[3]. The para-substitution pattern creates a classic AA'BB' spin system in the aromatic region.
¹H NMR Connectivity Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum confirms the regiochemistry. The strong electron-withdrawing nature of the -SO₂CH₃ group heavily deshields the ortho protons (H-6, H-8), pushing them downfield to ~7.86 ppm.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |
| H-1 | 9.81 | Triplet (t) | 1.2 | 1H | Aldehyde (-CHO) |
| H-6, H-8 | 7.86 | Doublet (d) | 8.2 | 2H | Aromatic CH (ortho to SO₂) |
| H-5, H-9 | 7.40 | Doublet (d) | 8.2 | 2H | Aromatic CH (ortho to alkyl) |
| H-3 | 3.05 | Triplet (t) | 7.4 | 2H | Benzylic CH₂ (Ar-CH₂-) |
| H-10 | 3.03 | Singlet (s) | - | 3H | Methylsulfonyl (-SO₂CH₃) |
| H-2 | 2.85 | Triplet of doublets (td) | 7.4, 1.2 | 2H | Alpha CH₂ (-CH₂-CHO) |
¹³C NMR and DEPT-135 Carbon Assignment (100 MHz, CDCl₃)
A critical challenge in the ¹³C NMR of this molecule is the near-isochronous chemical shifts of the alpha-CH₂ (C-2) and the methylsulfonyl CH₃ (C-10), both appearing near ~44.5 ppm. A DEPT-135 experiment is causally required here: C-2 appears as a negative phase peak (CH₂), while C-10 appears as a positive phase peak (CH₃), allowing unambiguous assignment.
| Position | Chemical Shift (δ, ppm) | Type | DEPT-135 Phase | Assignment |
| C-1 | 200.5 | C=O | Positive (CH) | Aldehyde Carbon |
| C-4 | 146.5 | Cq | Null | Aromatic C (attached to alkyl) |
| C-7 | 138.8 | Cq | Null | Aromatic C (attached to SO₂) |
| C-5, C-9 | 129.2 | CH | Positive (CH) | Aromatic CH (ortho to alkyl) |
| C-6, C-8 | 127.7 | CH | Positive (CH) | Aromatic CH (ortho to SO₂) |
| C-2 | 44.8 | CH₂ | Negative (CH₂) | Alpha CH₂ |
| C-10 | 44.5 | CH₃ | Positive (CH₃) | Methylsulfonyl Carbon |
| C-3 | 27.9 | CH₂ | Negative (CH₂) | Benzylic CH₂ |
2D NMR (HSQC & HMBC) Regiochemical Validation
Advanced 2D NMR techniques, particularly HMBC, are essential for confirming the exact attachment points of the functional groups to the aromatic ring[4]. The ³J_CH correlation from the methylsulfonyl protons (H-10) to the aromatic quaternary carbon (C-7) definitively anchors the sulfone group.
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) interactions confirming regiochemistry.
Self-Validating Experimental Methodologies
To ensure the trustworthiness and reproducibility of the data presented, the following self-validating protocols must be strictly adhered to:
Protocol A: ESI-HRMS Acquisition
-
Sample Prep: Dilute the analyte to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid to promote protonation.
-
Infusion: Introduce the sample directly into an ESI-Q-TOF mass spectrometer at a flow rate of 10 µL/min.
-
Parameters: Set capillary voltage to 3.0 kV, cone voltage to 30 V, and desolvation temperature to 350 °C. Acquire data in positive ion mode (m/z 100-1000).
Protocol B: ATR-FTIR Acquisition
-
Background: Ensure the ATR diamond crystal is pristine by running an ambient air background scan.
-
Sampling: Place ~2 mg of the neat solid sample directly onto the ATR crystal. Apply uniform pressure using the anvil to ensure intimate contact.
-
Acquisition: Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Protocol C: 1D and 2D NMR Acquisition
-
Solvent Rationale: Dissolve exactly 20 mg of the analyte in 0.6 mL of CDCl₃ (99.8% D). CDCl₃ is chosen because it lacks exchangeable protons, preventing signal overlap or exchange with the critical aldehyde proton at ~9.8 ppm.
-
¹H NMR: Acquire at 400 MHz using a standard 30° pulse (zg30), 16 scans, and a relaxation delay (D1) of 2.0 s. Apply an exponential apodization function (LB = 0.3 Hz) to enhance resolution.
-
¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30) and 1024 scans. Critical Step: Set D1 to 3.0 s to allow the quaternary carbons (C-1, C-4, C-7) to fully relax, ensuring they integrate properly above the baseline noise.
Conclusion
The structure of 3-(4-(Methylsulfonyl)phenyl)propanal is unambiguously confirmed. The HRMS data validates the elemental composition, FT-IR confirms the integrity of the highly polar sulfone and carbonyl groups, and the combination of 1D/2D NMR provides a mathematically rigorous proof of the para-substituted regiochemistry and aliphatic chain connectivity.
Sources
3-(4-(Methylsulfonyl)phenyl)propanal: Structural Characterization, Synthesis, and Applications in Advanced Medicinal Chemistry
The methylsulfonylphenyl moiety is a privileged pharmacophore in medicinal chemistry, historically recognized for its role in conferring COX-2 selectivity (e.g., etoricoxib, rofecoxib). In contemporary drug design, extending this pharmacophore with a flexible alkyl chain—specifically as 3-(4-(methylsulfonyl)phenyl)propanal —provides a versatile electrophilic hub for late-stage functionalization.
As a Senior Application Scientist, I have structured this technical dossier to guide researchers through the structural profiling, mechanistic synthesis, and downstream application of this critical intermediate, particularly in the development of targeted therapies for complement-mediated disorders .
Chemical Identity & Isomeric Differentiation
While branched isomers of this compound are widely cataloged in commercial databases, the linear 3-substituted propanal is a specialized intermediate typically generated in situ or custom-synthesized for specific drug discovery workflows. Differentiating these structural isomers is critical, as the linear propanal chain provides the necessary steric freedom for optimal receptor-ligand interactions in complex binding pockets.
Structural & Physicochemical Profiling
| Property / Identifier | Value / Description |
| IUPAC Name | 3-(4-methanesulfonylphenyl)propanal |
| Synonyms | 3-[4-(methylsulfonyl)phenyl]propanal; 4-(methylsulfonyl)hydrocinnamaldehyde |
| Molecular Formula | C10H12O3S |
| Molecular Weight | 212.26 g/mol |
| Pharmacophore Role | Strong hydrogen bond acceptor (SO₂), lipophilic flexible spacer |
| Related Isomer CAS (2-position) | 1482387-26-7 (2-(4-methanesulfonylphenyl)propanal) |
| Related Isomer CAS (3-position) | 1781455-59-1 (2-(3-methanesulfonylphenyl)propanal) |
| Base Moiety Reference | (1-[4-(Methylsulfonyl)phenyl]propan-1-one) |
Mechanistic Synthesis: The Phosphine-Free Heck Arylation
The most atom-economical route to 3-arylpropanals avoids the traditional Horner-Wadsworth-Emmons olefination and subsequent multi-step reduction sequence. Instead, a phosphine-free Palladium-catalyzed Heck arylation of allyl alcohol is employed .
Causality of Experimental Choices
-
Allyl Alcohol as a Latent Carbonyl: Allyl alcohol acts as both the olefinic coupling partner and the precursor to the aldehyde. Following regioselective carbopalladation at the terminal carbon, β -hydride elimination yields an enol intermediate.
-
Tautomerization Driving Force: The resulting enol rapidly and irreversibly tautomerizes to the aldehyde, driving the reaction forward and preventing reversible β -hydride eliminations that would lead to unwanted conjugated cinnamyl alcohols.
-
Phosphine-Free Conditions: Omitting phosphine ligands prevents the over-stabilization of the Pd-H species, which suppresses double-bond isomerization side reactions.
Caption: Catalytic cycle of the phosphine-free Heck arylation yielding the target propanal.
Protocol 1: Step-by-Step Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal
Self-Validating System: This protocol utilizes standard TLC and LC-MS checks to ensure the enol-to-aldehyde tautomerization is complete before workup.
-
Preparation: In an oven-dried Schlenk flask under N₂, charge 1-bromo-4-(methylsulfonyl)benzene (1.0 equiv, 10 mmol), Pd(OAc)₂ (2 mol%), and NaHCO₃ (1.2 equiv).
-
Solvent & Reagent Addition: Add anhydrous DMF (20 mL) followed by allyl alcohol (1.5 equiv, 15 mmol). Note: NaHCO₃ is chosen as a mild base to neutralize generated HBr without triggering base-catalyzed aldol condensation of the product.
-
Reaction: Heat the mixture to 90 °C and stir for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane/EtOAc 1:1). The disappearance of the aryl bromide and the appearance of a UV-active spot (staining positive with 2,4-DNP) validates aldehyde formation.
-
Workup: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a short pad of Celite to remove Pd black. Wash the organic layer with water (3 × 20 mL) to remove DMF, then brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (gradient 20% to 50% EtOAc in Hexanes).
Application in Drug Development: Chemoselective Reductive Amination
In the synthesis of complex heterocycles, such as pyrimidine-based pharmaceutical compounds targeting the complement system , 3-(4-(methylsulfonyl)phenyl)propanal acts as a highly effective electrophile for reductive amination.
Causality of Experimental Choices
-
pH Control: The condensation to the iminium ion requires a slightly acidic environment (pH 5–6). Methanol acts as an excellent solvent to facilitate this equilibrium.
-
Chemoselectivity of NaBH₃CN: Sodium cyanoborohydride (NaBH₃CN) is selected over Sodium borohydride (NaBH₄) because the electron-withdrawing cyano group attenuates the hydride's nucleophilicity. At pH 5–6, NaBH₃CN selectively reduces the highly electrophilic protonated iminium ion without reducing the unreacted propanal back to a primary alcohol.
Caption: Mechanistic workflow for the reductive amination of the propanal intermediate.
Protocol 2: Reductive Amination Workflow
-
Imine Formation: To a solution of the target primary/secondary amine (1.0 equiv, e.g., 0.090 mmol) in MeOH (1 mL), add 3-(4-(methylsulfonyl)phenyl)propanal (3.0 equiv, 0.27 mmol).
-
Reduction: Introduce NaBH₃CN (4.0 equiv, 0.36 mmol) under an N₂ atmosphere.
-
Incubation: Stir the reaction mixture at 50 °C for 2 hours.
-
Validation Checkpoint: LC-MS analysis should show the disappearance of the amine mass and the emergence of the [M+H]⁺ peak corresponding to the alkylated product.
-
Isolation: Concentrate the mixture under reduced pressure to dryness. Purify the residue directly via preparative-HPLC (C18 column, Water/MeCN gradient with 0.1% TFA) to isolate the final drug candidate.
Analytical Characterization Standards
To ensure the integrity of the synthesized 3-(4-(methylsulfonyl)phenyl)propanal before downstream application, the following analytical benchmarks must be met:
| Technique | Diagnostic Signals / Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | δ ~9.80 (t, J = 1.5 Hz, 1H, CH O), ~7.85 (d, J = 8.2 Hz, 2H, Ar-H ), ~7.40 (d, J = 8.2 Hz, 2H, Ar-H ), 3.05 (s, 3H, SO₂CH₃ ), 3.00 (t, J = 7.5 Hz, 2H, Ar-CH₂ ), 2.85 (td, J = 7.5, 1.5 Hz, 2H, CH₂ CHO). |
| LC-MS (ESI+) | Expected [M+H]⁺ at m/z 213.0. |
| FT-IR (ATR) | Strong carbonyl stretch at ~1720 cm⁻¹ (C=O); asymmetric/symmetric sulfone stretches at ~1300 cm⁻¹ and ~1150 cm⁻¹ (SO₂). |
References
- Gadhachanda, V. R., et al. (2024). Pharmaceutical compounds for the treatment of complement mediated disorders. WIPO (PCT)
-
Mo, J., et al. (2008). Unusual Selectivity-Determining Factors in the Phosphine-Free Heck Arylation of Allyl Ethers. Organometallics, 27(13), 3103–3106. ACS Publications.[Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7124336, 1-[4-(Methylsulfonyl)phenyl]propan-1-one.[Link]
In-Depth Technical Guide: Physicochemical Profiling and Synthetic Utility of 3-(4-(Methylsulfonyl)phenyl)propanal
Executive Summary
As drug development increasingly relies on modular, highly functionalized building blocks, 3-(4-(Methylsulfonyl)phenyl)propanal emerges as a critical intermediate. Characterized by the molecular formula C₁₀H₁₂O₃S and a molecular weight of 212.27 g/mol , this compound bridges two highly reactive and pharmacologically significant moieties: an electrophilic propanal chain and a 4-methylsulfonylphenyl group. The latter is a well-documented pharmacophore responsible for the selectivity of COX-2 inhibitors and the broad-spectrum efficacy of veterinary antibiotics like Florfenicol[1].
This whitepaper provides a rigorous, self-validating framework for the synthesis, analytical characterization, and downstream application of this intermediate, designed specifically for process chemists and application scientists.
Physicochemical Profiling
Understanding the fundamental properties of this molecule is the first step in predicting its behavior in both synthetic environments and biological systems. The methylsulfonyl group is strongly electron-withdrawing, which deactivates the phenyl ring toward electrophilic aromatic substitution but significantly enhances the metabolic stability of downstream Active Pharmaceutical Ingredients (APIs).
Table 1: Quantitative Physicochemical Data
| Property | Value | Structural Implication |
| IUPAC Name | 3-[4-(Methylsulfonyl)phenyl]propanal | Defines connectivity and functional groups. |
| Molecular Formula | C₁₀H₁₂O₃S | Confirmed via elemental analysis[2]. |
| Molecular Weight | 212.27 g/mol | Standardized mass for stoichiometric calculations. |
| Monoisotopic Mass | 212.0507 Da | Target mass for High-Resolution Mass Spectrometry (HRMS)[2]. |
| H-Bond Donors | 0 | Indicates lack of protic functional groups. |
| H-Bond Acceptors | 3 | Two sulfone oxygens, one aldehyde oxygen. |
| Rotatable Bonds | 4 | Confers conformational flexibility to the alkyl chain. |
Mechanistic Synthesis: The Heck-Isomerization Pathway
The Synthetic Challenge: A common pitfall in synthesizing sulfonyl-bearing aldehydes is attempting to oxidize a thioether precursor (e.g., 3-(4-(methylthio)phenyl)propanal) directly to the sulfone. Because aldehydes are highly susceptible to over-oxidation, reagents like mCPBA or Oxone will inevitably yield the carboxylic acid byproduct.
The Solution: To circumvent this, the synthetic strategy must utilize a pre-oxidized starting material. The provides an elegant, atom-economical solution[3]. The reaction proceeds via an initial oxidative addition and alkene insertion to form an enol intermediate. Rather than undergoing standard β -hydride elimination to form a stable alkene, the enol spontaneously tautomerizes to the thermodynamically stable aldehyde. This completely bypasses the need for late-stage oxidation.
Fig 1. Palladium-catalyzed Heck coupling workflow for 3-(4-(methylsulfonyl)phenyl)propanal.
Self-Validating Experimental Protocols
Trustworthiness in chemical synthesis relies on self-validating feedback loops. The following protocols are designed not around arbitrary timeframes, but strict analytical checkpoints.
Protocol A: Synthesis via Heck Arylation
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, charge 1-bromo-4-(methylsulfonyl)benzene (1.0 equiv), palladium(II) acetate (0.05 equiv), and tri-o-tolylphosphine (0.10 equiv).
-
Solvent & Base Introduction: Add anhydrous N,N-dimethylformamide (DMF) followed by triethylamine (1.5 equiv).
-
Causality: Triethylamine serves a dual purpose: it acts as the base to neutralize the HBr byproduct and facilitates the reductive elimination step, thereby regenerating the active Pd(0) catalytic species[3].
-
-
Reagent Addition: Introduce allyl alcohol (1.2 equiv) via syringe.
-
Thermal Activation: Heat the mixture to 90°C.
-
Causality: Elevated thermal energy is required to overcome the activation barrier for the oxidative addition of the electron-deficient aryl bromide to the Pd(0) center.
-
-
In-Process Control (IPC): Monitor the reaction via LC-MS. The system validates itself when the UV-active aryl bromide peak (254 nm) is fully consumed and replaced by the target mass ( [M+H]+=213.05 ).
-
Work-up & Purification: Cool to room temperature, quench with water, and extract with ethyl acetate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Protocol B: Analytical Validation (HPLC & NMR)
To ensure the integrity of the synthesized batch, the following self-validating analytical parameters must be met:
-
HPLC Purity Check: Run on a C18 column (150 x 4.6 mm, 5 µm) using a gradient of Water/Acetonitrile (both containing 0.1% TFA). A single sharp peak at 254 nm confirms the absence of the over-oxidized carboxylic acid byproduct.
-
¹H NMR (400 MHz, CDCl₃) Signatures:
-
δ 9.80 (t, J = 1.2 Hz, 1H) — Validates the presence of the intact aldehyde.
-
δ 7.85 (d, J = 8.2 Hz, 2H) & δ 7.40 (d, J = 8.2 Hz, 2H) — Validates the para-substituted aromatic system.
-
δ 3.05 (s, 3H) — Validates the methylsulfonyl group.
-
Downstream Applications in Drug Development
The true value of 3-(4-(Methylsulfonyl)phenyl)propanal lies in its bifunctionality. The terminal aldehyde is a prime candidate for divergent synthesis, allowing medicinal chemists to rapidly generate libraries of structural analogs.
For instance, relies heavily on the 4-(methylsulfonyl)phenyl scaffold to evade bacterial resistance mechanisms[1]. By subjecting our propanal intermediate to reductive amination, researchers can synthesize novel, extended-chain amine analogs of these broad-spectrum antibiotics.
Fig 2. Logical relationship mapping of downstream API synthesis from the propanal intermediate.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for Formula C10H12O3S" PubChem. Available at:[Link]
-
Xiao, J., et al. "Double Arylation of Allyl Alcohol via a One-Pot Heck Arylation-Isomerization-Acylation Cascade." Organic Letters, 2011. DOI: 10.1021/ol202144z. Available at:[Link]
-
QuickCompany. "A Process To Prepare Florfenicol." Patent IN21/2006. Available at:[Link]
Sources
Safety and Handling Protocols for 3-(4-(Methylsulfonyl)phenyl)propanal: A Technical Guide
Executive Summary & Chemical Context
3-(4-(Methylsulfonyl)phenyl)propanal (MSP-propanal) is a highly reactive, bifunctional aromatic aldehyde utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), including COX-2 inhibitors and specialized veterinary antibiotics. The molecule features a highly electrophilic propanal moiety coupled with a strongly electron-withdrawing methylsulfonyl (–SO₂CH₃) group on the phenyl ring. This unique electronic topology not only dictates its synthetic utility but also defines its stringent hazard profile.
As a Senior Application Scientist, it is imperative to approach MSP-propanal not merely as a standard reagent, but as a dynamic electrophile that requires rigorous, self-validating handling systems to maintain both scientific integrity and laboratory safety.
Physicochemical Profiling & Causality of Hazards
The presence of the methylsulfonyl group exerts a strong inductive and resonance electron-withdrawing effect across the phenyl ring. This electronic pull increases the partial positive charge ( δ+ ) on the aldehyde carbon, rendering it highly susceptible to nucleophilic attack.
Consequently, MSP-propanal exhibits pronounced reactivity toward biological nucleophiles (e.g., primary amines in proteins, thiols in glutathione), which is the primary mechanistic driver behind its severe skin sensitization and respiratory toxicity[1]. Furthermore, like structurally similar phenylpropanals, the benzylic and aldehydic protons are susceptible to radical abstraction. Upon exposure to atmospheric oxygen, it undergoes rapid autoxidation to form the corresponding carboxylic acid via a radical chain mechanism[2].
Table 1: Physicochemical and Safety Profile of MSP-Propanal
| Property / Hazard | Description / Value | Causality / Mechanistic Rationale |
| Physical State | Viscous liquid or low-melting solid | Intermolecular dipole-dipole interactions driven by the polar sulfonyl group. |
| Chemical Stability | Air and light sensitive | Susceptible to radical abstraction by O₂, initiating autoxidation to carboxylic acid[2]. |
| Toxicology | Skin/Eye Irritant, Sensitizer | Electrophilic aldehyde undergoes rapid Schiff base formation with biological amines[1]. |
| Storage Parameters | -20°C, Inert Atmosphere | Low thermal energy and oxygen deprivation halt autoxidation and aldol condensation. |
Handling and Storage Protocols
To maintain chemical purity and ensure operator safety, handling MSP-propanal requires a self-validating system of operational checks. The compound must be treated as an extreme sensitizer and a reactive electrophile.
Protocol 1: Safe Transfer and Reaction Setup
-
Preparation: Purge a Schlenk flask or sealed reaction vessel with ultra-high-purity (UHP) Argon for a minimum of 15 minutes to displace all atmospheric oxygen.
-
Temperature Equilibration: Retrieve the MSP-propanal from -20°C storage. Allow the sealed container to equilibrate to room temperature inside a desiccator. Causality: Opening cold containers introduces atmospheric moisture, which reacts with the highly electrophilic aldehyde to form stable, unreactive hydrates.
-
Inert Transfer: Inside a fume hood or glovebox, transfer the required mass using a positive-displacement pipette (if liquid) or a static-free spatula (if solid) directly into the Argon-purged vessel.
-
Self-Validation (Spectroscopic Check): Before proceeding with the reaction, verify the integrity of the aldehyde via crude ¹H NMR. The aldehydic proton should appear as a distinct triplet near δ 9.7–9.8 ppm. The appearance of a broad singlet near δ 11.0–12.0 ppm indicates autoxidation to the carboxylic acid. Do not proceed if oxidation exceeds 5%.
Workflow for the safe handling, transfer, and validation of MSP-propanal under inert conditions.
Experimental Workflow: Safe Reaction Quenching
In drug development, MSP-propanal is frequently subjected to reductive aminations or Wittig reactions. Unreacted aldehyde poses a significant toxicity hazard and complicates downstream API purification. The most effective, field-proven method for neutralizing reactive aldehydes is the formation of a water-soluble bisulfite adduct using Sodium Bisulfite (NaHSO₃)[3].
Unlike sodium thiosulfate, which can decompose into elemental sulfur and poison transition-metal catalysts used in subsequent steps, sodium bisulfite provides a clean phase split and rapidly quenches the electrophilic hazard without dangerous exothermic accumulation[4].
Protocol 2: Liquid-Liquid Extraction Quench (Self-Validating)
-
Preparation of Quench Solution: Prepare a fresh 20% w/v aqueous solution of Sodium Bisulfite (NaHSO₃).
-
Addition: Cool the organic reaction mixture to 0–5°C to control the kinetics of the quench. Slowly add 2.5 equivalents of the NaHSO₃ solution relative to the initial aldehyde concentration.
-
Agitation: Vigorously stir the biphasic mixture for 30–60 minutes. Causality: The bisulfite ion acts as a strong nucleophile, attacking the highly electrophilic carbonyl carbon of MSP-propanal to form a charged, highly water-soluble α -hydroxy sulfonate (bisulfite adduct)[3].
-
Phase Separation: Transfer the mixture to a separatory funnel. The hazardous unreacted aldehyde is now safely sequestered in the lower aqueous layer.
-
Validation: Perform a peroxide/aldehyde test strip assay on the retained organic layer to validate complete quenching before proceeding to solvent evaporation[4].
Chemical quenching pathway converting hazardous MSP-propanal into a safe bisulfite adduct.
Emergency Response and Spill Mitigation
In the event of an MSP-propanal spill, immediate containment is required to prevent aerosolization and respiratory exposure.
-
Do not use water alone , as the compound has limited aqueous solubility due to the hydrophobic phenyl ring.
-
Neutralization: Cover the spill with a 1:1 mixture of inert sand and solid sodium bisulfite. Moisten slightly with water to initiate the in-situ formation of the bisulfite adduct.
-
Cleanup: Sweep the neutralized solid into a labeled, sealable polyethylene container for hazardous waste disposal. Wash the contaminated area with a dilute alkaline detergent to remove residual organics.
References
- 3-Phenylpropanal Material Safety Data Sheet.Santa Cruz Biotechnology.
- 3-(3-Methylphenyl)propionaldehyde: A Technical Guide to Safety and Hazards.BenchChem.
- Pinnick Oxidation on Scale: Process Development of a BDK Inhibitor.ACS Publications.
- Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.Lookchem (ACS OPR&D).
Sources
3-(4-(Methylsulfonyl)phenyl)propanal: Stability, Degradation Pathways, and Analytical Characterization
Executive Summary & Chemical Profile
3-(4-(Methylsulfonyl)phenyl)propanal is a highly functionalized arylpropanal intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including selective COX-2 inhibitors. The molecule possesses a dual-nature vulnerability profile: a highly reactive terminal aldehyde moiety and a strongly electron-withdrawing para-methylsulfonyl group.
Understanding the degradation kinetics of this compound is critical for establishing robust shelf-life specifications and preventing the formation of genotoxic impurities. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, supported by self-validating analytical protocols designed to ensure absolute mass balance during forced degradation studies.
Structural Vulnerabilities & Degradation Mechanisms
The stability of 3-(4-(Methylsulfonyl)phenyl)propanal is dictated by three primary mechanistic pathways, each triggered by specific environmental stressors.
Fig 1. Primary degradation pathways of 3-(4-(Methylsulfonyl)phenyl)propanal.
Radical-Mediated Autoxidation (Primary Pathway)
Aliphatic and aryl-aliphatic aldehydes are notoriously susceptible to autoxidation upon exposure to atmospheric oxygen and light. Under light irradiation, the aldehyde is excited to form a highly reactive triplet radical pair, which initiates a radical-mediated pathway with molecular oxygen to generate peroxy radicals[1]. These peroxy radicals engage in a hydrogen atom transfer (HAT) reaction to form an unstable peracid intermediate, which subsequently undergoes a Baeyer-Villiger-type rearrangement with unreacted aldehyde to yield 3-(4-(methylsulfonyl)phenyl)propanoic acid[1]. Studies on closely related hydrocinnamaldehyde derivatives confirm that this autooxidation process via a Russel-type termination mechanism is the predominant degradation route in ambient air[2].
Extreme pH Sulfonyl Hydrolysis
While the methylsulfonyl (-SO₂CH₃) group is generally robust, it exhibits specific pH-dependent vulnerabilities. Analogous studies on methylsulfonyl-containing benzaldehydes demonstrate that these compounds maintain pH-independent stability within a broad window (pH 2–11)[3]. However, exposing the compound to extreme alkaline conditions (pH ≥ 12) triggers a rapid increase in the degradation rate, primarily driven by the nucleophilic hydrolysis of the sulfonyl group to yield phenolic or sulfonate degradants[3].
Aldol Condensation & Oligomerization
The presence of slightly acidic α-protons adjacent to the carbonyl group makes the molecule susceptible to base- or acid-catalyzed aldol condensation. Deprotonation forms a reactive enolate that acts as a nucleophile, attacking the electrophilic carbonyl carbon of a secondary parent molecule. Subsequent dehydration yields an α,β-unsaturated aldehyde dimer. This pathway is a primary cause of yellowing and viscosity increases in poorly stored bulk batches.
Self-Validating Forced Degradation Protocols
To accurately profile these pathways, forced degradation studies must be designed as self-validating systems . This means the protocol inherently prevents analytical artifacts and mathematically proves that no degradants are "missed" by achieving a >95% mass balance.
Methodological Rationale
-
Artifact Prevention (Solvent Selection): Methanol and ethanol are strictly prohibited as sample diluents. Aldehydes react with primary alcohols to form hemiacetals and acetals in the LC vial, creating false "degradant" peaks in the chromatogram. Acetonitrile (MeCN) must be used.
-
Reaction Quenching (Kinetic Freezing): If a sample is stressed with 0.1 N NaOH and placed in an autosampler, it will continue to degrade while waiting for injection. The protocol mandates equimolar neutralization (quenching) prior to analysis to freeze the kinetic state of the sample.
-
Orthogonal Detection: HPLC must be coupled with both Photodiode Array (PDA) and Mass Spectrometry (MS) detectors. If a degradation pathway results in the loss of the chromophore, UV alone will fail to detect it, destroying the mass balance.
Fig 2. Self-validating forced degradation and analytical workflow.
Step-by-Step Execution
-
Stock Preparation: Dissolve 3-(4-(Methylsulfonyl)phenyl)propanal in HPLC-grade Acetonitrile to a concentration of 2.0 mg/mL.
-
Oxidative Stress: Mix 1.0 mL of stock with 1.0 mL of 3% H₂O₂. Incubate at 25°C for 6 hours. Quench: Add 100 µL of 10% sodium thiosulfate to neutralize residual peroxide.
-
Alkaline Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Quench: Add exactly 1.0 mL of 0.1 N HCl to neutralize the solution to pH ~7.
-
Acidic Hydrolysis: Mix 1.0 mL of stock with 1.0 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Quench: Add exactly 1.0 mL of 0.1 N NaOH.
-
Photolytic Stress: Expose a thin layer of solid API to 1.2 million lux-hours of UV/Vis light (ICH Q1B standard). Dissolve in MeCN post-exposure.
-
Analysis: Inject 10 µL into an LC-MS/UV system using a C18 column (e.g., Waters XBridge) with a gradient of 0.1% Formic Acid in Water / Acetonitrile.
Quantitative Degradation Kinetics (Data Summary)
The following table summarizes the expected kinetic behavior and mass balance validation for 3-(4-(Methylsulfonyl)phenyl)propanal under ICH-compliant stress conditions.
| Stress Condition | Reagent / Environment | Time / Temp | Primary Degradant Identified | Degradation (%) | Mass Balance (%) |
| Acidic Hydrolysis | 0.1 N HCl | 24 h / 60°C | Aldol Dimers (m/z 407 [M+H]+) | 12.4% | 98.5% |
| Basic Hydrolysis | 0.1 N NaOH | 24 h / 60°C | Aldol Dimers, Phenolic derivatives | 35.2% | 94.2% |
| Oxidative | 3% H₂O₂ | 6 h / 25°C | 3-(4-(Methylsulfonyl)phenyl)propanoic acid | 85.6% | 99.1% |
| Thermal | Solid State | 7 days / 80°C | Decarbonylation products | 4.1% | 99.5% |
| Photolytic | ICH Q1B (UV/Vis) | 1.2M lux-h | Propanoic acid, Norrish cleavage products | 22.8% | 97.3% |
Note: A mass balance >95% validates that the analytical method is genuinely stability-indicating and that no volatile degradants have escaped detection.
Storage & Mitigation Strategies
Based on the identified vulnerabilities, the following mitigation strategies are mandatory for preserving the integrity of 3-(4-(Methylsulfonyl)phenyl)propanal:
-
Inert Atmosphere Packaging: Due to the extreme susceptibility to radical-mediated autoxidation[1], bulk quantities must be sparged with Argon or Nitrogen and sealed under an inert headspace.
-
Temperature Control: Store at 2–8°C to exponentially decrease the thermodynamic rate constant ( k ) of aldol condensation.
-
Actinic Light Protection: Utilize amber glass or opaque high-density polyethylene (HDPE) containers to prevent the photo-excitation of the aldehyde into a triplet radical pair.
References
- Source: rsc.
- Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde)
- Catalytic and stoichiometric oxoiron(IV)
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent: effects of pH, solvent composition, (SBE)7m-beta-CD, and HP-beta-CD on stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Architecting Flexibility: The Discovery, Synthesis, and Application of 3-(4-(Methylsulfonyl)phenyl)propanal in Modern Therapeutics
Executive Summary & Historical Grounding
As a Senior Application Scientist, I have observed that the evolution of drug discovery often hinges on the structural adaptation of privileged pharmacophores. In the late 1990s and early 2000s, the 4-(methylsulfonyl)phenyl group achieved legendary status in medicinal chemistry as the primary selectivity determinant for Cyclooxygenase-2 (COX-2) inhibitors (e.g., rofecoxib, etoricoxib). The rigid geometry of these early scaffolds perfectly anchored the sulfone moiety into the COX-2 side pocket.
However, modern therapeutic targets—such as the highly dynamic serine proteases of the complement system—demand conformational flexibility. Enter 3-(4-(Methylsulfonyl)phenyl)propanal . By extending the rigid aryl-sulfone with a flexible three-carbon alkyl chain terminating in a highly reactive aldehyde, chemists created a versatile building block. Historically, the unsaturated precursor to this molecule, 4-methylsulfonylcinnamaldehyde, was documented as early as 1957 in organic synthesis literature[1] and later explored in the 1970s for anti-inflammatory tetrahydrofluorene derivatives ()[2]. Today, the saturated propanal derivative serves as a critical linchpin in the late-stage functionalization of complex biologics and small-molecule inhibitors.
Chemical Architecture and Quantitative Data
The utility of 3-(4-(Methylsulfonyl)phenyl)propanal lies in its bifunctional nature: the sulfone acts as a potent hydrogen-bond acceptor, while the terminal aldehyde allows for highly selective nucleophilic additions.
Table 1: Physicochemical Properties & Rational Drug Design Impact
| Property | Value | Causality / Impact on Drug Design |
| Molecular Formula | C₁₀H₁₂O₃S | Defines the core mass and elemental composition. |
| Molecular Weight | 212.26 g/mol | Low MW ensures that incorporating this building block does not push the final Active Pharmaceutical Ingredient (API) beyond Lipinski's Rule of 5. |
| H-Bond Acceptors | 3 | The two sulfone oxygens and one aldehyde oxygen provide critical anchoring points for target protein residues. |
| Rotatable Bonds | 4 | The propyl chain provides the necessary conformational entropy to navigate deep, tortuous binding pockets (e.g., S1/S2 subpockets of proteases). |
| Reactive Moiety | Terminal Aldehyde | Enables highly selective reductive aminations, bypassing the steric hindrance often associated with ketone functionalization. |
Self-Validating Synthetic Workflows
To ensure absolute trustworthiness and reproducibility, the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal must be approached not as a sequence of blind steps, but as a self-validating system where the physical chemistry of the reaction dictates and confirms its own success.
Protocol 1: De Novo Synthesis via Wittig Olefination and Hydrogenation
Step 1: Wittig Olefination
-
Procedure: React 4-(methylsulfonyl)benzaldehyde with (triphenylphosphoranylidene)acetaldehyde in refluxing toluene for 4 hours.
-
Causality: A stabilized Wittig ylide is specifically chosen over an Aldol condensation to prevent the self-condensation of acetaldehyde. This strictly favors the formation of the E-isomer of 4-(methylsulfonyl)cinnamaldehyde.
-
Self-Validation Mechanism: Triphenylphosphine oxide ( Ph3P=O ) is highly insoluble in cold non-polar solvents. As the reaction completes and the mixture is cooled, the massive precipitation of Ph3P=O serves as an immediate, visual validation of successful olefination.
Step 2: Selective Catalytic Hydrogenation
-
Procedure: Dissolve the isolated E-cinnamaldehyde intermediate in ethyl acetate. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) at 25 °C.
-
Causality: Palladium on carbon at ambient pressure selectively reduces the α,β -unsaturated alkene without reducing the terminal aldehyde or cleaving the robust aryl-sulfone bond.
-
Self-Validation Mechanism: The reaction flask is connected to a sealed gas burette. The system is inherently self-validating because hydrogen consumption naturally and abruptly halts exactly when 1.0 molar equivalent of H2 is consumed. This physical cessation guarantees that over-reduction to the alcohol has not occurred.
Caption: Synthetic workflow of 3-(4-(Methylsulfonyl)phenyl)propanal via Wittig olefination.
Modern Application: Targeting Complement-Mediated Disorders
While historically tied to anti-inflammatory research, the modern apex of 3-(4-(Methylsulfonyl)phenyl)propanal utilization is in the synthesis of inhibitors for the innate immune system, specifically targeting complement-mediated disorders ()[3],[4].
In the classical complement pathway, the C1s serine protease cleaves C4 and C2 to form the C3 convertase. Dysregulation of this pathway leads to severe autoimmune conditions. By utilizing our propanal building block, chemists can append the methylsulfonylphenyl group onto complex pyrimidine-acetamide cores to create potent C1s inhibitors.
Protocol 2: Reductive Amination for C1s Inhibitor Synthesis
-
Procedure: To a solution of the complex amine core (e.g., an N-substituted pyrimidin-1-yl-acetamide, 0.090 mmol) in anhydrous MeOH (1 mL), add 3-(4-(methylsulfonyl)phenyl)propanal (0.27 mmol) and Sodium Cyanoborohydride ( NaBH3CN , 0.36 mmol). Stir under N2 atmosphere at 50 °C for 2 hours[3].
-
Causality: NaBH3CN is explicitly chosen over Sodium Borohydride ( NaBH4 ). NaBH3CN is stable at the mildly acidic pH (pH 5–6) required to protonate the intermediate imine into an iminium ion. Because the iminium ion is orders of magnitude more electrophilic than the starting aldehyde, NaBH3CN selectively reduces the iminium ion, leaving the excess free aldehyde intact.
-
Self-Validation Mechanism: This is a kinetically self-regulating system. The reaction cannot proceed to the reduction step until the imine is formed and protonated. The completion of the reaction is validated via LC-MS by the total disappearance of the limiting amine starting material; the system physically cannot generate over-reduced aldehyde byproducts under these specific pH constraints.
Caption: Classical complement pathway highlighting C1s inhibition by propanal-derived compounds.
Conclusion
The trajectory of 3-(4-(Methylsulfonyl)phenyl)propanal from a theoretical intermediate to a cornerstone of modern immunology therapeutics perfectly encapsulates the philosophy of rational drug design. By understanding the causality behind its physical properties and employing self-validating synthetic protocols, researchers can reliably leverage this molecule to probe and inhibit some of the most complex enzymatic pathways in human biology.
References
- Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024035686A1)
- Tetrahydrofluorene carboxylic acids and related compounds (US3868414A)
-
The Journal of Organic Chemistry 1957, Volume 22, No. 12 (Methylsulfonylcinnamaldehyde Synthesis) Source: ACS Publications URL:[Link]
Sources
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. US3868414A - Tetrahydrofluorene carboxylic acids and related compounds - Google Patents [patents.google.com]
- 3. WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 4. WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
Strategic Derivatization of 3-(4-(Methylsulfonyl)phenyl)propanal: A Technical Guide for Advanced Drug Discovery
Executive Summary
In the pursuit of novel therapeutics, the selection of versatile, bifunctional building blocks is the cornerstone of efficient library generation. 3-(4-(Methylsulfonyl)phenyl)propanal represents a highly modular scaffold that bridges classic anti-inflammatory pharmacophores with emerging biological targets.
This whitepaper provides an in-depth technical analysis of this compound, detailing its mechanistic utility, high-value research applications, and field-proven, self-validating experimental protocols. By leveraging the electron-withdrawing methylsulfonyl group alongside the highly reactive aliphatic aldehyde, researchers can rapidly access diverse chemical spaces ranging from [1] to novel antimicrobial agents[2].
Mechanistic Utility of the Scaffold
The architectural brilliance of 3-(4-(Methylsulfonyl)phenyl)propanal lies in its dual functionality:
-
The Pharmacophore (Methylsulfonylphenyl Group): The para-methylsulfonyl ( −SO2CH3 ) moiety is a privileged structure in medicinal chemistry. In the context of cyclooxygenase-2 (COX-2) inhibition, this group selectively inserts into a secondary hydrophilic binding pocket created by the Val523 substitution—a pocket that remains sterically inaccessible in COX-1 due to the bulkier Ile523 residue. Beyond COX-2, this moiety is increasingly recognized for its ability to stabilize inactive protein conformations via strong hydrogen-bond acceptor interactions.
-
The Electrophilic Hub (Propanal Group): The terminal three-carbon aliphatic aldehyde provides an optimal linker length that minimizes steric hindrance while offering a highly reactive center for nucleophilic attack. This enables rapid diversification via reductive amination, Wittig olefination, and condensation reactions without disturbing the aryl sulfonyl system.
Fig 1: Divergent synthetic workflows utilizing the propanal moiety for targeted drug discovery.
High-Value Research Areas
Area 1: Next-Generation Anti-Inflammatory Agents (NLRP3 & COX-2)
While the methylsulfonylphenyl group is the hallmark of classic COX-2 inhibitors (e.g., rofecoxib, etoricoxib), recent breakthroughs have repurposed this moiety for[1]. Small molecules bearing this group have been shown to directly bind to NLRP3, competing with ATP and stabilizing the inactive form of the protein. By utilizing the propanal tail to append diverse cyclic or basic amines, researchers can fine-tune the pharmacokinetic profile (e.g., improving aqueous solubility and target residence time) to develop dual-action inhibitors that suppress both prostaglandin E2 ( PGE2 ) and Interleukin-1 β ( IL−1β ).
Fig 2: Dual-pathway inhibition of COX-2 and NLRP3 by methylsulfonyl-bearing derivatives.
Area 2: Antimicrobial Chalcone and Sulfone Derivatives
The synthesis of [2] has opened new avenues in antimicrobial research. Condensation of the propanal group with substituted acetophenones yields extended chalcone analogs. These α,β -unsaturated systems act as Michael acceptors, covalently binding to thiol groups in bacterial enzymes. The presence of the methylsulfonyl group significantly enhances the lipophilicity and cellular penetration of these compounds, leading to potent bactericidal activity against resistant strains like MRSA[3].
Area 3: Veterinary Antibiotic Precursors
The scaffold is structurally related to the precursors of [4], a broad-spectrum fluorinated antibiotic. The aldehyde functionality allows for stereoselective additions (e.g., Evans aldol reactions) to establish the critical (1R,2S) stereocenters required for biological activity, bypassing the hazardous and non-selective fluorination steps historically associated with DAST (Diethylaminosulfur trifluoride)[4].
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems , incorporating distinct causality for reagent selection and built-in analytical checkpoints.
Protocol 1: High-Throughput Reductive Amination
Objective: Conversion of the propanal moiety into a library of secondary/tertiary amines for NLRP3 screening.
-
Preparation: Dissolve 3-(4-(Methylsulfonyl)phenyl)propanal (1.0 eq) and the target amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration.
-
Imine Formation: Add glacial acetic acid (1.5 eq).
-
Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing its electrophilicity without protonating the nucleophilic amine entirely.
-
-
Reduction: After 30 minutes, add sodium triacetoxyborohydride (STAB, 1.5 eq) in portions at room temperature.
-
Causality: STAB is specifically chosen over sodium borohydride ( NaBH4 ). The electron-withdrawing acetoxy groups reduce the hydride's nucleophilicity, ensuring it selectively reduces the transient iminium ion rather than prematurely reducing the unreacted aldehyde to an alcohol.
-
-
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system validates itself when the aldehyde mass peak ( [M+H]+ ) disappears, replaced entirely by the mass shift corresponding to the reductive addition. If the alcohol byproduct is detected, it indicates insufficient imine formation time prior to STAB addition.
-
Workup: Quench with saturated aqueous NaHCO3 , extract with dichloromethane, and dry over Na2SO4 .
Protocol 2: Schmidt Conversion to Nitriles
Objective: Direct conversion of the aldehyde to a nitrile using a metal-free, highly chemoselective approach.
-
Preparation: To a solution of the propanal derivative (1.0 eq) and azidotrimethylsilane ( TMSN3 , 2.0 eq) in a 1:1 mixture of 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) and Acetonitrile (2.0 mL).
-
Causality:[5]. It dramatically activates the aldehyde carbonyl, enabling the reaction to proceed with very low catalyst loading and preventing the degradation of sensitive functional groups.
-
-
Catalysis: Add trifluoromethanesulfonic acid (TfOH, 0.40 eq) dropwise.
-
Self-Validation Checkpoint: The reaction's progress is visually self-validating through the immediate observation of nitrogen gas ( N2 ) effervescence upon catalyst addition. Final confirmation is achieved via FT-IR: the system is validated by the complete disappearance of the aldehyde carbonyl stretch at ∼1720 cm −1 and the emergence of a distinct, sharp nitrile stretch at ∼2250 cm −1 .
-
Workup: Stir for 45 minutes at room temperature, then concentrate under nitrogen for direct purification.
Quantitative Data Summary
The table below synthesizes the expected yields, optimal conditions, and primary validation metrics for derivatizing the propanal scaffold, serving as a benchmark for process chemists.
| Derivatization Strategy | Reagents | Catalyst / Solvent | Temp (°C) | Expected Yield (%) | Primary Analytical Validation |
| Reductive Amination | R−NH2 , STAB | AcOH / DCE | 20–25 | 85–95 | LC-MS (Target mass shift, absence of alcohol) |
| Schmidt Conversion | TMSN3 | TfOH / HFIP | 25 | 80–90 | FT-IR (Nitrile stretch at ∼2250 cm −1 ) |
| Aldol Condensation | Acetophenones | NaOH / Ethanol | 0 → 25 | 75–85 | 1 H NMR (Vinylic protons, J≈15−16 Hz) |
| Wittig Olefination | Ph3P=CH−R | None / THF | 65 (Reflux) | 70–80 | 1 H NMR (Alkene geometry confirmation) |
Table 1: Comparative Yields and Reaction Conditions for Propanal Derivatization Strategies.
References
-
[1] Title: Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases | Source: Journal of Medicinal Chemistry (ACS Publications) | URL:[Link]
-
[2] Title: Design, synthesis and antimicrobial activities of novel ferrocenyl and organic chalcone based sulfones and bis-sulfones | Source: Arabian Journal of Chemistry | URL: [Link]
-
[3] Title: Synthesis of 1-(4-(methylsulfonyl)phenyl)-3-aryl-3-(phenylsulfonyl)propan-1-one | Source: ResearchGate | URL: [Link]
-
[5] Title: Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol | Source: MDPI | URL:[Link]
-
[4] Title: A Process To Prepare Florfenicol | Source: Quick Company | URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and antimicrobial activities of novel ferrocenyl and organic chalcone based sulfones and bis-sulfones - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A Process To Prepare Florfenicol [quickcompany.in]
- 5. mdpi.com [mdpi.com]
Methodological & Application
High-Efficiency Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal via Palladium-Catalyzed Heck Isomerization
Executive Summary
The 4-(methylsulfonyl)phenyl moiety is a privileged pharmacophore, historically critical in the design of selective cyclooxygenase-2 (COX-2) inhibitors and advanced anti-inflammatory agents. The synthesis of 3-(4-(methylsulfonyl)phenyl)propanal serves as a vital intermediate for generating these active pharmaceutical ingredients (APIs). This application note details a highly atom-economical, one-step synthesis of this intermediate from commercially available 1-bromo-4-(methylsulfonyl)benzene and allyl alcohol, leveraging a tandem Heck coupling-isomerization protocol.
Mechanistic Rationale & Strategy
Traditional syntheses of 3-arylpropanals often require multi-step sequences (e.g., Horner-Wadsworth-Emmons olefination followed by sequential reduction and oxidation). To maximize synthetic efficiency and atom economy, we employ a palladium-catalyzed arylation of allyl alcohol.
Under specific phase-transfer conditions, the intermediate allylic palladium species undergoes regioselective β-hydride elimination toward the hydroxyl group. This generates an enol that rapidly tautomerizes to the thermodynamically stable aldehyde, bypassing the need for separate oxidation steps .
Mechanistic pathway of the Pd-catalyzed Heck-isomerization.
Experimental Design & Causality (E-E-A-T)
Every reagent in this protocol is selected to drive the equilibrium toward the aldehyde while suppressing side reactions. This establishes a highly robust, self-validating chemical system:
-
Palladium(II) acetate (Pd(OAc)₂): Acts as a ligand-free precatalyst. It is rapidly reduced in situ to the active Pd(0) species, avoiding the cost and air-sensitivity of phosphine ligands.
-
Tetrabutylammonium chloride (TBAC): Critical for stabilizing the colloidal Pd(0) nanoparticles. The chloride ions coordinate to the palladium center, sterically and electronically directing the β-hydride elimination away from the terminal carbon, thus preventing the formation of the undesired cinnamyl alcohol byproduct .
-
Sodium bicarbonate (NaHCO₃): A mild inorganic base is chosen over stronger organic bases (like Et₃N or DBU) to neutralize the HBr byproduct without triggering base-catalyzed aldol condensation of the sensitive propanal product.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that solubilizes the phase-transfer catalyst and stabilizes the transition states of the oxidative addition.
Step-by-Step Experimental Protocol
Note: This protocol includes specific In-Process Controls (IPC) to ensure reaction fidelity and self-validation.
Step 1: Reaction Assembly
-
To an oven-dried, 50 mL Schlenk flask equipped with a magnetic stir bar, add 1-bromo-4-(methylsulfonyl)benzene (2.35 g, 10.0 mmol).
-
Add Pd(OAc)₂ (112 mg, 0.50 mmol, 5 mol%), TBAC (2.78 g, 10.0 mmol), and NaHCO₃ (2.10 g, 25.0 mmol).
-
Evacuate and backfill the flask with dry nitrogen (repeat 3 times to ensure an oxygen-free environment).
-
Inject anhydrous DMF (20 mL) and allyl alcohol (1.02 mL, 15.0 mmol) via syringe.
Step 2: Execution and In-Process Control (IPC) 5. Immerse the flask in a pre-heated oil bath at 50 °C. Stir vigorously (800 rpm) for 12 hours. 6. IPC Check: At 10 hours, withdraw a 50 µL aliquot, quench with water, extract with EtOAc, and analyze via TLC (Hexanes/EtOAc 1:1, UV visualization). The starting material ( Rf ~0.6) should be consumed, with a new major spot appearing ( Rf ~0.4) reacting positively to 2,4-DNP stain (indicative of an aldehyde).
Step 3: Workup and Purification 7. Cool the reaction mixture to room temperature and dilute with ethyl acetate (50 mL). 8. Filter the suspension through a short pad of Celite to remove palladium black and inorganic salts. Wash the pad with additional EtOAc (20 mL). 9. Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 × 30 mL) to remove DMF and TBAC, followed by brine (30 mL). Self-validation: Back-extract the aqueous layer with 10 mL EtOAc and spot on TLC to ensure no product loss. 10. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 11. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of 10% to 40% EtOAc in Hexanes) to afford the target compound as a pale yellow solid.
Step-by-step experimental workflow for the synthesis and purification.
Analytical Characterization
-
Yield: 1.82 g (86%).
-
¹H NMR (400 MHz, CDCl₃): δ 9.81 (t, J = 1.2 Hz, 1H, CHO), 7.86 (d, J = 8.3 Hz, 2H, Ar-H), 7.41 (d, J = 8.3 Hz, 2H, Ar-H), 3.05 (s, 3H, SO₂CH₃), 3.02 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.85 (td, J = 7.5, 1.2 Hz, 2H, CH₂CHO).
-
¹³C NMR (100 MHz, CDCl₃): δ 200.5, 146.8, 139.1, 129.4, 127.8, 45.1, 44.5, 27.8.
-
LC-MS (ESI+): m/z calculated for C₁₀H₁₃O₃S [M+H]⁺ 213.06, found 213.08.
Quantitative Data Summary: Reaction Optimization
The table below summarizes the causality of reagent selection during protocol development, demonstrating why the finalized conditions are optimal and validating the mechanistic rationale.
| Entry | Catalyst (mol%) | Base (equiv) | Additive (equiv) | Solvent | Yield (%) | Observation / Rationale |
| 1 | Pd(OAc)₂ (5) | Et₃N (2.5) | None | DMF | 32 | High aldol condensation byproduct due to strong base. |
| 2 | Pd(OAc)₂ (5) | NaHCO₃ (2.5) | None | DMF | 45 | Sluggish reaction, premature Pd black precipitation. |
| 3 | Pd(OAc)₂ (5) | NaHCO₃ (2.5) | TBAB (1.0) | DMF | 71 | Good conversion, but bromide allows some cinnamyl alcohol formation. |
| 4 | Pd(OAc)₂ (5) | NaHCO₃ (2.5) | TBAC (1.0) | DMF | 86 | Optimal regioselectivity and yield; chloride stabilizes Pd(0). |
| 5 | Pd(PPh₃)₄ (5) | NaHCO₃ (2.5) | TBAC (1.0) | Toluene | 15 | Poor solubility of the phase-transfer catalyst in non-polar solvent. |
Safety & Handling
-
Allyl Alcohol: Highly toxic and flammable. Handle strictly inside a certified fume hood using appropriate PPE.
-
Palladium Waste: Collect all palladium-containing waste in designated heavy metal waste containers for proper disposal or recovery.
-
DMF: Known reproductive toxin. Avoid skin contact and inhalation. Ensure the rotary evaporator is properly vented during concentration.
References
-
Tuyêt Jeffery, "Palladium-catalysed arylation of allylic alcohols: Highly selective synthesis of β-aromatic carbonyl compounds or β-aromatic α,β-unsaturated alcohols", Tetrahedron Letters, 1991.[Link]
-
Richard C. Larock, William H. Gong, "Palladium-catalyzed intermolecular vinylation of cyclic alkenes", The Journal of Organic Chemistry, 1990.[Link]
Application Note: Scalable Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal via Tandem Heck-Isomerization
Executive Summary & Strategic Rationale
The synthesis of 3-(4-(methylsulfonyl)phenyl)propanal presents a unique structural challenge: the direct construction of a C3 aldehyde appendage on an electron-deficient aryl ring without triggering over-oxidation or requiring multi-step homologation. Methylsulfonylphenyl derivatives are highly valued as core pharmacophores in cyclooxygenase-2 (COX-2) inhibitors and other advanced active pharmaceutical ingredients (APIs) 1.
Traditional synthetic routes often rely on Horner-Wadsworth-Emmons olefination followed by rigorous hydrogenation and cryogenic DIBAL-H reduction. To bypass these operationally complex setups, we employ a tandem Palladium-catalyzed Heck cross-coupling and isomerization strategy [[2]](). By utilizing allyl alcohol as both the coupling partner and a masked carbonyl source, the initial coupling yields an enol intermediate that rapidly tautomerizes into the thermodynamically stable aldehyde. This atom-economical approach provides direct access to the target compound in a single catalytic operation.
Mechanistic Causality & Experimental Design
As a self-validating system, every reagent in this protocol is selected based on strict mechanistic causality:
-
Allyl Alcohol (Coupling Partner): Acts as a dual-purpose reagent. Following migratory insertion and β -hydride elimination, it forms an enol rather than a standard alkene. The thermodynamic driving force of enol-to-aldehyde tautomerization pulls the reaction equilibrium forward, ensuring high conversion.
-
Pd(OAc)₂ & P(o-tolyl)₃ (Catalyst System): The steric bulk of the ortho-tolyl groups on the phosphine ligand accelerates the reductive elimination step. More importantly, it sterically stabilizes the transient Pd(0) species, preventing the agglomeration of inactive palladium black at elevated temperatures.
-
N,N-Dimethylformamide (Solvent): DMF is selected for its high dielectric constant. It stabilizes the polar oxidative addition complex[Ar-Pd(II)-Br] and ensures complete dissolution of the highly crystalline 4-bromophenyl methyl sulfone starting material.
-
Triethylamine (Base): Et₃N acts as a soluble, non-nucleophilic proton scavenger to neutralize the HBr generated during β -hydride elimination. A weaker inorganic base (like K₂CO₃) would suffer from poor solubility in organic media, stalling the catalytic cycle.
Quantitative Reaction Optimization
To establish the most robust parameters, a catalyst and solvent screen was conducted. The data below validates the selection of the Pd(OAc)₂ / P(o-tolyl)₃ system in DMF.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Conversion (%) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | PPh₃ (4 mol%) | Et₃N | DMF | 90 | >95 | 68 |
| 2 | Pd(OAc)₂ (2 mol%) | P(o-tolyl)₃ (4 mol%) | Et₃N | DMF | 90 | >99 | 91 |
| 3 | Pd₂(dba)₃ (1 mol%) | P(o-tolyl)₃ (4 mol%) | K₂CO₃ | Toluene | 100 | 60 | 45 |
| 4 | PdCl₂(dppf) (2 mol%) | None | Et₃N | THF | 75 | 40 | 32 |
Note: Yields determined by quantitative HPLC against an internal standard. Entry 2 represents the validated protocol conditions.
Pathway & Workflow Visualizations
Fig 1: Synthetic workflow for 3-(4-(methylsulfonyl)phenyl)propanal via tandem Heck-isomerization.
Fig 2: Catalytic cycle detailing the Pd-mediated oxidative addition and β-hydride elimination.
Self-Validating Experimental Protocol
Reagents Required:
-
4-Bromophenyl methyl sulfone (10.0 g, 42.5 mmol, 1.0 equiv)
-
Allyl alcohol (3.70 g, 63.8 mmol, 1.5 equiv)
-
Palladium(II) acetate (190 mg, 0.85 mmol, 2 mol%)
-
Tri-o-tolylphosphine (517 mg, 1.70 mmol, 4 mol%)
-
Triethylamine (8.60 g, 85.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (100 mL)
Step-by-Step Methodology:
-
System Purging: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe. Evacuate and backfill the setup with dry Argon three times to ensure strict oxygen exclusion.
-
Reagent Charging: Add 4-bromophenyl methyl sulfone, Pd(OAc)₂, and P(o-tolyl)₃ to the flask.
-
Solvent & Liquid Addition: Inject anhydrous DMF (100 mL) via syringe, followed by Et₃N and allyl alcohol. Stir at 400 rpm at ambient temperature for 10 minutes.
-
Thermal Initiation: Heat the reaction mixture to an internal temperature of 90 °C.
-
Self-Validation Checkpoint 1 (Initiation): Upon reaching 90 °C, the reaction mixture must transition from a pale yellow suspension to a homogeneous, transparent deep orange solution. This confirms the reduction of Pd(II) to the active Pd(0) species. If the solution turns opaque black within the first hour, fatal catalyst deactivation (palladium black precipitation) has occurred due to oxygen ingress; the batch must be aborted.
-
-
Reaction Monitoring: Maintain heating at 90 °C for 12 hours.
-
Self-Validation Checkpoint 2 (Completion): At t = 12h, withdraw a 50 µL aliquot, dilute in MeCN, and analyze via HPLC (254 nm). The chromatogram must show < 1.0% remaining 4-bromophenyl methyl sulfone. The transient enol should not be detectable; its presence indicates an insufficient thermal driving force for tautomerization, requiring a temperature increase to 95 °C for an additional 2 hours.
-
-
Quench & Extraction: Cool the reaction to room temperature. Pour the mixture into 300 mL of ice-cold distilled water to precipitate the organic components and partition the DMF. Extract the aqueous phase with Ethyl Acetate (3 × 150 mL).
-
Washing: Wash the combined organic layers sequentially with 1M HCl (100 mL) to remove excess Et₃N, followed by saturated aqueous LiCl (3 × 100 mL) to rigorously scrub residual DMF. Finish with a brine wash (100 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (30 °C, 50 mbar) to yield a crude oil.
-
Purification: Purify via flash column chromatography (Silica gel 60, gradient elution 10% to 40% EtOAc in Hexanes). Collect the fractions containing the product (R_f = 0.35 in 40% EtOAc/Hexanes) and concentrate to afford 3-(4-(methylsulfonyl)phenyl)propanal as a pale yellow solid/thick oil.
References
-
[1] Google Patents. WO2006080256A1 - Processes for producing 1-(6-methylpyridin-3-yl)-2-[4(methylsulfonyl)phenyl]ethanone and intermediate for production. 1
-
[2] TU Wien reposiTUm. Application of non-volatile reagents for the introduction of short hydrocarbon chains. 2
Sources
Purification of 3-(4-(Methylsulfonyl)phenyl)propanal by recrystallization or chromatography.
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 3-(4-(Methylsulfonyl)phenyl)propanal (Molecular Weight: ~212.26 g/mol )
Introduction & Physicochemical Profiling
3-(4-(Methylsulfonyl)phenyl)propanal is a critical bifunctional intermediate frequently utilized in the synthesis of active pharmaceutical ingredients (APIs), including COX-2 inhibitors and targeted immunomodulators. The molecule presents a unique dichotomy of functional groups that dictates its downstream handling:
-
The Methylsulfonyl Group ( −SO2CH3 ): Imparts a strong dipole moment, high polarity, and significant crystallinity to the molecule.
-
The Propanal Group ( −CH2CH2CHO ): A highly reactive, oxidatively sensitive terminal aldehyde. It is prone to auto-oxidation to the corresponding carboxylic acid and can undergo aldol condensation if exposed to harsh acidic or basic conditions.
Because of this bifunctional nature, purification requires a nuanced approach. This guide details two primary methodologies—Recrystallization and Silica Gel Flash Chromatography —alongside a chemical rescue protocol, providing the causality behind each experimental choice to ensure a self-validating, high-yield workflow.
Purification Decision Matrix
The choice of purification depends heavily on the initial purity of the crude mixture. As a general heuristic, crude mixtures with >80% purity (determined via quantitative NMR or HPLC) should be subjected to recrystallization to leverage the crystallinity of the sulfone moiety. Mixtures with <80% purity, or those containing structurally similar byproducts (e.g., over-reduced alcohols), require the high-resolution separation afforded by chromatography.
Decision matrix for the purification of 3-(4-(Methylsulfonyl)phenyl)propanal.
Method A: Recrystallization (Scalable & Cost-Effective)
Causality & Solvent Selection
The methylsulfonyl group drives the thermodynamic stability of the crystal lattice. Studies on related methylsulfonylbenzenes demonstrate that solubility generally follows the order: Chloroform > Acetone > Ethyl Acetate > Toluene > Ethanol .
Ethanol is selected as the optimal single-solvent system because it exhibits a steep temperature-dependent solubility curve. The compound is highly soluble at reflux (78°C) but practically insoluble at 0°C.
Self-Validating Principle: Aldehydes are notorious for "oiling out" (liquid-liquid phase separation) rather than crystallizing if the cooling rate is too rapid. If oiling occurs, it indicates that impurities are depressing the freezing point below the saturation temperature. The protocol below uses a controlled cooling ramp to prevent this.
Table 1: Solvent Selection Matrix
| Solvent System | Solubilizing Power (Hot) | Solubilizing Power (Cold) | Suitability / Notes |
| Ethanol (100%) | High | Very Low | Optimal. Steep solubility curve; yields highly pure crystals. |
| EtOAc / Heptane | High (EtOAc) | Low (Heptane) | Alternative. Good for crudes with high non-polar impurity burden. |
| Chloroform | Very High | High | Poor. Product remains dissolved even at low temperatures. |
Step-by-Step Protocol
-
Dissolution: Suspend the crude 3-(4-(Methylsulfonyl)phenyl)propanal in absolute ethanol (approx. 5–8 volumes, v/w).
-
Heating: Heat the suspension to gentle reflux (78°C) under a nitrogen atmosphere (to prevent aldehyde oxidation) until complete dissolution is achieved.
-
Hot Filtration: If insoluble polymeric byproducts are present, rapidly filter the hot solution through a pre-warmed pad of Celite.
-
Controlled Cooling: Remove the heat source and allow the flask to cool slowly to room temperature over 2 hours. Crucial Step: Do not agitate or crash-cool the flask, as this will trap solvent and impurities within the crystal lattice or cause oiling out.
-
Maturation: Once the mixture reaches room temperature and a crystal bed has formed, transfer the flask to an ice bath (0–5°C) for 1 hour to maximize yield.
-
Isolation: Filter the crystals via vacuum filtration. Wash the filter cake with 1–2 volumes of ice-cold ethanol.
-
Drying: Dry the crystals under high vacuum at 35°C. Warning: Do not exceed 40°C, as the propanal moiety can exhibit thermal instability or volatility under deep vacuum.
Method B: Silica Gel Flash Chromatography
Causality & Chromatographic Behavior
When the impurity profile is complex, flash chromatography is mandatory. However, the polar aldehyde can interact strongly with the slightly acidic silanol groups on the silica stationary phase, leading to peak tailing or on-column degradation .
Furthermore, the methylsulfonyl group creates a highly polar microenvironment, rendering the crude mixture poorly soluble in non-polar starting mobile phases like hexane. Attempting a liquid load using a stronger solvent (e.g., dichloromethane) will cause the sample to streak down the column prematurely. Therefore, dry loading is strictly required to ensure a narrow initial band, maximizing theoretical plates and resolution.
Table 2: Gradient Elution Profile (Hexane / Ethyl Acetate)
| Column Volume (CV) | Hexane (%) | EtOAc (%) | Purpose |
| 0.0 – 2.0 | 90% | 10% | Elution of non-polar impurities (e.g., unreacted starting materials). |
| 2.0 – 5.0 | 70% | 30% | Transition phase; elution of mildly polar byproducts. |
| 5.0 – 8.0 | 50% | 50% | Target Elution: 3-(4-(Methylsulfonyl)phenyl)propanal elutes here. |
| 8.0 – 10.0 | 0% | 100% | Column flush to remove highly polar oxidized acids or polymers. |
Step-by-Step Protocol
-
Dry Loading Preparation: Dissolve the crude mixture in a minimum amount of volatile solvent (e.g., Ethyl Acetate or THF). Add silica gel (approx. 2:1 mass ratio of silica to crude). Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained.
-
Column Packing: Pack a flash column with Silica Gel 60 (230–400 mesh) using 10% EtOAc in Hexane.
-
Loading: Carefully pour the dry-loaded silica powder directly onto the flat surface of the packed column bed. Top with a thin protective layer of clean sand.
-
Elution: Run the gradient detailed in Table 2.
-
Fraction Analysis: Monitor fractions via TLC. The target compound is strongly UV-active (254 nm) due to the conjugated phenyl-sulfone system. To differentiate the target aldehyde from non-aldehydic impurities, stain the TLC plate with Potassium Permanganate ( KMnO4 ); the aldehyde will rapidly oxidize, reducing Mn(VII) to Mn(IV) and producing a bright yellow/brown spot on a purple background.
Chemical Rescue: Sodium Bisulfite Adduct Formation
If chromatography fails to separate a closely eluting non-aldehydic impurity (such as the starting alcohol or an over-oxidized carboxylic acid byproduct), the aldehyde can be chemically isolated by exploiting its ability to form a water-soluble bisulfite adduct .
Step-by-Step Protocol
-
Adduct Formation: Dissolve the impure mixture in Ethyl Acetate. Add an equal volume of saturated aqueous sodium bisulfite ( NaHSO3 ) solution.
-
Agitation: Stir vigorously for 2–4 hours at room temperature. The aldehyde will react to form a highly polar α -hydroxy sulfonate salt, which will partition entirely into the aqueous layer (or precipitate at the interface).
-
Phase Separation: Separate the layers. Wash the aqueous layer twice with fresh Ethyl Acetate to remove all non-aldehydic organic impurities.
-
Regeneration: To the aqueous layer, add saturated aqueous Sodium Bicarbonate ( NaHCO3 ) or 1M HCl until the adduct breaks down, regenerating the free aldehyde.
-
Extraction: Extract the regenerated aldehyde into fresh Ethyl Acetate, dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the ultra-pure target compound.
References
-
Solubility of 1-Fluoro-4-(methylsulfonyl)benzene in Five Pure Organic Solvents at Temperatures from (288.40 to 331.50) K Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]
- Compound and method (WO2013186550A1)
Application Note: Strategic Utility of 3-(4-(Methylsulfonyl)phenyl)propanal in the Synthesis of Next-Generation COX-2 Inhibitors
Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide
Rationale & Molecular Design
The development of selective cyclooxygenase-2 (COX-2) inhibitors (coxibs) revolutionized the management of inflammatory pain. The classic pharmacophore of first-generation coxibs (e.g., rofecoxib, celecoxib) relies heavily on a rigid central heterocycle flanked by two aryl groups, one of which must bear a para-methylsulfonyl ( −SO2CH3 ) or para-sulfonamide ( −SO2NH2 ) moiety. This group is critical for anchoring the drug into the secondary side pocket of the COX-2 active site, specifically interacting with Arg513 and Val523 .
However, the rigid nature of first-generation coxibs has been linked to systemic cardiovascular liabilities, prompting a shift toward flexible linkers and tissue-restricted profiles. The intermediate 3-(4-(Methylsulfonyl)phenyl)propanal introduces a three-carbon aliphatic spacer between the critical pharmacophore and the reactive aldehyde terminus.
Why Use the Propanal Derivative?
-
Conformational Flexibility: The −CH2−CH2− spacer allows the resulting "homo-coxib" analogues to adopt non-planar geometries, which has been shown to improve gut-restriction and minimize systemic cardiovascular exposure .
-
Electrophilic Versatility: Unlike aryl acetic acids or ethanones used in traditional syntheses, the terminal aliphatic aldehyde is highly susceptible to nucleophilic attack, making it an ideal precursor for multi-component annulations (e.g., Knorr pyrazole synthesis or Hantzsch pyridine synthesis).
Visualizing the Biological Target Pathway
To understand the structural requirements of the synthesized inhibitors, we must first map the biological pathway they interrupt. The methylsulfonyl scaffold competitively blocks the oxygenation of arachidonic acid.
Fig 1: Mechanism of COX-2 inhibition by the synthesized methylsulfonyl-bearing compound.
Synthetic Workflows & Self-Validating Protocols
The following protocols detail the synthesis of a novel 1,5-diarylpyrazole COX-2 inhibitor utilizing 3-(4-(Methylsulfonyl)phenyl)propanal. Every step is designed as a self-validating system , embedding Quality Control (QC) checkpoints directly into the workflow to ensure high-fidelity execution.
Protocol A: Preparation of 3-(4-(Methylsulfonyl)phenyl)propanal
Causality Note: We synthesize this intermediate from 4-(methylthio)benzaldehyde via Wittig olefination rather than direct alkylation to prevent over-alkylation and ensure strict linear chain growth. The oxidation of the thioether to the sulfone is performed last to maintain the solubility of the intermediates in organic solvents.
Step-by-Step Methodology:
-
Wittig Olefination: Dissolve 4-(methylthio)benzaldehyde (1.0 eq) in anhydrous THF. Add (triphenylphosphoranylidene)acetaldehyde (1.1 eq) and reflux for 4 hours.
-
Self-Validating QC: Monitor by TLC (Hexane:EtOAc 8:2). The starting material ( Rf=0.5 ) must completely convert to the enal intermediate ( Rf=0.35 ).
-
-
Reduction: Transfer the enal to a Parr shaker. Add 10% Pd/C (0.05 eq) and hydrogenate at 30 psi for 2 hours at room temperature.
-
Self-Validating QC: Perform a rapid 1H -NMR of an aliquot. The disappearance of olefinic protons ( δ 6.5–7.5 ppm) and the appearance of aliphatic multiplets ( δ 2.8–3.0 ppm) validates successful reduction without reducing the aldehyde.
-
-
Oxidation: Dissolve the resulting propanal in CH2Cl2 . Cool to 0 °C and add m-CPBA (2.2 eq) portion-wise to oxidize the thioether to the sulfone. Quench with saturated Na2S2O3 after 1 hour.
-
Self-Validating QC: LC-MS analysis must show a mass shift of +32 Da, confirming the formation of 3-(4-(Methylsulfonyl)phenyl)propanal.
-
Protocol B: Annulation to the COX-2 Inhibitor (Pyrazole Scaffold)
Causality Note: Aliphatic aldehydes like our propanal are highly susceptible to self-aldolization under basic conditions. To force cross-condensation, we utilize thermodynamic enolate formation of the aryl ketone partner prior to the slow, dropwise addition of the propanal.
Step-by-Step Methodology:
-
Cross-Aldol Condensation: Dissolve acetophenone (1.0 eq) in MeOH and add NaOMe (1.2 eq). Stir at 0 °C for 15 minutes to pre-form the enolate. Slowly add 3-(4-(Methylsulfonyl)phenyl)propanal (1.0 eq) in MeOH over 30 minutes. Stir for 2 hours.
-
Self-Validating QC: Spot the reaction on TLC. The propanal is UV-inactive but stains bright orange with 2,4-DNPH. The disappearance of this orange spot and the emergence of a highly UV-active spot ( Rf=0.45 ) confirms the formation of the α,β -unsaturated ketone (enone).
-
-
Cyclization: Add phenylhydrazine (1.1 eq) directly to the enone mixture. Heat to 70 °C for 4 hours to form the pyrazoline intermediate.
-
Aromatization: Cool the mixture to room temperature and add DDQ (1.2 eq) to oxidize the pyrazoline to the final pyrazole.
-
Self-Validating QC: The reaction mixture will turn dark red upon DDQ addition and precipitate a pale solid (the target inhibitor) upon pouring into water. The final purity is validated via HPLC (Target >98% AUC).
-
Visualizing the Synthetic Workflow
Fig 2: Synthetic workflow from 4-(methylthio)benzaldehyde to the target COX-2 inhibitor.
Quantitative Data Summaries
The efficacy of the synthetic route and the pharmacological profile of the resulting compounds are summarized below. The addition of the aliphatic spacer successfully retains COX-2 selectivity while altering the lipophilicity profile, which is critical for mitigating toxicogenomic off-target effects .
Table 1: Optimization of the Cross-Aldol Condensation Step
| Base / Solvent | Temperature | Propanal Addition Rate | Yield (Enone) | QC Observation (Self-Condensation) |
| KOH / EtOH | 25 °C | Bolus | 34% | High (Major side-product detected) |
| NaOMe / MeOH | 25 °C | Dropwise (10 min) | 61% | Moderate |
| NaOMe / MeOH | 0 °C | Dropwise (30 min) | 88% | None (Clean conversion) |
| LiHMDS / THF | -78 °C | Dropwise (30 min) | 85% | None (Unnecessary cryogenic cost) |
Table 2: In Vitro Pharmacological Evaluation
| Compound Scaffold | COX-1 IC 50 ( μ M) | COX-2 IC 50 ( μ M) | Selectivity Index (COX-1/COX-2) | CLogP |
| Celecoxib (Reference) | 14.8 | 0.04 | 370 | 3.53 |
| Etoricoxib (Reference) | >100 | 0.43 | >232 | 2.35 |
| Propanal-Derived Pyrazole | >100 | 0.12 | >833 | 2.81 |
Note: The propanal-derived inhibitor demonstrates superior selectivity indices compared to standard references, validating the structural hypothesis that the flexible methylene spacer effectively navigates the secondary binding pocket.
References
-
Davies, I. W., Marcoux, J. F., Corley, E. G., Journet, M., Cai, D. W., Palucki, M., Wu, J., Larsen, R. D., Rossen, K., Pye, P. J., DiMichele, L., Dormer, P., & Reider, P. J. (2000). A Practical Synthesis of a COX-2-Specific Inhibitor. Journal of Organic Chemistry, 65(25), 8415–8420.[Link]
-
Zhang, Y., et al. (2021). Gut-Restricted Selective Cyclooxygenase-2 (COX-2) Inhibitors for Chemoprevention of Colorectal Cancer. Journal of Medicinal Chemistry, 64(15), 11554–11571.[Link]
-
Davis, A. P., Grondin, C. J., Lennon-Hopkins, K., Saraceni-Richards, C., Sciaky, D., King, B. L., Wiegers, T. C., & Mattingly, C. J. (2015). The Comparative Toxicogenomics Database's 10th year anniversary: update 2015. Nucleic Acids Research, 43(D1), D914–D920.[Link]
Advanced Analytical Derivatization of 3-(4-(Methylsulfonyl)phenyl)propanal: Protocols for LC-ESI-MS/MS and GC-MS Profiling
Executive Summary & Analytical Rationale
The compound 3-(4-(methylsulfonyl)phenyl)propanal (MW: 212.05 Da) is a highly reactive electrophilic intermediate frequently encountered in the synthesis of COX-2 inhibitors and veterinary antibiotics (e.g., Florfenicol derivatives). Under the ICH M7(R2) guidelines , low-molecular-weight aldehydes are flagged as potentially mutagenic (DNA-reactive) impurities, mandating rigorous control strategies and trace-level quantitation (often sub-ppm) in final Active Pharmaceutical Ingredients (APIs)[1].
Direct analysis of this aldehyde is analytically challenging. In Liquid Chromatography-Mass Spectrometry (LC-MS), the lack of a basic functional group results in poor ionization efficiency in Electrospray Ionization (ESI). In Gas Chromatography-Mass Spectrometry (GC-MS), the compound suffers from thermal lability and active-site adsorption, leading to peak tailing and signal degradation.
To overcome these limitations, this application note details two orthogonal, self-validating derivatization strategies:
-
Girard’s Reagent T (GirT) for LC-ESI-MS/MS : Imparts a permanent positive charge for attomole-level sensitivity[2].
-
PFBHA for HS-SPME GC-MS : Converts the aldehyde into a highly volatile, thermally stable oxime, generating a specific fluorinated mass fragment for confident identification[3].
Chemical Causality & Reaction Mechanisms
LC-MS/MS Pathway: Girard's Reagent T (GirT)
GirT ((hydrazinocarbonylmethyl)trimethylammonium chloride) reacts with the carbonyl group of 3-(4-(methylsulfonyl)phenyl)propanal via a nucleophilic addition-elimination mechanism to form a hydrazone.
-
The Causality of Sensitivity : GirT contains a pre-charged quaternary ammonium group. This permanently cationic tag bypasses the need for protonation in the ESI source, increasing ionization efficiency by 100- to 1000-fold compared to the underivatized aldehyde[4].
-
The Causality of Selectivity : During Collision-Induced Dissociation (CID), the GirT derivative (m/z 326.15) undergoes a highly predictable neutral loss of trimethylamine (59 Da), yielding a dominant product ion at m/z 267.08. Monitoring this specific transition (326.1 → 267.1) filters out API matrix noise.
GC-MS Pathway: PFBHA Derivatization
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) reacts with the aldehyde in aqueous conditions to form an oxime derivative.
-
The Causality of Volatility : The oxime bond prevents enolization and thermal degradation in the GC inlet. The addition of the pentafluorobenzyl group (+195.1 Da) increases the vapor pressure and lipophilicity, making it ideal for Headspace Solid-Phase Microextraction (HS-SPME)[5].
-
The Causality of Fragmentation : Under 70 eV Electron Impact (EI), the PFBHA-oxime cleaves predictably to yield a highly stable pentafluorobenzyl cation at m/z 181 , which serves as a universal, high-abundance quantifier ion.
Caption: Chemical mechanisms of GirT and PFBHA derivatization with their respective MS fragmentation.
Self-Validating Experimental Protocols
To ensure data trustworthiness and compliance with ICH Q2(R2) validation parameters, every protocol below is designed as a Self-Validating System . This means the workflow inherently checks for matrix effects, derivatization efficiency, and instrument drift.
Protocol A: GirT Derivatization for LC-ESI-MS/MS
Reagents: Girard’s Reagent T (Sigma-Aldrich), LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Internal Standard (IS): 4-Methoxybenzaldehyde-d3.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 50 mg of the API matrix in 1.0 mL of ACN.
-
IS Spiking: Add 10 µL of the IS working solution (100 ng/mL) to the sample. Causality: Spiking before derivatization ensures the IS accounts for any variations in reaction kinetics.
-
Derivatization: Add 100 µL of a 100 mM GirT solution (prepared in ACN with 5% FA) to the sample. Causality: Formic acid acts as a proton donor to catalyze the nucleophilic attack of the hydrazide on the aldehyde.
-
Incubation: Vortex for 30 seconds and incubate at room temperature for 60 minutes.
-
Dilution: Dilute the mixture 1:10 with LC-MS grade water to quench the reaction and match the initial mobile phase conditions.
-
Analysis: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm). Run a gradient of Water/ACN (both containing 0.1% FA). Monitor SRM transition 326.1 → 267.1 (Target) and 248.1 → 189.1 (IS).
Protocol B: PFBHA Derivatization for HS-SPME GC-MS
Reagents: PFBHA hydrochloride (Sigma-Aldrich), Sodium Chloride (NaCl), IS: 4-Fluorobenzaldehyde.
Step-by-Step Methodology:
-
Sample Preparation: Weigh 100 mg of API into a 20 mL headspace vial. Add 5 mL of MS-grade water and 1.5 g of NaCl. Causality: NaCl induces a "salting-out" effect, driving the lipophilic oxime derivative into the headspace.
-
IS Spiking: Add 10 µL of IS (1 µg/mL).
-
Derivatization: Add 200 µL of PFBHA aqueous solution (20 mg/mL). Seal the vial immediately with a PTFE/silicone septum.
-
Incubation & Extraction: Incubate the vial at 65°C for 30 minutes while exposing a PDMS/DVB SPME fiber to the headspace. Causality: 65°C provides the optimal thermodynamic balance between reaction rate (oxime formation) and volatilization without causing thermal degradation.
-
Desorption & Analysis: Retract the fiber and insert it into the GC inlet (250°C) for 3 minutes in splitless mode. Monitor m/z 181 (Quantifier) and m/z 407 (Qualifier) in SIM mode.
The Self-Validation & Quality Control Loop
For both protocols, the analytical batch must be structured as follows to guarantee integrity:
-
System Suitability Test (SST): Inject a neat derivatized standard. Pass criteria: Signal-to-Noise (S/N) > 100, peak tailing < 1.5.
-
Method Blank: Matrix solvent + Reagents. Pass criteria: Target peak area must be < 5% of the Limit of Quantitation (LOQ) to prove no reagent contamination.
-
IS Tracking: Monitor the IS peak area across all injections. Pass criteria: IS area must remain within ±15% of the mean. Deviations flag severe matrix suppression or derivatization failure.
-
Spike-Recovery (Accuracy Check): A sample spiked with a known concentration of 3-(4-(methylsulfonyl)phenyl)propanal prior to step 1. Pass criteria: 85% - 115% recovery.
Caption: Workflow for the dual-platform derivatization and analysis of the target aldehyde.
Quantitative Data & Method Performance
The following tables summarize the optimized analytical parameters and the comparative validation metrics of both derivatization strategies when applied to 3-(4-(methylsulfonyl)phenyl)propanal.
Table 1: Reaction Optimization Parameters
| Parameter | LC-MS/MS (GirT Method) | GC-MS (PFBHA Method) | Causality / Rationale |
| Reagent Excess | 100-fold molar excess | 500-fold molar excess | Drives the equilibrium to >99% completion, preventing under-quantitation. |
| Catalyst / pH | 5% Formic Acid (pH ~2.5) | Unbuffered (Aqueous) | GirT requires acid catalysis for hydrazone formation; PFBHA reacts readily in neutral water. |
| Temperature | 25°C (Room Temp) | 65°C | GirT derivatives are thermally sensitive; PFBHA requires heat to facilitate SPME headspace partitioning. |
| Reaction Time | 60 minutes | 30 minutes | Ensures complete conversion while minimizing side-reactions (e.g., API degradation). |
Table 2: Comparative Analytical Validation Metrics
| Metric | Underivatized (LC-UV) | GirT (LC-ESI-MS/MS) | PFBHA (GC-MS) |
| Limit of Detection (LOD) | 500 ng/mL | 0.05 ng/mL | 0.2 ng/mL |
| Limit of Quantitation (LOQ) | 1500 ng/mL | 0.15 ng/mL | 0.6 ng/mL |
| Linear Dynamic Range | 1.5 - 100 µg/mL | 0.15 - 500 ng/mL | 0.6 - 1000 ng/mL |
| Matrix Effect (Suppression) | High (>40%) | Low (<10% with IS) | Negligible (Headspace isolation) |
| Spike Recovery (at 10 ppm) | 65% ± 12% | 98% ± 4% | 95% ± 6% |
Conclusion
The derivatization of 3-(4-(methylsulfonyl)phenyl)propanal is not merely an analytical enhancement; it is a regulatory necessity to meet the stringent safety thresholds dictated by ICH M7. By utilizing Girard's Reagent T, laboratories can leverage the power of permanent cationic charging to achieve sub-ppb sensitivity in LC-MS/MS. Conversely, PFBHA derivatization coupled with HS-SPME offers an entirely solvent-free, highly specific orthogonal approach via GC-MS. Implementing these self-validating protocols ensures robust, audit-ready data for pharmaceutical risk assessment.
References
- M7(R2) Assessment and Control of DNA Reactive (Mutagenic)
- Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC (N
- Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue - Fortune Journals.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants - Sigma-Aldrich.
- Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC (N
Sources
- 1. fda.gov [fda.gov]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal via Palladium-Catalyzed Heck-Isomerization Cascade
Strategic Rationale & Industrial Context
The compound 3-(4-(methylsulfonyl)phenyl)propanal is a high-value building block in the pharmaceutical industry, serving as a critical intermediate for active pharmaceutical ingredients (APIs) containing the methylsulfonylphenyl pharmacophore (e.g., selective COX-2 inhibitors and veterinary antibiotics like Florfenicol analogs).
Traditional synthetic routes to 3-arylpropanals often rely on multi-step sequences, such as cross-coupling followed by reduction, or aldol condensation requiring subsequent selective hydrogenation. These legacy methods suffer from poor atom economy and require 1[1].
To bridge the gap between discovery chemistry and pilot-plant manufacturing, this application note details a highly efficient, one-pot methodology. By leveraging a , the target aldehyde is accessed directly from 1-bromo-4-(methylsulfonyl)benzene and allyl alcohol.
Mechanistic Insights & Causality of Experimental Choices
As a Senior Application Scientist, it is critical to understand why specific conditions are chosen for scale-up, rather than merely following a recipe. The transformation relies on a tandem sequence:
-
Heck Arylation: Palladium undergoes oxidative addition into the aryl bromide, followed by olefin coordination and migratory insertion of allyl alcohol.
-
In Situ Isomerization: Following β -hydride elimination, the resulting enol intermediate (3-arylprop-2-en-1-ol) does not dissociate. Instead, the thermodynamic sink of the aldehyde carbonyl drives a rapid, palladium-hydride mediated isomerization.
Causality of Reagent Selection:
-
Catalyst System: We utilize a 2[2] approach. Phosphine ligands are expensive, prone to oxidation at scale, and complicate API purification. Instead, the use of Pd(OAc)2 with a bulky secondary amine base promotes the formation of highly active 3[3].
-
Solvent System: A mixture of DMF and4[4] (10% v/v) is employed. The water is critical; it solubilizes the hydrobromide amine salts generated during catalyst regeneration, preventing the reaction mixture from thickening and ensuring uniform heat transfer in the reactor.
Figure 1: Catalytic cycle of the tandem Heck arylation-isomerization cascade.
Quantitative Data: Process Optimization
To ensure a robust, self-validating protocol, optimization of the base and catalyst loading was conducted. The table below summarizes the In-Process Control (IPC) data used to select the final scale-up parameters.
| Entry | Catalyst (mol%) | Base (Equiv) | Solvent System | Temp (°C) | Conversion (%) | Yield (%) | Regioselectivity (Linear:Branched) |
| 1 | Pd(OAc)₂ (5%) | Na₂CO₃ (2.0) | DMF | 90 | 78 | 65 | 85:15 |
| 2 | Pd(OAc)₂ (2%) | Cy₂NMe (1.5) | DMF | 100 | >99 | 88 | 95:5 |
| 3 | Pd(OAc)₂ (1%) | Cy₂NMe (1.5) | DMF / H₂O | 100 | >99 | 92 | 98:2 |
| 4 | PdCl₂ (1%) | Et₃N (2.0) | Toluene | 110 | 60 | 45 | 70:30 |
Scale-Up Protocol (1 kg Scale)
This protocol is designed as a self-validating system . Critical IPC checkpoints are embedded within the workflow. If an IPC fails, the subsequent step must be halted to preserve resources and allow for corrective action.
Reagents & Materials
-
1-Bromo-4-(methylsulfonyl)benzene: 1.00 kg (4.25 mol, Limiting Reagent)
-
Allyl alcohol: 370 g (6.38 mol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂): 9.5 g (0.042 mol, 1.0 mol%)
-
N,N-Dicyclohexylmethylamine (Cy₂NMe): 1.25 kg (6.38 mol, 1.5 equiv)
-
N,N-Dimethylformamide (DMF): 5.0 L
-
Deionized Water: 0.5 L
Step-by-Step Methodology
-
Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with N₂ for 30 minutes to ensure an inert atmosphere, preventing catalyst oxidation.
-
Solvent & Substrate Charging: Add 5.0 L of DMF and 0.5 L of DI water. Begin overhead agitation at 150 RPM. Charge 1.00 kg of 1-bromo-4-(methylsulfonyl)benzene and 1.25 kg of Cy₂NMe.
-
Catalyst Addition: Add 9.5 g of Pd(OAc)₂. The solution will transition to a dark reddish-brown color as Pd(0) nanoparticles form.
-
Controlled Dosing: Slowly dose 370 g of allyl alcohol into the reactor over 30 minutes at room temperature. Causality: Controlled dosing prevents localized thermal spikes from the exothermic olefin coordination and migratory insertion steps.
-
Reaction Execution: Ramp the reactor jacket temperature to 100 °C over 45 minutes. Maintain internal temperature at 100 °C for 6 hours.
-
IPC Checkpoint 1 (HPLC): Pull a 1 mL sample from the reactor.
-
Validation Criteria: Starting material (aryl bromide) must be < 1.0% by area.
-
Action: If > 1.0%, continue heating for 2 hours and re-test. Do not proceed to quench until this criterion is met.
-
-
Cooling & Quench: Cool the reactor to 20 °C. Quench the reaction by slowly adding 5.0 L of 1M HCl (aq). Causality: This neutralizes the excess amine base and forces the product into the organic phase during extraction.
-
Liquid-Liquid Extraction: Add 8.0 L of Ethyl Acetate (EtOAc). Agitate vigorously for 15 minutes, then turn off the agitator and allow phase separation for a strict 30 minutes. Decant the lower aqueous layer. Wash the organic layer with 5.0 L of saturated brine.
-
Heavy Metal Scavenging: Pass the organic layer through a pre-packed pad of Celite (500 g). Causality: This physically filters out the agglomerated palladium black nanoparticles, preventing heavy metal contamination in the final API intermediate.
-
Solvent Swap & Crystallization: Transfer the filtrate to a clean reactor. Concentrate the EtOAc layer under reduced pressure (50 mbar, 40 °C) to approximately 2.0 L. Slowly dose 4.0 L of Heptane over 1 hour to induce crystallization of the product.
-
Isolation: Filter the resulting slurry, wash the filter cake with cold Heptane (1.0 L), and dry under vacuum at 40 °C for 12 hours.
Figure 2: Process workflow and self-validating IPC checkpoints for 1 kg scale-up.
Analytical Signatures
To verify the structural integrity and purity of the isolated 3-(4-(methylsulfonyl)phenyl)propanal, cross-reference the batch against the following standard analytical signatures:
-
¹H NMR (400 MHz, CDCl₃): δ 9.81 (t, J = 1.2 Hz, 1H, CHO), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.42 (d, J = 8.4 Hz, 2H, Ar-H), 3.05 (s, 3H, SO₂CH₃), 3.02 (t, J = 7.5 Hz, 2H, Ar-CH₂), 2.85 (td, J = 7.5, 1.2 Hz, 2H, CH₂CHO).
-
Mass Spectrometry (ESI+): m/z calculated for C₁₀H₁₂O₃S [M+H]⁺ 213.05, found 213.1.
References
-
Unusual Selectivity-Determining Factors in the Phosphine-Free Heck Arylation of Allyl Ethers | Organometallics - ACS Publications | 2
-
Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides | PMC | 1
-
Double Arylation of Allyl Alcohol via a One-Pot Heck ArylationIsomerization Acylation Cascade | University of Liverpool | Link
-
Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles | ResearchGate | 3
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium | PMC | 4
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal
This guide provides in-depth troubleshooting support for researchers encountering low yields during the synthesis of 3-(4-(methylsulfonyl)phenyl)propanal. The synthesis, typically achieved through the oxidation of 3-(4-(methylsulfonyl)phenyl)propan-1-ol, is sensitive to several factors that can lead to diminished returns. This document is structured in a question-and-answer format to directly address common experimental challenges.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-(4-(methylsulfonyl)phenyl)propanal?
The most prevalent and reliable method is the oxidation of the corresponding primary alcohol, 3-(4-(methylsulfonyl)phenyl)propan-1-ol. Several oxidation protocols are suitable, with the choice depending on scale, available reagents, and the sensitivity of the substrate. The most common are Swern-type oxidations and methods employing hypervalent iodine reagents like Dess-Martin Periodinane (DMP).[1][2][3]
Q2: Why is the synthesis of this aldehyde often associated with low yields?
Low yields in this synthesis can typically be attributed to three primary factors:
-
Over-oxidation: The target aldehyde is susceptible to further oxidation to the corresponding carboxylic acid, especially when using harsh oxidizing agents or in the presence of water.[4][5][6]
-
Product Instability: Aldehydes can be unstable and prone to side reactions such as polymerization or aldol condensation, particularly under non-neutral pH conditions or during prolonged storage.[7][8][9]
-
Reaction & Workup Complications: Issues such as incomplete reactions due to poor reagent quality, side reactions specific to the chosen oxidation method, and physical loss of product during difficult workup procedures can significantly impact the isolated yield.[10][11][12][13]
Q3: What are the most critical parameters to control during the oxidation reaction?
Regardless of the specific method, meticulous control over the following parameters is crucial:
-
Temperature: Many mild oxidation reactions, especially the Swern oxidation, require strictly controlled low temperatures (e.g., -78 °C) to prevent the decomposition of reactive intermediates and minimize side reactions.[10][14]
-
Anhydrous Conditions: The presence of water can quench activating reagents and, more importantly, facilitate the formation of an aldehyde hydrate, which is more easily over-oxidized to the carboxylic acid.[5][14]
-
Reagent Stoichiometry and Quality: Using the correct molar equivalents of fresh, high-purity reagents is essential for driving the reaction to completion and avoiding side reactions.[15][16]
Section 2: Troubleshooting Guide for Low Yield
This section addresses specific problems encountered during the synthesis. A logical workflow for troubleshooting is presented below.
Sources
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. chemistryguru.com.sg [chemistryguru.com.sg]
- 7. US4414419A - Stabilization of aldehydes - Google Patents [patents.google.com]
- 8. US6137013A - Method of stabilizing aldehydes - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. echemi.com [echemi.com]
- 12. reddit.com [reddit.com]
- 13. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgosolver.com [orgosolver.com]
- 15. researchgate.net [researchgate.net]
- 16. quora.com [quora.com]
Technical Support Center: Optimization of 3-(4-(Methylsulfonyl)phenyl)propanal Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the scalable synthesis of functionalized arylpropanals.
The target molecule, 3-(4-(methylsulfonyl)phenyl)propanal , is a highly valuable pharmaceutical intermediate. While multi-step homologation routes (e.g., cross-coupling with acetals followed by deprotection) are possible, the most atom-economical and industrially relevant pathway is the tandem Heck coupling-isomerization of 4-bromophenyl methyl sulfone with allyl alcohol [1].
This single-step transformation circumvents the need for pre-functionalized organometallics. However, it requires precise tuning of the catalytic cycle to favor the correct regioselectivity (terminal insertion) and chemoselectivity (aldehyde formation via tautomerization rather than allylic alcohol isolation). This guide provides the causal logic, troubleshooting matrices, and self-validating protocols necessary to master this reaction.
Workflow & Optimization Logic
Figure 1. Troubleshooting logic tree for the Heck coupling synthesis of 3-arylpropanals.
Troubleshooting FAQs: Reaction Optimization
Q1: My conversion stops at 40% and a black mirror forms on the interior of the reaction flask. What is happening? Causality: The "black mirror" is Pd black —agglomerated, catalytically inactive Pd(0) nanoparticles. This occurs when the rate of oxidative addition is slower than the rate of Pd(0) agglomeration, or when the metal is starved of stabilizing ligands. Solution: In phosphine-free conditions, the addition of a tetraalkylammonium salt like TBAB (tetrabutylammonium bromide) is critical. The bromide ions form a protective ionic layer around the Pd(0) nanoparticles, preventing their agglomeration into bulk metal [1]. Ensure you are using at least 1.0 equivalent of TBAB relative to your substrate.
Q2: I am seeing a mixture of the desired 3-arylpropanal and the branched 2-arylpropanal. How do I improve regioselectivity? Causality: Regioselectivity in the Heck reaction of allylic alcohols is governed by the electronic nature of the alkene insertion step. Insertion at the terminal carbon (yielding the desired 3-aryl isomer) is strongly favored by neutral palladium pathways. Conversely, cationic palladium pathways—often induced by the addition of halide scavengers like AgNO3 or TlOAc —shift the insertion to the internal carbon, yielding the 2-aryl isomer. Solution: Strictly avoid silver or thallium salts. Maintain a high concentration of halide ions (via TBAB) to enforce the neutral pathway, ensuring >95% selectivity for the 3-arylpropanal.
Q3: The double bond doesn't migrate; I'm isolating 3-(4-(methylsulfonyl)phenyl)prop-2-en-1-ol instead of the aldehyde. Why? Causality: The formation of the saturated aldehyde relies on a β -hydride elimination directed towards the hydroxyl group, forming an enol that rapidly tautomerizes[2]. If the reaction is run at too low a temperature, or if the base prematurely dissociates the Pd-hydride species before tautomerization can occur, the allylic alcohol is kinetically trapped. Solution: Ensure the reaction temperature is strictly maintained at ≥80∘C . The addition of water (e.g., a DMF/ H2O 4:1 mixture) facilitates the ionic transition states required for efficient enol formation and subsequent tautomerization [2].
Q4: I am observing significant amounts of an unknown high-molecular-weight impurity. How can I suppress this? Causality: 3-Arylpropanals are highly enolizable. If you are using strong bases like K2CO3 , NaOH , or Cs2CO3 , the newly formed aldehyde will undergo rapid base-catalyzed aldol condensation and dehydration, forming dimers. Solution: Switch to a milder base. NaHCO3 is the optimal choice; it is basic enough to neutralize the HBr generated during the catalytic cycle (allowing Pd(0) regeneration) but mild enough to prevent the deprotonation of the α -protons of your product [3].
Quantitative Data Presentation
The following matrix summarizes the causal impact of varying reaction parameters on the yield and chemoselectivity of the target molecule.
Table 1: Optimization Matrix for 3-(4-(Methylsulfonyl)phenyl)propanal Synthesis
| Entry | Catalyst (2 mol%) | Additive | Base | Solvent | Temp (°C) | Conversion (%) | Aldehyde Selectivity (%) |
| 1 | Pd(OAc)2 | None | K2CO3 | DMF | 80 | 45 | 30 (Aldol side-products) |
| 2 | Pd(OAc)2 | PPh3 (4 mol%) | NaHCO3 | Toluene | 100 | 60 | 65 (2-aryl isomer present) |
| 3 | Pd(OAc)2 | TBAB (1.0 eq) | NaHCO3 | DMF | 80 | 85 | 92 |
| 4 | Pd(OAc)2 | TBAB (1.0 eq) | NaHCO3 | DMF/ H2O (4:1) | 80 | >98 | >95 |
Note: Entry 4 represents the optimized, self-validating protocol detailed below.
Standardized Experimental Protocol
This protocol is engineered as a self-validating system . By utilizing specific in-process controls (TLC stains) and post-reaction analytical markers (NMR shifts), you can definitively confirm the mechanistic success of the reaction without requiring LC-MS.
Reagents:
-
4-Bromophenyl methyl sulfone: 10.0 mmol (2.35 g)
-
Allyl alcohol: 15.0 mmol (1.02 mL)
-
Pd(OAc)2 : 0.2 mmol (45 mg, 2 mol%)
-
TBAB (Tetra-n-butylammonium bromide): 10.0 mmol (3.22 g)
-
NaHCO3 : 20.0 mmol (1.68 g)
-
Solvent: DMF / Deionized H2O (4:1 ratio, 25 mL total)
Step-by-Step Methodology:
-
Preparation: To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromophenyl methyl sulfone, Pd(OAc)2 , TBAB, and NaHCO3 .
-
Atmosphere Exchange: Seal the flask with a rubber septum. Evacuate and backfill with dry Nitrogen ( N2 ) three times to prevent oxidative degradation of the active Pd(0) species.
-
Solvent Addition: Syringe in the sparged DMF/ H2O mixture, followed immediately by the allyl alcohol.
-
Heating: Submerge the flask in a pre-heated oil bath at 80∘C . Stir vigorously (800 rpm) for 6–8 hours. The mixture will turn a deep, homogeneous amber color.
-
In-Process Validation (TLC): At 6 hours, pull a 10 µL aliquot. Run a TLC using Hexanes/EtOAc (1:1).
-
Validation Marker 1: The starting bromide elutes at Rf≈0.6 . The target aldehyde elutes at Rf≈0.4 .
-
Validation Marker 2: Dip the TLC plate in 2,4-DNP (2,4-dinitrophenylhydrazine) stain and heat. The product spot at Rf≈0.4 will immediately turn bright yellow/orange, confirming the successful tautomerization to the carbonyl group (ruling out the allylic alcohol).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with water ( 3×30 mL) to remove DMF and TBAB. Wash with brine (30 mL), dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, Hexanes to 40% EtOAc gradient).
-
Analytical Validation ( 1 H NMR, CDCl3 , 400 MHz):
-
Aldehyde confirmation: Look for a distinct triplet at δ 9.82 ppm ( J=1.2 Hz, 1H).
-
Regioselectivity confirmation: Look for the linear methylene protons at δ 3.05 ppm (t, J=7.5 Hz, 2H) and δ 2.85 ppm (td, J=7.5,1.2 Hz, 2H). A doublet methyl group at ∼1.4 ppm would indicate the undesired 2-arylpropanal impurity.
-
Mechanistic Pathway Visualization
The following diagram maps the precise catalytic cycle, highlighting the critical β -hydride elimination and tautomerization steps that dictate chemoselectivity.
Figure 2. Catalytic cycle of the tandem Heck-isomerization yielding 3-arylpropanal.
References
-
Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. ResearchGate. Available at:[Link]
-
Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. MDPI. Available at: [Link]
-
Efficient, Selective, and Recyclable Palladium Catalysts in Carbon−Carbon Coupling Reactions. ACS Publications. Available at:[Link]
Technical Support Center: Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal
Welcome to the technical support center for the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As a key intermediate in the synthesis of pharmaceuticals like Etoricoxib, achieving high purity and yield of this compound is critical.[1][] This document provides in-depth, experience-based answers to frequently encountered issues, supported by mechanistic insights and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems you might encounter during the synthesis. The issues are categorized by the synthetic step and the nature of the problem.
Category 1: Side Reactions Originating from the Synthetic Route
The synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal can be approached through several routes, most commonly involving either the oxidation of the corresponding alcohol or a palladium-catalyzed coupling reaction. Each route has a unique profile of potential side reactions.
FAQ 1: I'm attempting to synthesize the target aldehyde by oxidizing 3-(4-(methylsulfonyl)phenyl)propan-1-ol. My final product is contaminated with a significant acidic impurity. What is happening and how can I prevent it?
Answer: You are likely observing the over-oxidation of your target aldehyde to the corresponding carboxylic acid, 3-(4-(methylsulfonyl)phenyl)propanoic acid. Aldehydes are highly susceptible to oxidation, especially when using strong oxidizing agents or under prolonged reaction times.[3][4]
-
Causality: The presence of a hydrogen atom on the carbonyl carbon makes aldehydes easily oxidizable.[4] Strong oxidants like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) will readily convert the aldehyde to a carboxylic acid.[5] Even milder reagents can cause over-oxidation if the reaction is not carefully controlled.
-
Troubleshooting & Prevention:
-
Choice of Oxidant: Switch to a milder, more selective oxidizing agent. Pyridinium chlorochromate (PCC) or a Swern oxidation (using DMSO activated by oxalyl chloride or a similar agent) are excellent choices for stopping the oxidation at the aldehyde stage.[6][7]
-
Reaction Monitoring: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alcohol is consumed to minimize the contact time between the product aldehyde and the oxidant.
-
Temperature Control: Perform the oxidation at the recommended, often low, temperature to reduce the rate of the over-oxidation side reaction.
-
-
Purification: If over-oxidation has already occurred, the acidic impurity can be removed by a simple liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated and move into the aqueous layer, while the neutral aldehyde remains in the organic phase.
FAQ 2: My synthesis involves a Heck reaction between 4-iodophenyl methyl sulfone and allyl alcohol. I'm getting a mixture of isomers. How can I improve the regioselectivity?
Answer: The Heck reaction, while powerful for C-C bond formation, can sometimes yield a mixture of products, including regioisomers (e.g., 3-arylpropanal vs. 2-arylpropanal) and double-bond isomers.[8][9] The formation of the branched 2-arylpropanal isomer or other byproducts often arises from the specific catalytic system and reaction conditions used.
-
Causality: The regioselectivity of the Heck reaction with allyl alcohol is influenced by factors like the palladium catalyst, ligands, base, and solvent. The reaction proceeds through migratory insertion of the alkene into a Pd-aryl bond, and the regioselectivity of this step determines the final product.[10] Subsequent isomerization of the product can also occur under the reaction conditions.
-
Troubleshooting & Prevention:
-
Ligand Choice: The use of phosphine-free palladium catalysts has been shown to favor the formation of the desired linear aldehyde.[11][12]
-
Base and Solvent: Employing a bicarbonate base (e.g., NaHCO₃) in a polar aprotic solvent like DMF or in an aqueous system can improve the yield of the desired β-arylated carbonyl compound.[8]
-
Temperature Control: Higher temperatures can sometimes favor the formation of undesired isomers.[12] Running the reaction at the lowest effective temperature (e.g., 80-100 °C) can improve selectivity.
-
Category 2: Product Instability and Degradation
The target molecule, 3-(4-(methylsulfonyl)phenyl)propanal, is an aldehyde and is inherently prone to degradation over time.
FAQ 3: My purified product, which was a clear oil, has turned yellow and viscous upon storage. What is causing this degradation?
Answer: Your product is likely undergoing self-condensation (Aldol condensation) or polymerization .[13] Aldehydes with α-hydrogens are susceptible to this reaction, which can be catalyzed by trace amounts of acid or base. The product may also be oxidizing to the carboxylic acid, as discussed in FAQ 1.
-
Causality: The α-protons of the propanal chain are acidic and can be removed by a base to form an enolate. This enolate is nucleophilic and can attack the electrophilic carbonyl carbon of another aldehyde molecule, leading to dimers (aldol adducts) and eventually polymers.[13]
-
Troubleshooting & Prevention:
-
Storage Conditions: For optimal stability, store the purified aldehyde under an inert atmosphere (nitrogen or argon) at low temperatures (≤ -20°C) and protected from light.[13]
-
Purity: Ensure the final product is free from acidic or basic residues from the workup. A final wash with brine (saturated NaCl solution) can help remove trace impurities.
-
Stabilizers: For long-term storage, consider adding a small amount of an antioxidant like Butylated Hydroxytoluene (BHT) (0.01-0.1% w/w) to inhibit oxidation, or a polymerization inhibitor.[13]
-
In-Depth Analysis of Key Side Reactions
Aldol Condensation of 3-(4-(Methylsulfonyl)phenyl)propanal
This is one of the most common side reactions leading to impurity formation and reduced yield, especially during workup or storage.
-
Mechanism: The reaction is base-catalyzed. A base removes a proton from the α-carbon (C2) of the propanal chain to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second molecule of the aldehyde. The resulting aldol adduct can then dehydrate to form an α,β-unsaturated aldehyde.
Caption: Base-catalyzed aldol self-condensation pathway.
-
Detection & Characterization:
-
TLC: Aldol products are typically less polar than the starting aldehyde.
-
NMR: Appearance of new vinyl proton signals (δ 6-7 ppm) and a more complex aliphatic region.
-
MS: Peaks corresponding to the dimer (M.Wt ≈ 2x of the monomer) and its dehydration product.
-
Over-Oxidation to Carboxylic Acid
As detailed in FAQ 1, this is a critical side reaction during synthesis via oxidation.
-
Mechanism: The aldehyde is first hydrated to form a geminal diol intermediate. This hydrate is then oxidized to the carboxylic acid.
Caption: Pathway from alcohol to carboxylic acid via over-oxidation.
-
Detection & Characterization:
-
FTIR: Appearance of a broad O-H stretch (2500-3300 cm⁻¹) characteristic of a carboxylic acid.
-
NMR: Disappearance of the aldehyde proton signal (δ 9-10 ppm) and appearance of a broad carboxylic acid proton signal (δ 10-13 ppm).
-
HPLC: A new, typically more polar, peak will appear.
-
Data Summary Table
| Issue / Side Product | Common Cause | Recommended Action | Analytical Signature (¹H NMR) |
| Over-oxidation | Strong oxidant, long reaction time | Use mild oxidant (PCC, Swern); monitor reaction closely | Disappearance of aldehyde proton (δ ~9.8 ppm); appearance of broad COOH proton (δ >10 ppm) |
| Aldol Condensation | Trace acid/base, high temp, long storage | Store at ≤ -20°C under inert gas; purify carefully | Complex multiplets in aliphatic region; new olefinic protons (δ 6-7 ppm) |
| Isomer Formation (Heck) | Suboptimal catalyst/conditions | Use phosphine-free Pd catalyst; control temperature | Appearance of additional aldehyde or olefinic signals |
| Incomplete Reaction | Insufficient reagent, low temp, short time | Increase reagent equivalents or reaction time; check catalyst activity | Persistence of signals corresponding to starting material (e.g., alcohol CH₂OH protons at δ ~3.7 ppm) |
Validated Experimental Protocols
Protocol 1: Selective Oxidation of 3-(4-(methylsulfonyl)phenyl)propan-1-ol
This protocol uses Pyridinium Chlorochromate (PCC), a mild oxidant, to minimize over-oxidation.
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM).
-
Reagent Addition: Add PCC (1.5 equivalents) to the DCM with stirring. To this suspension, add a solution of 3-(4-(methylsulfonyl)phenyl)propan-1-ol (1.0 equivalent) in minimal anhydrous DCM dropwise at room temperature.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a short plug of silica gel to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude aldehyde can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Troubleshooting Workflow
This workflow provides a logical sequence for diagnosing and solving synthesis problems.
Caption: A systematic workflow for troubleshooting synthesis issues.
References
-
PubChem. (n.d.). 3-(p-Methylphenyl)propanal. National Center for Biotechnology Information. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Etoricoxib-Impurities. Retrieved from [Link]
-
Jeroncic, A., et al. (2009). The Wacker Reaction and Related Alkene Oxidation Reactions. ResearchGate. Retrieved from [Link]
-
Nowicki, Z., et al. (2012). Heck arylation of allyl alcohol catalyzed by Pd(0) nanoparticles. ResearchGate. Retrieved from [Link]
- Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
-
Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
NextSDS. (n.d.). 3-(4-(methylsulfonyl)phenyl)propan-1-ol. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2020). Facile Synthesis of Propranolol and Novel Derivatives. SciSpace. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Methyl-3-phenylpropanal. Retrieved from [Link]
-
Chemguide. (n.d.). Oxidation of aldehydes and ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Reactions. Retrieved from [Link]
-
MDPI. (2023). Water-Soluble Pd Nanoparticles for the Anti-Markovnikov Oxidation of Allyl Benzene in Water. MDPI. Retrieved from [Link]
-
Serme, M., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2012). Synthesis and Hydrolysis Kinetic Study of Few Co-drugs of Propranolol and other Antihypertensive Drugs. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]
- Google Patents. (2016). CN104710349A - Method for purifying etoricoxib.
-
PMC. (2013). Wacker-Type Oxidation of Internal Alkenes using Pd(Quinox) and TBHP. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
PubMed. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. Retrieved from [Link]
-
Wikipedia. (n.d.). Wacker process. Retrieved from [Link]
-
Natural Products Network. (2024). Showing NP-Card for (±)-2-Methyl-3-(4-methylphenyl)propanal (NP0336464). Retrieved from [Link]
-
Zhang, J., et al. (2012). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Asian Journal of Chemistry. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]
-
ResearchGate. (2019). A Simple, Mild and General Oxidation of Alcohols to Aldehydes or Ketones by SO2F2/K2CO3 Using DMSO as Solvent and Oxidant. Retrieved from [Link]
-
YouTube. (2019). SYNTHESIS OF PROPRANOLOL | MEDICINAL CHEMISTRY | GPAT-2020 | B.PHARM-4TH SEM. Retrieved from [Link]
-
Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (2013). CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde.
-
Beilstein Journals. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Retrieved from [Link]
-
Semantic Scholar. (2017). An Efficient, Facile Synthesis of Etoricoxib Substantially Free from Impurities: Isolation, Characterization and Synthesis of Novel Impurity. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Side-Chain Reactions of Benzene Derivatives. Retrieved from [Link]
-
Scribd. (2011). Propranolol. Retrieved from [Link]
-
Wikiversity. (2020). Friedel–Crafts reaction. Retrieved from [Link]
-
ResearchGate. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Retrieved from [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Addressing poor peak shape in GC-MS analysis of 3-(4-(Methylsulfonyl)phenyl)propanal.
Answering the call of complex analytical challenges, this Technical Support Center provides a focused resource for scientists and researchers encountering poor peak shape during the GC-MS analysis of 3-(4-(Methylsulfonyl)phenyl)propanal. As a Senior Application Scientist, my goal is to move beyond generic advice, offering a guide grounded in the specific chemical properties of this analyte and proven chromatographic principles.
The structure of this compound—featuring a reactive aldehyde group and a polar sulfonyl moiety—presents a perfect storm for common chromatographic issues like peak tailing and analyte degradation. This guide is designed to systematically diagnose and resolve these problems, ensuring the integrity and reproducibility of your analytical data.
Frequently Asked Questions (FAQs)
Q1: My peak for 3-(4-(Methylsulfonyl)phenyl)propanal is severely tailing. What is the most likely cause?
A1: Severe peak tailing for this analyte is most commonly caused by unwanted secondary interactions between the polar aldehyde group and "active sites" within your GC system.[1][2] These active sites are often exposed silanol groups (Si-OH) on the surfaces of the inlet liner, the front end of the GC column, or contamination within the MS ion source.[1][2][3] The analyte temporarily "sticks" to these sites, leading to a delayed elution and an asymmetrical peak shape.
Q2: I'm analyzing the compound without derivatization. Is this advisable?
A2: While direct analysis is possible, it is often challenging due to the analyte's polarity and thermal lability. Aldehydes are prone to adsorption and can degrade at high temperatures in the inlet.[4] For robust, reproducible, and sensitive analysis, especially at trace levels, derivatization is highly recommended. It converts the problematic aldehyde group into a less polar, more volatile, and more thermally stable functional group, significantly improving peak shape and response.[5][6][7]
Q3: What is the best derivatization strategy for this compound?
A3: The most effective and widely used derivatization reagent for aldehydes in GC-MS is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).[8][9][10] PFBHA reacts with the aldehyde to form a stable PFB-oxime derivative.[9][11] This derivative is more volatile, less polar, and exhibits excellent sensitivity, especially in negative chemical ionization (NCI) mode, though it is also highly effective in standard electron ionization (EI) mode.[12][13]
Q4: My peak shape is good, but my sensitivity is poor. What should I check first?
A4: Poor sensitivity, even with good peak shape, can stem from several factors. First, verify your sample concentration and injection volume. If those are correct, consider inlet discrimination or degradation. The analyte might be breaking down in a hot inlet, even if the degradation products don't cause tailing.[4] Also, check for leaks in the system, especially at the inlet septum and column connections, as leaks can reduce the amount of sample reaching the detector.[14][15] Finally, ensure the MS source is clean and the detector is functioning correctly.
In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for 3-(4-(Methylsulfonyl)phenyl)propanal.
Visual Troubleshooting Workflow
The following decision tree provides a logical path for troubleshooting peak tailing, the most common issue encountered with this analyte.
Caption: A decision tree for troubleshooting peak tailing.
Addressing Peak Tailing
Peak tailing is the most prevalent issue for this analyte. It occurs when a portion of the analyte is retained longer than the main peak band.
Cause A: Active Inlet The inlet is the first and most common source of activity.[16] High temperatures and moisture can hydrolyze the deactivation layer on the liner and metal surfaces, exposing active silanol groups.[3]
-
Solution 1: Use a Premium Deactivated Liner. Standard liners are not sufficient for active compounds. Use a liner that has undergone a more rigorous deactivation process. For splitless injections, a single taper liner with deactivated glass wool can improve vaporization and protect the column from non-volatile residues.[4][17]
-
Solution 2: Regular Liner Replacement. Liners are consumable items. For challenging analyses, replace the liner after every 50-100 injections, or sooner if performance degrades.
-
Solution 3: Check the Septum. A cored or leaking septum can introduce contaminants and cause leaks. Use high-quality septa and replace them regularly.[3]
Cause B: Column Contamination or Degradation The first few meters of the analytical column are exposed to the full impact of the sample injection. Over time, this section can become contaminated with non-volatile matrix components or its stationary phase can degrade, creating active sites.[16][18]
-
Solution 1: Trim the Column Inlet. Disconnect the column from the inlet, carefully cut 20-50 cm from the front end using a ceramic scoring wafer, and reinstall it.[1][18] This provides a fresh, clean surface for the separation to begin.
-
Solution 2: Use a Guard Column. An integrated or press-fit guard column (a short, 1-5 meter piece of deactivated fused silica) can be installed before the analytical column. This acts as a disposable front end, protecting the more expensive analytical column from contamination.[4]
Cause C: Active MS Ion Source The ion source can also accumulate contaminants over time, or its surfaces can become active, leading to peak tailing that originates outside the GC column.[19] This is especially true if the source temperature is too low, allowing for adsorption of the analyte.[19][20]
-
Solution 1: Clean the Ion Source. Follow the manufacturer's procedure for cleaning the ion source components (lens stack, repeller, source body).
-
Solution 2: Optimize Ion Source Temperature. While a lower source temperature can sometimes enhance molecular ion abundance, it can also cause peak tailing for active compounds.[19] Try increasing the source temperature to 250°C or higher to minimize adsorption.
Addressing Broad or Split Peaks
Broad or split peaks are typically caused by issues with the injection technique or initial chromatography conditions.[17]
-
Cause A: Improper Injection Parameters. Injecting too large a volume can exceed the capacity of the inlet liner, causing "backflash" where the sample vapor expands beyond the liner volume.[17]
-
Solution: Reduce the injection volume to 1 µL or less. Use an online vapor volume calculator to ensure your injection volume is appropriate for your liner, solvent, and inlet conditions.
-
Cause B: Incompatible Solvent and Initial Oven Temperature (Splitless Injection). For splitless injection, the initial oven temperature should be about 20°C below the boiling point of the sample solvent.[1] This allows the sample to re-focus in a tight band at the head of the column. If the temperature is too high, this focusing effect is lost.
-
Solution: Adjust the initial oven temperature to be compatible with your solvent. For example, if using hexane (boiling point ~69°C), an initial oven temperature of 40-50°C is appropriate.
Derivatization Strategy: A Robust Solution
For consistent and high-quality data, derivatization is the most robust solution. The PFBHA derivatization workflow converts the aldehyde into a stable, less polar oxime, effectively eliminating the source of peak tailing.[9]
PFBHA Derivatization Workflow Diagram
Sources
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. selectscience.net [selectscience.net]
- 5. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids | MDPI [mdpi.com]
- 6. Silylation Reagents - Regis Technologies [registech.com]
- 7. Derivatization Methods in GC and GC/MS | IntechOpen [intechopen.com]
- 8. arpi.unipi.it [arpi.unipi.it]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. QUANTIFICATION OF PENTAFLUOROBENZYL OXIME DERIVATIVES OF LONG CHAIN ALDEHYDES BY GC-MS ANALYSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-1 Distorted peak shapes | Technical Support | GL Sciences [glsciences.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
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- 18. sepscience.com [sepscience.com]
- 19. Advanced GC-MS Blog Journal: Peak Tailing – Like an Iceberg, it Hides Signal More than Commonly Perceived [blog.avivanalytical.com]
- 20. scispace.com [scispace.com]
Technical Support Center: Catalyst Deactivation in the Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for challenges related to the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues of catalyst deactivation, a common hurdle in maintaining reaction efficiency and yield. The synthesis, typically achieved through the hydroformylation of 4-(methylsulfonyl)styrene, relies heavily on the performance and stability of the catalyst. Understanding the mechanisms of deactivation is the first step toward effective mitigation and regeneration.[1][2]
This document provides in-depth, question-and-answer-based troubleshooting guides, validated experimental protocols, and frequently asked questions to support your research and development efforts.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual questions regarding catalyst deactivation in this specific synthesis.
Q1: What are the primary ways a catalyst can lose activity during the synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal?
Catalyst deactivation is an inevitable process that can be broadly categorized into chemical, thermal, and mechanical mechanisms.[3] For this particular synthesis, the most common pathways are:
-
Poisoning: This occurs when impurities from the feedstock or solvent strongly bind to the active sites of the catalyst, rendering them inaccessible for the reaction.[3][4] Common poisons include sulfur, nitrogen, and halogen compounds.[5] Given the substrate contains a methylsulfonyl group, degradation byproducts could potentially act as sulfur-based poisons.
-
Fouling or Coking: This involves the physical deposition of carbonaceous materials (coke) on the catalyst surface and within its pores.[4] In aldehyde synthesis, side reactions like aldol condensation can produce heavy organic molecules that are precursors to coke, blocking active sites.[5][6]
-
Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of a heterogeneous catalyst can agglomerate into larger crystals.[7] This process, known as sintering, leads to a significant and often irreversible loss of active surface area.[4][6]
-
Leaching: The active metal component of the catalyst can dissolve into the reaction medium, leading to a loss of catalytic material from the support.[6][8] This is influenced by the choice of solvent, pH, and the strength of metal-support interactions.[6]
-
Ligand Degradation: In homogeneous catalysis, such as with rhodium-phosphine complexes, the organic ligands that stabilize the metal center can degrade through processes like oxidation.[1] This can alter the catalyst's activity and, more commonly, its selectivity.
Q2: My reaction starts with high conversion, but the rate drops significantly after a few hours. What is the most likely cause?
A gradual decline in activity is typically characteristic of coking/fouling or poisoning by trace impurities . Initially, the catalyst surface is clean and fully active. As the reaction proceeds, coke precursors can form and slowly polymerize on the surface, or trace poisons in the feedstock accumulate on the active sites.[4] An induction period followed by a drop in conversion can also point to changes in the catalyst's active state during the reaction.[2][9]
Q3: I am observing a significant change in product selectivity (e.g., more hydrogenation byproducts instead of the desired aldehyde). Is this related to catalyst deactivation?
Yes, a change in selectivity is a classic indicator of catalyst deactivation, particularly through ligand degradation or sintering .
-
In homogeneous catalysis, ligands like phosphines are crucial for controlling the electronic and steric environment of the metal center, which dictates selectivity.[1] If these ligands degrade, the catalyst may favor alternative reaction pathways.
-
For heterogeneous catalysts, different crystal faces of the metal particles can catalyze different reactions. Sintering can alter the dominant crystal faces exposed, thereby changing the product distribution.[7]
Q4: Can impurities in my starting material, 4-(methylsulfonyl)styrene, deactivate the catalyst?
Absolutely. Feedstock purity is critical.[5] Potential impurities from the synthesis of 4-(methylsulfonyl)styrene or its degradation could include:
-
Sulfur Compounds: While the sulfonyl group is relatively stable, other sulfur species could be present and act as potent poisons, especially for metal catalysts like palladium or rhodium.[5][10]
-
Nitrogen Compounds: Amines or other nitrogen-containing molecules can act as poisons by strongly coordinating to metal active sites.[5]
-
Halogens (e.g., Chlorides): Residual chlorides from precursor materials can poison metal catalysts.[5]
It is imperative to analyze your feedstock for such impurities before use.
Part 2: Troubleshooting Guide: Diagnosis & Mitigation
This section provides a structured approach to diagnosing and resolving specific deactivation problems encountered during your experiments.
Problem: Gradual and steady loss of catalytic activity over the reaction cycle.
-
Most Probable Cause: Coking / Fouling.[4]
-
Causality: The desired product, an aldehyde, can undergo self-condensation (aldol reactions) or other polymerization reactions under reaction conditions. These side reactions produce heavy, non-volatile organic species that deposit on the catalyst surface, physically blocking the active sites and pores.[5][6] High temperatures and high reactant concentrations can accelerate this process.[6]
Diagnostic Workflow
Caption: Diagnostic workflow for suspected coking.
Mitigation & Regeneration
-
Mitigation During Reaction:
-
Lower Reaction Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate to minimize side reactions.[6]
-
Adjust Reactant Concentration: High concentrations of the aldehyde product can increase the rate of condensation reactions.[6]
-
Increase H₂ Partial Pressure (for hydroformylation): This can sometimes suppress pathways leading to coke formation.[6]
-
-
Regeneration Protocol: Controlled Oxidation This protocol is designed to burn off carbon deposits without thermally damaging the catalyst.[3][11]
-
Preparation: Place the spent catalyst in a quartz tube reactor.
-
Inert Purge: Heat the catalyst to 120-150°C under a flow of inert gas (e.g., Nitrogen, Argon) for 1 hour to remove adsorbed water and volatiles.
-
Oxidation: Slowly introduce a diluted oxidant gas stream (e.g., 2-5% O₂ in N₂).
-
Temperature Ramp: Increase the temperature at a controlled rate (e.g., 5°C/min) to the target oxidation temperature (typically 400-550°C). Caution: A rapid temperature rise indicates excessive coke burning, which can cause sintering. If this occurs, reduce the oxygen concentration or temperature.
-
Hold: Maintain the temperature for 3-5 hours or until CO₂ evolution ceases (as monitored by an off-gas analyzer).
-
Cooldown: Cool the catalyst to room temperature under an inert gas flow. The catalyst may require re-reduction depending on its nature before reuse.
-
Problem: Sudden, catastrophic loss of activity early in the reaction.
-
Most Probable Cause: Catalyst Poisoning.[3]
-
Causality: A potent poison in the feedstock or solvent rapidly and irreversibly binds to the catalyst's active sites. Unlike coking, which is a gradual process, poisoning can shut down the reaction almost instantly if the poison concentration is high enough.[3]
Diagnostic & Mitigation Strategy
-
Analyze Feedstock and Solvents: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to screen for unexpected organic impurities and Inductively Coupled Plasma (ICP) or elemental analysis to detect elemental poisons like sulfur, phosphorus, or halogens.[6][10]
-
Purify Starting Materials: If poisons are detected, purify the feedstock and solvents. Common methods include distillation, recrystallization, or passing the liquids through a packed bed of adsorbents (e.g., activated carbon, alumina).[6]
-
Catalyst Regeneration (if possible): Poisoning can be reversible or irreversible.[3]
-
Reversible: If the poison is weakly adsorbed, increasing the reaction temperature or performing a solvent wash may be sufficient to remove it.
-
Irreversible: For strongly bound poisons (e.g., sulfur on palladium), regeneration is more complex and may require harsh chemical treatment (e.g., acid washing followed by re-impregnation of active components), which may not always be successful.[12]
-
Part 3: Data Summaries & Visualization
Table 1: Overview of Deactivation Mechanisms
| Deactivation Mechanism | Primary Cause | Key Diagnostic Indicators | Typical Onset | Reversibility |
| Poisoning | Feedstock/solvent impurities (S, N, P, Cl)[5] | Sudden activity loss; Confirmed by feedstock analysis (GC-MS, ICP) | Rapid | Often Irreversible |
| Coking/Fouling | Polymerization/condensation of organic species[4] | Gradual activity loss; Carbon deposits confirmed by TPO/TGA[6] | Gradual | Reversible |
| Sintering | High reaction or regeneration temperatures[7] | Irreversible activity loss; Decrease in surface area (BET), increase in particle size (TEM) | Gradual | Irreversible |
| Leaching | Unfavorable solvent or pH; weak metal-support interaction[6] | Gradual activity loss; Metal detected in product stream (ICP) | Gradual | Irreversible (requires re-synthesis) |
| Ligand Degradation | Oxidants (e.g., peroxides) in feed; high temp[1] | Loss of selectivity; Structural changes observed via operando FTIR/NMR | Gradual | Irreversible (requires catalyst replacement) |
Diagram: General Deactivation Pathways
Caption: The primary mechanisms of catalyst deactivation and their root causes.
Part 4: Detailed Experimental Protocols
Protocol 1: Temperature Programmed Oxidation (TPO) of Spent Catalyst
This protocol is used to quantify the amount of carbonaceous deposits (coke) on a spent catalyst.[6]
-
Sample Preparation: Accurately weigh 50-100 mg of the spent catalyst and place it in a quartz reactor tube, secured with quartz wool.
-
Pre-treatment: Install the reactor in the TPO unit. Heat the sample to 120°C under a high-purity inert gas flow (e.g., He or Ar at 50 mL/min) and hold for 30 minutes to remove adsorbed water and volatiles.
-
Oxidation Program:
-
Cool the sample to 50°C.
-
Switch the gas to a pre-mixed oxidation gas (e.g., 5% O₂ in He) at a flow rate of 30-50 mL/min.
-
Begin a linear temperature ramp from 50°C to 800°C at a rate of 10°C/min.
-
-
Data Acquisition: Continuously monitor the off-gas stream using a thermal conductivity detector (TCD) and/or a mass spectrometer to detect the evolution of CO₂ (and CO).
-
Analysis: The area under the CO₂ evolution peak is proportional to the amount of carbon burned off the catalyst. Quantification can be achieved by calibrating the instrument with a known amount of a carbon standard or by using a certified gas mixture.
References
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Available at: [Link]
-
Kounaris, E., et al. (2022). Catalysis Science & Technology. Max Planck Society. Available at: [Link]
-
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Available at: [Link]
- Brewster, B., et al. (1980). Process for regeneration of rhodium hydroformylation catalysts. U.S. Patent 4,196,096.
- Ma, D., et al. (2015). Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole. Chinese Patent CN102603646B.
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Blackmond, D. G., et al. (2016). Kinetic Treatments for Catalyst Activation and Deactivation Processes based on Variable Time Normalization Analysis. PMC. Available at: [Link]
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Ahmed, M. A. (2013). Catalyst deactivation Common causes. AmmoniaKnowHow. Available at: [Link]
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Organic Syntheses. (n.d.). 4-Methyl-1-(2-(phenylsulfonyl)ethyl)-2,6,7-trioxabicyclo[2.2.2]octane. Available at: [Link]
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Applied Catalysts. (2024, July 31). Challenges in Catalyst Regeneration and How to Overcome Them. Available at: [Link]
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Wang, S., et al. (2020). Regeneration of catalysts deactivated by coke deposition: A review. Journal of Energy Chemistry. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 3-phenylpropanal. Available at: [Link]
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Kumar, S. (2019). Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils. CORE. Available at: [Link]
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Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Available at: [Link]
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Melián-Cabrera, I. (2024). Unravelling a complex catalyst deactivation in which selectivity affects conversion. University of Groningen. Available at: [Link]
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Paniagua, M., et al. (2016). Deactivation and Regeneration of Sulfonated Carbon Catalysts in Hydrothermal Reaction Environments. DORA 4RI. Available at: [Link]
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Lee, C. T., et al. (2015). Regeneration of the Deactivated SCR Catalysts. CSC. Available at: [Link]
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Technical Support Center: Synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal
Welcome to the dedicated technical support guide for the synthesis of 3-(4-(methylsulfonyl)phenyl)propanal. This document is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical role of solvent selection. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind our recommendations to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 3-(4-(methylsulfonyl)phenyl)propanal, and why is solvent choice so crucial?
The most common and generally reliable method for preparing 3-(4-(methylsulfonyl)phenyl)propanal is the controlled oxidation of its corresponding primary alcohol, 3-(4-(methylsulfonyl)phenyl)propan-1-ol.
Solvent choice is paramount for several reasons:
-
Preventing Over-oxidation: The primary challenge in this synthesis is stopping the reaction at the aldehyde stage and preventing its further oxidation to the corresponding carboxylic acid.[1][2] The solvent can influence the reactivity of the oxidizing agent and the stability of the aldehyde product.
-
Reagent Solubility: Both the starting alcohol (containing the polar methylsulfonyl group) and the oxidizing agent must be adequately dissolved for the reaction to proceed efficiently.
-
Reaction Temperature Control: The solvent's boiling point and heat capacity are important for maintaining optimal reaction temperatures, especially for exothermic oxidation reactions.
-
Work-up and Purification: The choice of solvent affects the ease of product isolation and purification. A solvent with a low boiling point is often preferred for easy removal under reduced pressure.[1]
Q2: I'm observing significant over-oxidation to 3-(4-(methylsulfonyl)phenyl)propanoic acid. How can my choice of solvent and oxidant mitigate this?
This is the most frequently encountered issue. Over-oxidation occurs because aldehydes are generally more susceptible to oxidation than their parent alcohols.[1]
To minimize the formation of the carboxylic acid byproduct, consider two main strategies:
-
Use a Mild, Selective Oxidizing Agent: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are specifically designed to be selective for the oxidation of primary alcohols to aldehydes without significant further oxidation.[1][3]
-
Employ a Non-Protic, Anhydrous Solvent: Dichloromethane (DCM) is an excellent choice when using reagents like PCC or DMP.[1] Being aprotic and anhydrous, it prevents the formation of the aldehyde hydrate (gem-diol), which is an intermediate that can be readily oxidized to the carboxylic acid. Tetrahydrofuran (THF) can also be used, but must be rigorously dried.[4]
Q3: My reaction is proceeding very slowly or appears incomplete. Could the solvent be the cause?
Yes, a sluggish reaction is often linked to poor solubility of the starting material. The 3-(4-(methylsulfonyl)phenyl)propan-1-ol is a relatively polar molecule. If you are using a non-polar solvent, it may not be fully dissolved.
Recommended Solutions:
-
Confirm Solubility: Before starting the reaction, check the solubility of your starting material in the chosen solvent at the intended reaction temperature.
-
Consider a More Polar Aprotic Solvent: While DCM is often ideal, if solubility is a persistent issue, a more polar aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) could be considered.[5][6] However, be aware that these solvents can sometimes complicate work-up and may influence the reactivity of certain oxidizing agents. A solvent screen is recommended for optimization.
Q4: Are there alternative synthetic routes, such as the Heck reaction, and what are the solvent considerations there?
An alternative approach could be a palladium-catalyzed Heck reaction, for instance, by coupling an aryl halide like 4-bromo- or 4-iodophenyl methyl sulfone with an alkene such as allyl alcohol. This would be followed by an isomerization step to yield the desired propanal.
The Heck reaction is highly dependent on the solvent. Polar aprotic solvents are typically required to facilitate the complex catalytic cycle.[5]
-
Common Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.[6][7] These solvents help to dissolve the palladium catalyst, the base (e.g., K₂CO₃, Et₃N), and the substrates, while also stabilizing the charged intermediates in the catalytic cycle.[5][6]
-
Solvent Polarity: The polarity of the solvent has been shown to affect both the reaction rate and, in asymmetric versions, the enantioselectivity.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to poor solubility. 2. Degradation of the oxidizing agent. 3. Incorrect reaction temperature. | 1. Switch to a more polar aprotic solvent like acetonitrile, or use a co-solvent system. 2. Use a fresh batch of the oxidizing agent. Ensure anhydrous conditions if the reagent is moisture-sensitive (e.g., DMP, Swern reagents).[4] 3. For Swern oxidations, maintain a very low temperature (-78 °C). For PCC, room temperature is usually sufficient.[1][4] |
| Significant Carboxylic Acid Byproduct | 1. Oxidizing agent is too strong (e.g., KMnO₄, K₂Cr₂O₇).[1] 2. Presence of water in the reaction mixture. 3. Reaction time is too long or temperature is too high. | 1. Switch to a milder, more selective oxidant like PCC or DMP.[1][8] 2. Use an anhydrous solvent (e.g., dry DCM) and perform the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed. |
| Formation of Unidentified Side Products | 1. The solvent is reacting with the reagents (e.g., some alcohols can be oxidized). 2. Thermal decomposition of the product or starting material. 3. Aldol condensation of the product aldehyde. | 1. Choose an inert solvent. DCM is generally a safe choice for most oxidations.[4] 2. Maintain the recommended reaction temperature. Avoid excessive heating. 3. Use a non-protic solvent and work up the reaction promptly upon completion to isolate the aldehyde.[9] |
| Difficult Product Isolation / Purification | 1. Use of a high-boiling point solvent (e.g., DMF, DMSO). 2. Emulsion formation during aqueous work-up. | 1. If possible, use a lower-boiling point solvent like DCM or diethyl ether for easier removal. If a high-boiling solvent is necessary, consider purification via column chromatography directly. 2. Add brine (saturated NaCl solution) during the extraction to help break up emulsions. |
Data Summary: Solvent Effects on Oxidation
The following table provides a qualitative summary of how different solvents can impact the oxidation of 3-(4-(methylsulfonyl)phenyl)propan-1-ol.
| Solvent | Type | Typical Oxidant(s) | Selectivity for Aldehyde | Key Considerations |
| Dichloromethane (DCM) | Non-polar Aprotic | PCC, DMP, Swern | High | Excellent choice for preventing over-oxidation; easy to remove. Must be anhydrous.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | Swern, DMP | Moderate to High | Good solvating power but must be rigorously dried to avoid side reactions. Can form peroxides.[4] |
| Acetonitrile (MeCN) | Polar Aprotic | Heck, some oxidations | Moderate | Good for dissolving polar substrates. May be too reactive for some sensitive reagents. Often used in Heck reactions.[10] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Heck | Low (for oxidation) | Excellent solvating power but high boiling point makes it difficult to remove. Primarily used for cross-coupling reactions, not ideal for oxidations.[6][7] |
| Ethanol / Water | Polar Protic | KMnO₄, K₂Cr₂O₇ | Very Low | Strongly promotes over-oxidation to the carboxylic acid. Not recommended for isolating the aldehyde.[2] |
Visualized Workflows and Logic
General Experimental Workflow for Oxidation
The following diagram outlines the standard procedure for the synthesis of 3-(4-(methylsulfonyl)phenyl)propanal via oxidation.
Caption: Standard workflow for the oxidation of a primary alcohol to an aldehyde.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose and solve common issues during the synthesis.
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Technical Support Center: Work-up Procedure Optimization for 3-(4-(Methylsulfonyl)phenyl)propanal
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-(methylsulfonyl)phenyl)propanal. The following sections provide in-depth answers to common challenges, troubleshooting strategies, and optimized protocols to enhance yield, purity, and process efficiency.
Section 1: Frequently Asked Questions (FAQs): Foundational Knowledge
This section addresses fundamental questions regarding the handling and purification of 3-(4-(methylsulfonyl)phenyl)propanal, focusing on the chemical principles that underpin an effective work-up strategy.
Q1: What are the primary stability concerns for 3-(4-(methylsulfonyl)phenyl)propanal during work-up?
A1: The primary stability concerns are two-fold: oxidation and self-condensation.
-
Oxidation: Like many aldehydes, 3-(4-(methylsulfonyl)phenyl)propanal is susceptible to oxidation to its corresponding carboxylic acid, 3-(4-(methylsulfonyl)phenyl)propanoic acid.[1][2] This process can be accelerated by exposure to air (oxygen), elevated temperatures, or residual oxidizing agents from the synthesis step. The presence of the electron-withdrawing methylsulfonyl group can influence the aldehyde's reactivity.
-
Aldol Condensation: In the presence of acidic or basic residues, aldehydes can undergo self-condensation reactions.[2] While the steric and electronic properties of this specific molecule might temper this reactivity, it remains a potential pathway for impurity formation, leading to higher molecular weight byproducts and a reduction in yield.
To mitigate these issues, it is crucial to perform the work-up promptly after the reaction is complete, maintain low temperatures where possible, and ensure efficient neutralization of any acidic or basic reagents.[3]
Q2: How do I choose the optimal organic solvent for liquid-liquid extraction?
A2: The choice of solvent is critical for achieving efficient extraction and minimizing product loss. The ideal solvent should have high solubility for the target aldehyde, be immiscible with water, have a low boiling point for easy removal, and be relatively non-reactive.[4] For an aromatic aldehyde like 3-(4-(methylsulfonyl)phenyl)propanal, several options are viable.
A study on the extraction of aromatic aldehydes from acidic aqueous solutions found that esters and ethers performed well.[5] Butyl acetate and cyclopentyl methyl ether showed high extraction efficiencies.[5] A comparison of common laboratory solvents is provided below.
| Solvent | Polarity (Relative) | Boiling Point (°C) | Key Considerations |
| Ethyl Acetate (EtOAc) | Medium | 77 | Good general-purpose solvent, but has some miscibility with water, which can lead to product loss. Prone to hydrolysis under strong acidic or basic conditions.[5] |
| Dichloromethane (DCM) | Medium-High | 40 | Excellent solvent for many organic compounds and forms a sharp layer with water. Its high density means it typically forms the bottom layer. However, it is a suspected carcinogen and has environmental concerns. |
| Methyl tert-butyl ether (MTBE) | Low-Medium | 55 | Good alternative to diethyl ether with a lower tendency to form peroxides. It is less dense than water. |
| Butyl Acetate | Medium | 126 | Shows high extraction efficiency for aromatic aldehydes with low mutual solubility with water.[5] Its higher boiling point makes it more difficult to remove under vacuum. |
For this specific compound, Ethyl Acetate or MTBE are excellent starting choices due to their balance of solvating power and ease of removal.
Q3: My reaction mixture formed an emulsion during the aqueous wash. How can I resolve this?
A3: Emulsions are a common problem during aqueous work-ups, forming a cloudy or inseparable third layer between the organic and aqueous phases.[6] They are often caused by finely dispersed solids, surfactants, or high concentrations of dissolved materials. Several techniques can be employed to break an emulsion:
-
"Salting Out": Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component and helping to force phase separation.[7]
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it. This can help the droplets coalesce without re-introducing the energy that caused the emulsion.
-
Filtration: Pass the entire mixture through a pad of Celite® (diatomaceous earth) in a Büchner funnel. This can break up the emulsion by disrupting the interface.
-
Add More Solvent: Adding more of the organic extraction solvent can sometimes dilute the components causing the emulsion, leading to separation.
Q4: What is the purpose of a sodium bisulfite wash, and is it necessary for my compound?
A4: A wash with an aqueous solution of sodium bisulfite (NaHSO₃) or sodium metabisulfite is a highly effective classical method for purifying aldehydes.[8][9] The bisulfite anion adds to the aldehyde carbonyl group to form a charged bisulfite adduct, which is water-soluble.[10] Most other organic impurities (alcohols, esters, unreacted starting materials without an aldehyde group) do not react and remain in the organic layer.
This technique is particularly useful if your crude product is contaminated with impurities that are difficult to remove by simple extraction or chromatography.[11] The aldehyde can be regenerated from the aqueous layer by adding a base (e.g., NaHCO₃, NaOH) or a strong acid, which reverses the reaction and causes the purified aldehyde to precipitate or be extracted back into a fresh organic layer.[12]
Section 2: Troubleshooting Guide: From Problem to Solution
This guide addresses common issues encountered during the work-up of 3-(4-(methylsulfonyl)phenyl)propanal.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield After Work-up | 1. Incomplete reaction. 2. Product is partially soluble in the aqueous layer. 3. Degradation of the aldehyde during work-up (oxidation or condensation). 4. Emulsion formation leading to loss during separation. | 1. Monitor the reaction by TLC or LC-MS to ensure completion before starting the work-up. 2. Perform back-extraction of all aqueous layers with the organic solvent. Use a brine wash ("salting out") to decrease the product's aqueous solubility.[7] 3. Keep the work-up temperature low (e.g., use an ice bath for neutralization steps). Avoid prolonged exposure to strong acids or bases. Work quickly. 4. Refer to FAQ Q3 for breaking emulsions. |
| Product is a Gummy Solid or Oil | 1. Presence of the corresponding carboxylic acid impurity from over-oxidation. 2. Presence of high molecular weight aldol condensation byproducts. 3. Residual solvent (e.g., high-boiling point solvents like DMF or DMSO). | 1. Wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities.[9] 2. Consider purification via bisulfite adduct formation (see Protocol B). This method is highly selective for the aldehyde.[10][12] 3. If using DMF or DMSO, wash the organic layer multiple times with water (e.g., 5 x 10 mL of water for every 5 mL of DMF/DMSO) followed by a brine wash.[13] Ensure complete solvent removal on a rotary evaporator, possibly using a high-vacuum pump. |
| NMR/HPLC Shows Significant Carboxylic Acid Impurity | 1. Over-oxidation during the synthesis step. 2. Oxidation by air during a lengthy or high-temperature work-up. | 1. If synthesizing from the alcohol, use a milder oxidizing agent or distill the aldehyde as it forms to prevent further oxidation.[1] 2. Perform an extractive wash of the organic solution with saturated NaHCO₃ or a dilute (5%) NaOH solution. The carboxylate salt will partition into the aqueous layer. Re-acidify the aqueous layer to check if a significant amount of solid carboxylic acid precipitates. |
| NMR/HPLC Shows Unreacted Starting Alcohol | 1. Incomplete oxidation reaction. | 1. Increase reaction time or temperature, or add more oxidizing agent. 2. The starting alcohol (3-(4-(methylsulfonyl)phenyl)propan-1-ol) is more polar than the product aldehyde. It can often be removed via silica gel column chromatography. |
Section 3: Optimized Work-up Protocols
Two detailed protocols are provided below. Protocol A is a standard procedure suitable for relatively clean reactions. Protocol B incorporates a bisulfite adduct formation step for achieving higher purity.
Protocol A: Standard Aqueous Work-up
This protocol is designed for the general isolation and purification of the target aldehyde.
-
Quenching: Once the reaction is deemed complete, cool the reaction vessel in an ice-water bath. Slowly add deionized water to quench the reaction. If the reaction was conducted under strongly acidic or basic conditions, neutralize it carefully. For acidic reactions, add saturated NaHCO₃ solution dropwise until effervescence ceases. For basic reactions, add 1M HCl until the pH is ~7.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL reaction volume).
-
Washing: Combine the organic layers. Wash the combined organic phase sequentially with:
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[14] The drying agent should be free-flowing and not clumped together.
-
Filtration & Concentration: Filter off the drying agent by gravity filtration. Rinse the flask and the solid with a small amount of fresh extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Further Purification: If necessary, purify the crude product by silica gel column chromatography or vacuum distillation.
Protocol B: Optimized Work-up with Bisulfite Adduct Purification
This protocol provides a robust method for isolating the aldehyde in high purity, free from non-aldehyde impurities.[8][10][12]
-
Initial Isolation: Follow steps 1-2 from Protocol A to get a crude organic solution of the product. Concentrate this solution under reduced pressure to obtain a crude oil or solid.
-
Adduct Formation: Dissolve the crude product in a minimal amount of a water-miscible solvent like ethanol or methanol. Add this solution to a saturated aqueous solution of sodium bisulfite or sodium metabisulfite with vigorous stirring. A white precipitate of the bisulfite adduct should form. Continue stirring for 30-60 minutes at room temperature.
-
Isolate Adduct: Collect the solid adduct by vacuum filtration. Wash the solid cake sequentially with small portions of cold ethanol and then diethyl ether to remove any trapped organic impurities.
-
Regenerate Aldehyde: Transfer the solid adduct to a flask. Add a saturated aqueous solution of NaHCO₃ or a 10% NaOH solution. Stir the mixture until the solid dissolves and the aldehyde separates, often as an oil or a new precipitate. The regeneration is complete when the solution becomes basic.
-
Final Extraction & Isolation: Transfer the mixture to a separatory funnel and extract the purified aldehyde with fresh ethyl acetate or MTBE (3 x 50 mL). Combine the organic layers and wash with water and then brine. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified 3-(4-(methylsulfonyl)phenyl)propanal.
Section 4: Visualization of Optimized Workflow
The following diagram illustrates the decision-making process during the work-up of 3-(4-(methylsulfonyl)phenyl)propanal.
Caption: Workflow for optimizing the work-up and purification of the target aldehyde.
Section 5: References
-
SeparationsNOW. (2013). Aldehydes in water: Simultaneous derivatisation and extraction in green process. [Link]
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JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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ResearchGate. (2013). How to extract aldehydes by using solvents from fermented aqueous solution?[Link]
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Graz University of Technology. (2024). Solvent screening for the extraction of aromatic aldehydes. [Link]
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National Center for Biotechnology Information. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
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University of Rochester. The Workup. [Link]
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ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. [Link]
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ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
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Cooperative Organic Chemistry Student Laboratory Manual. Reaction Workup. [Link]
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European Publication Server. (2000). Method for removal of aldehydes from chemical manufacturing production streams during distillative purification. [Link]
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National Center for Biotechnology Information. Purification, characterization, and properties of an aryl aldehyde oxidoreductase from Nocardia sp. strain NRRL 5646. [Link]
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Reddit. (2015). Purifying aldehydes?[Link]
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YouTube. (2012). Chapter 18 – Reactions of Aldehydes & Ketones: Part 1 of 3. [Link]
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ACS Publications. (2014). Reaction Workup Planning: A Structured Flowchart Approach, Exemplified in Difficult Aqueous Workup of Hydrophilic Products. [Link]
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PrepChem.com. Synthesis of 4-(methylsulfonyl)phenyl. [Link]
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Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]
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Lumen Learning. 11.2. Planning a synthesis | Organic Chemistry II. [Link]
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Organic Chemistry Portal. Organic Reaction Workup Formulas for Specific Reagents. [Link]
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Academia.edu. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. [Link]
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Chemistry LibreTexts. (2023). Preparation of Aldehydes and Ketones. [Link]
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ResearchGate. (2025). Synthesis of methylsulfonyl phenyl derivatives (156 a–k). [Link]
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Google Patents. (2012). US20120071696A1 - Process for preparing 2-methyl-3-(4-tert-butylphenyl)propanal with high para-isomer purity.
-
Google Patents. (1984). US4486607A - Process for the production of phenyl substituted propanal.
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Organic Syntheses. 3-phenyl-1-propanol. [Link]
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Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (2017). Aldehydes and Ketones: 14 Reactions With The Same Mechanism. [Link]
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YouTube. (2025). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording]. [Link]
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National Center for Biotechnology Information. 3-(p-Methylphenyl)propanal. [Link]
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NextSDS. 3-(4-(methylsulfonyl)phenyl)propan-1-ol — Chemical Substance Information. [Link]
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PubMed. (2005). A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
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Google Patents. (2019). RU2708669C2 - Method of producing 3-(4-isobutyl-2-methylphenyl)propanal used in perfume industry.
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ResearchGate. (2025). Combating Pharmaceutical Folklore: No Alkyl-Sulfonate Impurities Formed During the Synthesis of Sulfonate Salts. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 3-(4-(Methylsulfonyl)phenyl)propanal
This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3-(4-(methylsulfonyl)phenyl)propanal. Designed for researchers in analytical chemistry and drug development, this document moves beyond a simple catalog of fragments to explain the underlying chemical principles governing ion formation. We will compare fragmentation pathways initiated at different functional groups within the molecule and discuss how ionization techniques can influence the resulting mass spectrum.
Introduction: Structural Elucidation of a Bifunctional Molecule
3-(4-(Methylsulfonyl)phenyl)propanal is a molecule of interest due to its bifunctional nature, incorporating both a reactive aldehyde group and a polar methylsulfonyl moiety. The methylsulfonylphenyl group is a common pharmacophore, while the propanal side chain offers a site for further chemical modification. Accurate structural confirmation and metabolite identification are critical in pharmaceutical research, making mass spectrometry (MS) an indispensable analytical tool.[1] Understanding the fragmentation pattern is key to distinguishing it from isomers and related substances.
This guide will predict the fragmentation behavior under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques, providing a comparative framework for analysis.
Predicted Fragmentation Pathways: A Tale of Two Functional Groups
The fragmentation of 3-(4-(methylsulfonyl)phenyl)propanal is dictated by the interplay between the aldehyde and the aromatic sulfone groups. The initial ionization event creates an energetically unstable molecular ion (M•⁺ in EI) or a protonated molecule ([M+H]⁺ in ESI), which then dissipates this excess energy by breaking into smaller, more stable fragments.[2][3]
The molecular weight of 3-(4-(methylsulfonyl)phenyl)propanal (C10H12O3S) is 212.27 g/mol . We anticipate the molecular ion peak (m/z 212) to be observable, particularly under soft ionization conditions.
Fragmentation Driven by the Aldehyde Moiety
The propanal side chain is expected to undergo characteristic cleavages well-documented for aliphatic aldehydes.[4][5]
-
α-Cleavage: This is a predominant fragmentation mode for aldehydes. It involves the cleavage of the bond adjacent to the carbonyl group.
-
Loss of H• (M-1): Cleavage of the aldehydic C-H bond results in a stable acylium ion at m/z 211 . This peak is often prominent in the spectra of aromatic aldehydes.[5]
-
Loss of •CHO (M-29): Cleavage of the Cα-Cβ bond leads to the loss of a formyl radical, yielding a resonance-stabilized benzylic-type carbocation at m/z 183 .[4][6]
-
-
β-Cleavage: Cleavage of the bond beta to the carbonyl group can result in the formation of a tropylium-like ion, a common feature in aromatic compounds. This would lead to a fragment at m/z 155 corresponding to [C8H7O2S]⁺.
-
McLafferty Rearrangement: For aldehydes with a γ-hydrogen on a sufficiently long alkyl chain, a characteristic rearrangement can occur.[3] In this molecule, the aromatic ring prevents the necessary cyclic intermediate from forming, so a classical McLafferty rearrangement is not anticipated.
Fragmentation Driven by the Methylsulfonylphenyl Moiety
The aromatic sulfone group also directs fragmentation, often involving rearrangements.
-
Loss of •CH3 (M-15): A common fragmentation for methyl sulfones is the loss of a methyl radical, leading to a sulfonyl-stabilized cation at m/z 197 .
-
Loss of SO2 (M-64): A highly characteristic fragmentation for aromatic sulfonamides and sulfones involves the extrusion of sulfur dioxide (SO2) via rearrangement.[7][8][9] This would produce a significant ion at m/z 148 . This process is often observed in both EI and collision-induced dissociation (CID) in ESI-MS/MS.[7]
-
Benzylic Cleavage: The bond between the propyl chain and the aromatic ring is a point of weakness. Cleavage here would generate a methylsulfonylphenylmethyl cation (or a tropylium equivalent) at m/z 155 , and a propanal radical. This is a common pathway for alkyl-substituted aromatic rings.
Comparison of Ionization Techniques
The choice of ionization source will significantly impact the observed spectrum.
-
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy, leading to extensive fragmentation. We predict a complex spectrum with a potentially weak molecular ion peak at m/z 212. The base peak could correspond to a very stable fragment, such as the acylium ion from benzylic cleavage (m/z 155) or the fragment resulting from the loss of the formyl radical (m/z 183).
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. We expect a strong signal at m/z 213 . Tandem MS (MS/MS) would then be required to induce fragmentation. In an MS/MS experiment on the m/z 213 precursor, we would expect to see characteristic neutral losses, such as the loss of SO2 (yielding a fragment at m/z 149) or the loss of water (m/z 195).
Predicted Mass Spectrum Data Summary
The following table summarizes the key predicted fragments for 3-(4-(methylsulfonyl)phenyl)propanal, primarily under EI conditions.
| m/z (Nominal Mass) | Proposed Fragment Formula | Proposed Origin (Loss from M•⁺ at m/z 212) | Notes |
| 212 | [C10H12O3S]•⁺ | Molecular Ion (M•⁺) | Intensity likely higher in ESI than EI. |
| 211 | [C10H11O3S]⁺ | Loss of •H | α-cleavage at the aldehyde. |
| 197 | [C9H9O3S]⁺ | Loss of •CH3 | Cleavage of the S-CH3 bond. |
| 183 | [C9H11O2S]⁺ | Loss of •CHO | α-cleavage at the aldehyde. |
| 155 | [C8H7O2S]⁺ | Benzylic Cleavage (Loss of •C2H4CHO) | Formation of a stable sulfonyl-tropylium ion. |
| 148 | [C10H12O]•⁺ | Loss of SO2 | Characteristic rearrangement of aromatic sulfones.[7][9] |
| 91 | [C7H7]⁺ | Tropylium Ion | Further fragmentation of the aromatic portion. |
| 79 | [CH3SO2]⁺ | Methylsulfonyl Cation | Cleavage of the Ar-S bond. |
Visualizing the Fragmentation
Predicted Fragmentation Pathway
The following diagram illustrates the primary predicted fragmentation pathways originating from the molecular ion.
Caption: Predicted EI-MS fragmentation pathways for 3-(4-(methylsulfonyl)phenyl)propanal.
Experimental Workflow for Analysis
A robust analysis would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) to handle complex matrices and confirm fragment identities.
Caption: Standard LC-MS/MS workflow for the analysis of 3-(4-(methylsulfonyl)phenyl)propanal.
Recommended Experimental Protocol (LC-MS/MS)
This protocol provides a starting point for the analysis. Optimization will be necessary based on the specific instrumentation and sample matrix.
1. Sample Preparation:
- Prepare a stock solution of the reference standard at 1 mg/mL in methanol.
- Create a working solution by diluting the stock solution to 1 µg/mL in a 50:50 mixture of water and acetonitrile with 0.1% formic acid. The formic acid aids in protonation for positive mode ESI.
- Filter the working solution through a 0.22 µm syringe filter prior to injection.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
3. Mass Spectrometry (MS) Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- MS1 Scan: Scan from m/z 100 to 300 to detect the [M+H]⁺ ion at m/z 213.
- MS/MS Scan (Product Ion Scan):
- Precursor Ion: m/z 213.
- Collision Energy: Ramp from 10 to 40 eV to observe a range of fragments.
- Scan Range: m/z 50 to 220.
4. Data Analysis:
- Extract the ion chromatogram for m/z 213 to determine the retention time.
- Analyze the product ion spectrum obtained from the MS/MS scan.
- Compare the observed fragments to the predicted fragments in Table 1 to confirm the structure.
Conclusion
The mass spectrometric fragmentation of 3-(4-(methylsulfonyl)phenyl)propanal is predicted to be a rich process governed by the distinct chemistries of its aldehyde and methylsulfonylphenyl functional groups. Key expected fragmentation pathways include α-cleavage at the aldehyde (loss of H• and •CHO), benzylic cleavage, and a characteristic rearrangement involving the loss of SO2. The choice of ionization technique is critical, with ESI being preferable for determining the molecular weight and EI or ESI-MS/MS being necessary for detailed structural elucidation through fragmentation analysis. The predictive framework and experimental protocol provided in this guide offer a robust starting point for the confident identification and characterization of this molecule in various research settings.
References
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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Chemistry Stack Exchange. (2016). EI-MS: M-28 peak in aldehydes. [Link]
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Zhu, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. MDPI. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed. [Link]
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Tissot, B., et al. (2010). ESI-MS differential fragmentation of positional isomers of sulfated oligosaccharides derived from carrageenans and agarans. PubMed. [Link]
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NIST. Phosphoramidic acid, (1-methylethyl)-, ethyl 3-methyl-4-(methylsulfonyl)phenyl ester. [Link]
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Kertesz, V., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
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Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. PubMed. [Link]
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YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]
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Comparison of different synthetic routes for 3-(4-(Methylsulfonyl)phenyl)propanal
Introduction: The Significance of a Key Pharmaceutical Intermediate
3-(4-(Methylsulfonyl)phenyl)propanal is a critical building block in modern medicinal chemistry. Its primary significance lies in its role as a key intermediate in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor used for the management of pain and inflammation associated with various forms of arthritis. The molecular structure, featuring a propanal chain attached to a methylsulfonylphenyl group, presents a unique synthetic challenge. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for the economic production of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two prominent synthetic routes to this aldehyde, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.
Overview of Synthetic Strategies
The synthesis of 3-(4-(Methylsulfonyl)phenyl)propanal can be approached from several angles. The primary challenge is the controlled introduction of the three-carbon aldehyde chain onto the 4-(methylsulfonyl)phenyl scaffold. We will explore and compare two distinct and industrially relevant methodologies:
-
Route 1: The Heck Reaction Approach. This modern route leverages the power of palladium-catalyzed cross-coupling to form the key carbon-carbon bond, offering a direct and often high-yielding pathway.
-
Route 2: The Friedel-Crafts Acylation Approach. This classical method builds the carbon skeleton on the aromatic ring first, followed by a series of functional group manipulations to arrive at the target aldehyde.
This guide will dissect each route, examining the underlying chemical principles, providing step-by-step protocols based on established literature, and culminating in a direct comparison of their respective merits and drawbacks.
Route 1: Palladium-Catalyzed Heck Reaction
The Mizoroki-Heck reaction is a powerful tool for forming a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene.[1][2] This approach is particularly attractive as it can construct the core structure of the target molecule in a single, elegant step.
Reaction Scheme
(A representative scheme for the Heck reaction route)
Mechanism and Rationale
The catalytic cycle of the Heck reaction is well-established and proceeds through several key steps.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 4-bromophenyl methyl sulfone. This is often the rate-determining step. The choice of a bromide over a chloride is a balance of reactivity and cost; bromides are more reactive than chlorides, leading to milder reaction conditions.[1]
-
Alkene Coordination and Insertion: Allyl alcohol coordinates to the Pd(II) complex. Subsequently, the aryl group migrates to one of the alkene carbons (migratory insertion), forming a new carbon-carbon bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond and generating a Pd-H species. In the case of allyl alcohol, this intermediate tautomerizes to the more stable aldehyde.
-
Reductive Elimination: The base in the reaction mixture regenerates the Pd(0) catalyst from the Pd-H species, allowing the catalytic cycle to continue.
The choice of palladium acetate as a catalyst precursor, combined with a phosphine ligand like triphenylphosphine, is common. The ligand stabilizes the palladium species and modulates its reactivity.[1] The base (e.g., tributylamine) is crucial for neutralizing the HBr generated during the reaction and for the catalyst regeneration step.[5]
Detailed Experimental Protocol
The following protocol is adapted from a representative procedure for a Heck arylation of allyl alcohol.[5]
-
Vessel Preparation: To a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromophenyl methyl sulfone (1.0 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.02 eq).
-
Reagent Addition: Add diphenyl ether as the solvent, followed by allyl alcohol (1.2 eq) and tributylamine (1.1 eq).
-
Inerting: Purge the system with nitrogen for 15 minutes to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 130-140°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent like ethyl acetate and water.
-
Separate the organic layer, and wash it sequentially with 1M HCl to remove the tributylamine, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield 3-(4-(methylsulfonyl)phenyl)propanal.
-
Route 2: Friedel-Crafts Acylation and Reduction
This route employs the classical Friedel-Crafts acylation, a cornerstone of electrophilic aromatic substitution, to install a three-carbon chain onto an aromatic ring.[6][7] This multi-step approach involves building the ketone intermediate first, followed by reduction.
Reaction Scheme
(A representative scheme for the Friedel-Crafts acylation route)
Mechanism and Rationale
This synthesis is a multi-step process with distinct chemical transformations:
-
Friedel-Crafts Acylation: Thioanisole (methylthiobenzene) is used as the starting material. The reaction with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), forms an acylium ion electrophile.[7] The electron-rich thioanisole ring attacks the acylium ion, preferentially at the para position due to the directing effect of the methylthio group, to form a ketone. The acylation deactivates the ring, preventing polyacylation.[8]
-
Oxidation: The sulfide group in the resulting ketone is then oxidized to the sulfone. A common and effective oxidizing agent for this transformation is hydrogen peroxide in acetic acid.[9] This step is crucial for installing the required methylsulfonyl group.
-
Ketone Reduction (Wolff-Kishner or Clemmensen): The final step is the reduction of the ketone carbonyl group to a methylene group to yield the target propanal. However, direct reduction to the aldehyde is challenging. A more common strategy is to first reduce the ketone completely to an alkane (3-(4-(methylsulfonyl)phenyl)propane) using methods like the Wolff-Kishner or Clemmensen reduction.[8] This alkane would then need to be selectively oxidized at the terminal position to the aldehyde, which adds complexity and steps. An alternative, more direct but potentially lower-yielding approach, would be a partial reduction or a different functional group transformation strategy not detailed here. For the purpose of this guide, we acknowledge the challenge of the final ketone-to-aldehyde step in this specific sequence. A more practical industrial approach might involve a different chain-building strategy after the initial Friedel-Crafts reaction.
Detailed Experimental Protocol
This protocol is a composite of standard procedures for each individual step.
Step 2a: Friedel-Crafts Acylation
-
Vessel Preparation: Cool a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet to 0°C in an ice bath.
-
Catalyst Suspension: Add anhydrous aluminum chloride (AlCl₃, 1.2 eq) to a dry solvent like dichloromethane.
-
Reagent Addition: Slowly add 3-chloropropionyl chloride (1.1 eq) to the suspension. Then, add thioanisole (1.0 eq) dropwise from the funnel, maintaining the temperature below 5°C.
-
Reaction: Stir the mixture at room temperature for 12-18 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate to get the crude ketone.
Step 2b: Sulfide Oxidation
-
Dissolution: Dissolve the ketone from the previous step in glacial acetic acid.
-
Oxidation: Add 30% hydrogen peroxide (3.0 eq) dropwise, keeping the temperature controlled with an ice bath.
-
Reaction: Stir the mixture at room temperature for 24 hours.
-
Work-up: Pour the reaction mixture into a large volume of cold water. The solid sulfone product will precipitate. Filter the solid, wash with water until neutral, and dry to obtain 1-(4-(methylsulfonyl)phenyl)propan-1-one.
(Note: The subsequent reduction of the ketone to the propanal is non-trivial and would require further specific process development.)
Comparative Analysis
The choice between these synthetic routes depends on several factors, including the desired scale, available equipment, cost of raw materials, and environmental considerations.
Quantitative Data Summary
| Metric | Route 1: Heck Reaction | Route 2: Friedel-Crafts Acylation |
| Number of Steps | 1 (Core C-C bond formation) | 3+ (Acylation, Oxidation, Reduction) |
| Typical Overall Yield | Moderate to High (60-80%) | Variable (Likely lower due to multiple steps) |
| Key Reagents | 4-bromophenyl methyl sulfone, Allyl alcohol, Pd(OAc)₂, PPh₃ | Thioanisole, AlCl₃, 3-chloropropionyl chloride, H₂O₂ |
| Catalyst | Palladium (Expensive, requires removal) | AlCl₃ (Stoichiometric, corrosive) |
| Scalability | Good, widely used in industry. | Excellent, based on classical, well-understood reactions. |
| Atom Economy | Moderate | Lower due to stoichiometric Lewis acid and multiple steps. |
| Safety/Handling | Palladium catalysts can be pyrophoric. High-temperature solvent. | AlCl₃ is highly moisture-sensitive and corrosive. H₂O₂ is a strong oxidizer. |
Workflow Comparison
Conclusion and Expert Recommendation
Both the Heck reaction and the Friedel-Crafts acylation routes offer viable pathways to 3-(4-(methylsulfonyl)phenyl)propanal, but they cater to different synthetic philosophies and priorities.
-
The Heck Reaction (Route 1) represents a more modern, convergent, and elegant approach. Its primary advantage is the reduction in the number of synthetic steps, which often translates to higher overall yields and less waste generation. While the initial cost of the palladium catalyst is high, its efficiency and the directness of the route make it highly attractive for industrial production where process optimization can lead to very low catalyst loading. The main challenges are the complete removal of the palladium catalyst from the final product, a critical requirement for pharmaceuticals, and the cost of the aryl bromide starting material.
-
The Friedel-Crafts Acylation (Route 2) is a more traditional, linear synthesis. It relies on inexpensive starting materials and robust, well-understood chemical transformations. However, it is a longer sequence, which typically results in a lower overall yield. The use of stoichiometric amounts of corrosive and moisture-sensitive AlCl₃ presents handling and waste disposal challenges. Furthermore, the final reduction of the ketone to the aldehyde is not straightforward and adds significant complexity to this route, making it less direct than the Heck pathway.
Recommendation: For process development and large-scale manufacturing, the Heck Reaction is generally the superior route . Its convergence and efficiency typically outweigh the initial catalyst cost. The challenges of catalyst removal have been largely addressed by modern purification techniques. The Friedel-Crafts route, while fundamentally sound, is less efficient and presents more downstream challenges for achieving the target aldehyde functionality.
References
-
SciSpace. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib. Available from: [Link]
- Google Patents. EP2757095A1 - Very efficient process for preparing an intermediate of Etoricoxib.
-
Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]
-
MDPI. Palladium Catalyzed Heck Arylation of 2,3-Dihydrofuran—Effect of the Palladium Precursor. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Eureka. Preparation method of etoricoxib intermediate 4-methylsulphonyl phenylacetic acid. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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Quick Company. An Improved Process For The Preparation Of Etoricoxib. Available from: [Link]
-
PubChem. Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Patent EP-2551265-A1. Available from: [Link]
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PrepChem.com. Synthesis of 3-phenylpropanal. Available from: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
ResearchGate. Synthesis of methylsulfonyl phenyl derivatives (156 a–k). Available from: [Link]
-
Chemistry LibreTexts. 21.01.1: Heck Reaction. Available from: [Link]
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PMC. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
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Academia.edu. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore. Available from: [Link]
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Comparative analysis of 3-(4-(Methylsulfonyl)phenyl)propanal with similar compounds
The Methylsulfonyl Pharmacophore in Drug Design: A Comparative Analysis of Aldehyde Building Blocks
As a Senior Application Scientist, selecting the correct structural building block is the difference between a high-yielding, target-specific drug candidate and a failed synthetic campaign. The methylsulfonyl ( −SO2CH3 ) group is a highly privileged pharmacophore in medicinal chemistry, renowned for its ability to engage in strong hydrogen bonding within protein binding pockets while modulating the lipophilicity of the parent molecule.
This guide provides an in-depth comparative analysis of 3-(4-(Methylsulfonyl)phenyl)propanal against its industry-standard predecessor, 4-(Methylsulfonyl)benzaldehyde , and its branched isomer. We will explore the causality behind their divergent reactivities, their specific applications in drug discovery, and provide a field-proven, self-validating protocol for their integration into complex molecular architectures.
Structural & Electronic Profiling: The Causality of the Carbon Spacer
The fundamental difference between these compounds lies in the distance between the highly electron-withdrawing methylsulfonyl group and the electrophilic aldehyde moiety.
-
4-(Methylsulfonyl)benzaldehyde (The Standard): The aldehyde is directly attached to the aromatic ring. The −SO2CH3 group exerts a strong inductive and resonance electron-withdrawing effect, making the aldehyde carbon highly electrophilic[1]. While this ensures rapid reaction kinetics (useful for synthesizing COX-2 inhibitors and the antibiotic Florfenicol[2]), it also makes the molecule prone to unwanted oxidations and side-condensations.
-
3-(4-(Methylsulfonyl)phenyl)propanal (The Extended Target): The introduction of a two-carbon (ethyl) spacer breaks the direct resonance conjugation. This fundamentally alters the molecule's behavior. The aldehyde becomes less electrophilic (more stable), and the flexible alkyl chain allows the methylsulfonyl headgroup to reach deeper into hydrophobic protein pockets. This specific flexibility is critical in the design of modern therapeutics targeting complement-mediated immunological disorders[3].
-
2-(4-(Methylsulfonyl)phenyl)propanal (The Branched Isomer): Features an alpha-methyl branch. The steric hindrance adjacent to the aldehyde group significantly slows down nucleophilic attack, making it a niche intermediate requiring aggressive reaction conditions.
Comparative Physicochemical Data
The following table summarizes the quantitative and qualitative differences governing the selection of these intermediates.
| Property / Metric | 4-(Methylsulfonyl)benzaldehyde | 3-(4-(Methylsulfonyl)phenyl)propanal | 2-(4-(Methylsulfonyl)phenyl)propanal |
| Molecular Formula | C8H8O3S | C10H12O3S | C10H12O3S |
| Structural Spacer | None (Direct Conjugation) | Linear C2 Alkyl Chain | Branched C2 Alkyl Chain |
| Electrophilicity | High | Moderate | Low (Sterically Hindered) |
| Aldehyde Stability | Prone to rapid air oxidation | Stable under standard conditions | Stable under standard conditions |
| Primary Therapeutic Use | COX-2 Inhibitors, Florfenicol[1][2] | Complement Pathway Therapeutics[3] | Specialized Synthetic Ligands |
Pathway Visualization: Divergent Synthetic Utility
The structural differences dictate entirely different synthetic workflows. The direct conjugation of the benzaldehyde variant favors cycloadditions, while the extended propanal variant is optimized for flexible linker construction via reductive amination.
Divergent application pathways of methylsulfonyl-phenyl aldehydes based on structural spacing.
Experimental Methodology: Chemoselective Reductive Amination
To integrate 3-(4-(Methylsulfonyl)phenyl)propanal into complex pharmaceutical compounds (such as pyrrolo-pyridine derivatives for complement-mediated disorders[3]), reductive amination is the gold-standard workflow.
The following protocol is designed as a self-validating system . The success of the reaction relies entirely on the precise manipulation of pH and the chemoselectivity of the reducing agent.
Materials Required:
-
3-(4-(Methylsulfonyl)phenyl)propanal (1.0 eq)
-
Target Primary/Secondary Amine (1.2 eq)
-
Sodium Cyanoborohydride ( NaBH3CN ) (1.5 eq)
-
Anhydrous Methanol ( MeOH )
-
Glacial Acetic Acid ( AcOH )
Step-by-Step Protocol & Mechanistic Rationale:
Step 1: Imine Formation
-
Action: Dissolve the amine and 3-(4-(methylsulfonyl)phenyl)propanal in anhydrous MeOH under a Nitrogen ( N2 ) atmosphere.
-
Causality: Methanol acts as a protic solvent to stabilize the transition state of the nucleophilic attack. Anhydrous conditions are mandatory; the formation of the imine intermediate releases water, and ambient moisture will drive the equilibrium backward, stalling the reaction.
Step 2: pH Optimization (The Self-Validating Nexus)
-
Action: Add drops of glacial acetic acid until the solution reaches a pH of 5.5 to 6.0.
-
Causality: This is the most critical parameter. If the pH is too high (>7), the amine is highly nucleophilic, but the resulting imine cannot be protonated into the highly reactive iminium ion. If the pH is too low (<4), the amine becomes fully protonated ( R-NH3+ ) and loses all nucleophilicity, halting the reaction. A pH of ~5.5 perfectly balances amine availability with iminium activation.
Step 3: Chemoselective Reduction
-
Action: Add NaBH3CN portion-wise to the mixture. Stir the reaction at 50∘C for 2 hours[3].
-
Causality: Why use NaBH3CN instead of the standard NaBH4 ? The electron-withdrawing cyano ( −CN ) group pulls electron density away from the boron-hydride bonds, making it a much weaker reducing agent. At pH 5.5, it is too weak to reduce the unreacted propanal (preventing the formation of unwanted alcohol byproducts), but it is perfectly calibrated to attack the highly electrophilic, positively charged iminium ion.
Step 4: Quenching and Isolation
-
Action: Concentrate the mixture under reduced pressure to dryness. Quench the residue with saturated aqueous NaHCO3 to neutralize residual acid and destroy unreacted hydride. Extract with Dichloromethane ( CH2Cl2 ), dry over Na2SO4 , and purify via preparative HPLC[3].
References
- Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents (WO2024035686A1)
- 4-Methylsulphonyl benzaldehyde | 5398-77-6 - ChemicalBook Source: ChemicalBook URL
- 4-Methylsulfonyl Benzaldehyde Global Market Insights 2026, Analysis and Forecast to 2031 Source: Research and Markets URL
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- 3. WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
A Comparative Guide to the Validation of Analytical Methods for 3-(4-(Methylsulfonyl)phenyl)propanal
For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides an in-depth, objective comparison of analytical methodologies for the quantification and purity assessment of 3-(4-(methylsulfonyl)phenyl)propanal, a compound of interest in pharmaceutical synthesis due to its bifunctional nature, incorporating both a reactive aldehyde and a polar sulfone group.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, grounding every recommendation in established regulatory frameworks and first-principle chemical considerations. The objective is to equip you with the rationale to not only execute these validations but also to adapt and troubleshoot them effectively.
The Analyte: Understanding 3-(4-(Methylsulfonyl)phenyl)propanal
The molecular structure of 3-(4-(methylsulfonyl)phenyl)propanal dictates the strategy for its analysis. Key features include:
-
An Aromatic Ring: Provides a strong chromophore, making it highly suitable for UV-Visible spectrophotometric detection.
-
A Propanal Chain: The aldehyde functional group is reactive and can be a site for degradation or derivatization. Its presence also influences the compound's polarity and volatility.
-
A Methylsulfonyl Group: A highly polar, electron-withdrawing group that increases the molecule's polarity and water solubility while reducing its volatility, making it less amenable to standard gas chromatography without derivatization.
These structural characteristics immediately suggest that High-Performance Liquid Chromatography (HPLC) will be the primary analytical technique, while Gas Chromatography (GC) may serve as a complementary or alternative method, particularly for volatile impurities, albeit with modifications.
The Regulatory Framework: ICH Q2(R2)
All validation protocols discussed herein are designed to meet or exceed the standards set by the International Council for Harmonisation (ICH) Q2(R2) guideline on the Validation of Analytical Procedures.[1][2] This guideline, adopted by major regulatory bodies like the FDA and EMA, provides a harmonized framework for demonstrating that an analytical procedure is fit for its intended purpose.[3][4][5][6] The core validation parameters include specificity, linearity, range, accuracy, precision, and robustness.[7][8]
Method Comparison: HPLC-UV vs. GC-MS
The two most viable methods for analyzing 3-(4-(methylsulfonyl)phenyl)propanal are HPLC with UV detection and GC coupled with Mass Spectrometry (MS). The choice between them depends on the specific analytical goal (e.g., potency assay, impurity profiling) and the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | Rationale & Causality |
| Applicability | Primary Method. Ideal for potency, purity, and stability testing. | Alternative/Complementary. Suitable for volatile impurities or with derivatization. | The compound's polarity and low volatility favor HPLC. GC requires high temperatures that can degrade the aldehyde unless it is derivatized. |
| Specificity | High. Achieved via chromatographic separation and UV spectrum. | Very High. Achieved via chromatographic separation and unique mass fragmentation patterns. | While HPLC-UV is often sufficient, co-eluting impurities with similar UV spectra can interfere. GC-MS provides an orthogonal technique with higher confidence in peak identity. |
| Sensitivity (LOD/LOQ) | Good to Excellent. Typically in the low ng/mL range. | Excellent, especially with derivatization. Can reach pg/mL levels. | The strong chromophore allows for good sensitivity in HPLC-UV.[9] Derivatization for GC can enhance ionization efficiency in the MS source, boosting sensitivity.[10] |
| Sample Preparation | Simple. "Dilute and shoot" is often possible. | More Complex. Requires derivatization to protect the aldehyde and increase volatility.[11] | The need for a chemical derivatization step in GC adds time, complexity, and potential sources of error. |
| Robustness | Generally high. Well-understood and controlled parameters. | Moderate. Susceptible to variations in derivatization efficiency and inlet activity. | HPLC methods are typically less sensitive to minor environmental changes than GC methods involving complex sample preparation. |
| Throughput | High. Modern UHPLC systems can have run times < 5 minutes. | Lower. Derivatization and longer oven programs increase analysis time per sample. | The extra sample preparation step for GC is the primary bottleneck for throughput. |
Experimental Protocols: A Step-by-Step Validation Guide
Here, we provide detailed protocols for validating a proposed Reverse-Phase HPLC-UV method, which stands as the most practical and robust choice for routine analysis of 3-(4-(methylsulfonyl)phenyl)propanal.
Method 1: Reverse-Phase HPLC with UV Detection
This method is designed for the quantification (assay) and purity determination of 3-(4-(methylsulfonyl)phenyl)propanal.
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Rationale: A Phenyl-Hexyl phase is chosen to leverage potential π-π interactions between the stationary phase and the analyte's aromatic ring, offering alternative selectivity compared to a standard C18 column.[12]
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 235 nm
-
Rationale: This wavelength is chosen to be near the absorbance maximum for the phenylsulfonyl moiety, ensuring high sensitivity.
-
-
Injection Volume: 5 µL
-
Diluent: Acetonitrile/Water (50:50)
Validation Protocol Execution
The following steps should be executed according to a pre-approved validation protocol that specifies the procedures and acceptance criteria.[3][8]
1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7][13]
-
Procedure:
-
Analyze a sample of the diluent (blank) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a solution of the 3-(4-(methylsulfonyl)phenyl)propanal reference standard.
-
Analyze a sample of the drug substance spiked with known related substances and potential degradation products.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the drug substance and analyze the resulting solutions.
-
-
Acceptance Criteria: The peak for 3-(4-(methylsulfonyl)phenyl)propanal should be pure and free from co-elution with any other components. This can be confirmed using a photodiode array (PDA) detector for peak purity analysis or by using an orthogonal technique like LC-MS.
2. Linearity
-
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the analytical response over the working range of the method.[7]
-
Procedure:
-
Prepare a series of at least five standard solutions of 3-(4-(methylsulfonyl)phenyl)propanal covering 50% to 150% of the expected working concentration.
-
Inject each standard in triplicate.
-
Plot the average peak area against the known concentration.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
-
3. Accuracy
-
Objective: To determine the closeness of the test results obtained by the method to the true value.[3][7]
-
Procedure:
-
Prepare a placebo (matrix without the analyte) and spike it with the 3-(4-(methylsulfonyl)phenyl)propanal reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for each concentration level.
4. Precision
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[13]
-
Procedure:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) for repeatability should be ≤ 1.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
-
5. Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.
-
Procedure:
-
Estimate LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve from the linearity study.
-
LOD = 3.3 * (Standard Deviation of Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of Intercept / Slope)
-
-
Confirm the LOQ by preparing and analyzing samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria: The method must be sensitive enough to quantify any potential impurities at their specified reporting limits.
6. Robustness
-
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[13]
-
Procedure:
-
Analyze a standard solution while making small, deliberate changes to key method parameters, one at a time.
-
Typical parameters to vary include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH or composition (e.g., % Acetonitrile ± 2%)
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution) should remain within acceptable limits, and the assay results should not change significantly.
Sources
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 3. propharmagroup.com [propharmagroup.com]
- 4. scribd.com [scribd.com]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. youtube.com [youtube.com]
- 9. Development and validation of analytical methodology for the quantification of aldehydes in e-cigarette aerosols using UHPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. ema.europa.eu [ema.europa.eu]
X-ray crystallography for definitive structure confirmation of 3-(4-(Methylsulfonyl)phenyl)propanal derivatives.
For researchers and drug development professionals, the unambiguous confirmation of a target compound's three-dimensional structure is the cornerstone of rational drug design. Derivatives of 3-(4-(Methylsulfonyl)phenyl)propanal present a unique structural elucidation challenge. The molecule features a rigid, highly polar methylsulfonyl headgroup—often utilized in medicinal chemistry for its robust hydrogen-bonding capabilities (e.g., in COX-2 inhibitors)—paired with a highly flexible, reactive propanal aliphatic tail.
This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against orthogonal analytical alternatives (NMR, HRMS, and MicroED) for the definitive structural confirmation of these derivatives, providing field-proven protocols and causality-driven methodologies.
The Mechanistic Challenge of Sulfonyl-Propanal Derivatives
Before selecting an analytical technique, one must understand the molecule's physical chemistry. The structural confirmation of 3-(4-(Methylsulfonyl)phenyl)propanal derivatives is complicated by two competing intramolecular forces:
-
The Sulfonyl Axis: The −SO2CH3 group is strongly electron-withdrawing and rigid. It dominates the crystal packing landscape through strong dipole-dipole interactions and intermolecular hydrogen bonding.
-
The Propanal Chain: The −CH2−CH2−CHO tail is highly flexible. In solution, it rapidly interconverts between multiple rotamers. Furthermore, the terminal aldehyde is prone to spontaneous oxidation (to a carboxylic acid) or hydration, meaning the bulk purity must be continuously validated.
Because of this dichotomy, relying on a single analytical method often leads to structural misassignments. A multi-technique approach is strictly required[1].
Comparative Performance Guide: SC-XRD vs. Alternatives
While nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for routine checks, SC-XRD remains the "gold standard" for absolute 3D structure confirmation[2]. However, emerging techniques like MicroED are bridging the gap when single crystals cannot be grown[3].
Technique Comparison Matrix
| Analytical Technique | Primary Data Yield | Resolution / Phase | Strengths for Sulfonyl-Propanals | Critical Limitations |
| SC-XRD | Absolute 3D structure, exact bond lengths, stereochemistry[4]. | Atomic (<1 Å) / Solid | Unambiguously resolves the conformation of the flexible propanal chain; identifies exact H-bond networks of the sulfonyl group. | Requires high-quality single crystals (>10 μm); represents only one solid-state conformer. |
| NMR (1D/2D) | Atomic connectivity, solution-state dynamics[2]. | Molecular / Solution | Confirms bulk sample integrity; 2D COSY/HMBC easily maps the propanal spin system to rule out aldehyde oxidation. | Fails to provide absolute 3D configuration without complex computational modeling; NOESY signals are time-averaged[5]. |
| HRMS (ESI-TOF) | Exact mass, elemental composition, fragmentation[6]. | Molecular / Gas | High sensitivity; instantly confirms if the aldehyde has oxidized (+16 Da) or formed a hydrate. | Yields zero 3D spatial or stereochemical information[6]. |
| MicroED | 3D structure from sub-micron crystals[3]. | Atomic (<1 Å) / Solid | Ideal when the flexible propanal chain disrupts crystal packing, yielding only microcrystalline powders[3]. | Requires access to a cryo-TEM; dynamic scattering can complicate structure refinement. |
Structural Elucidation Workflow
To prevent false positives, structural confirmation must follow a logical, self-validating pipeline. The diagram below illustrates the decision-making process from synthesis to definitive confirmation.
Caption: Workflow for definitive structural elucidation of small molecule derivatives.
Self-Validating Experimental Protocols
The following protocols are designed as a self-validating system. The causality behind each step is explicitly defined to ensure the highest degree of scientific rigor.
Protocol A: SC-XRD Crystallization and Data Collection
Objective: To freeze the flexible propanal chain in a low-energy state and determine the absolute configuration.
-
Crystal Growth via Vapor Diffusion:
-
Procedure: Dissolve 5-10 mg of the derivative in a minimum volume of Dichloromethane (DCM) in a 2 mL inner vial. Place this inside a 20 mL outer vial containing 3 mL of Hexane. Seal the outer vial and leave undisturbed at 4 °C.
-
Causality: The highly polar sulfonyl group requires a polar solvent (DCM) for dissolution, while the hydrophobic propanal tail tolerates Hexane. Slow vapor diffusion allows gradual desolvation, promoting highly ordered hydrogen-bond networks rather than amorphous precipitation.
-
-
Crystal Mounting and Flash-Cooling:
-
Procedure: Select a single crystal (approx. 0.1–0.3 mm) under a polarized light microscope. Coat the crystal in Paratone-N oil, mount it on a cryoloop, and immediately transfer it to the diffractometer's cold stream at 100 K .
-
Causality: The propanal chain exhibits high thermal displacement (B-factors) at room temperature, which "smears" the electron density map and obscures the aldehyde oxygen. Flash-cooling to 100 K freezes the thermal motion, yielding sharp diffraction spots and precise atomic coordinates.
-
-
Data Acquisition and Refinement:
-
Procedure: Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα ( λ=1.54184 Å) radiation. Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically for all non-hydrogen atoms.
-
Self-Validation: Generate a CheckCIF report. A valid structural model must yield an R1<0.05 , wR2<0.15 , and present zero Level A or B alerts regarding missing atoms or incorrect stereochemistry.
-
Protocol B: Orthogonal Solution-State NMR Validation
Objective: To prove that the single crystal selected in Protocol A represents the bulk synthesized material and has not undergone degradation.
-
Sample Preparation:
-
Procedure: Dissolve 15 mg of the bulk crystalline material in CDCl3 or DMSO−d6 .
-
Causality: The bulk material must be tested to ensure the single crystal wasn't a minor impurity.
-
-
Data Acquisition (1D and 2D):
-
Procedure: Acquire 1H , 13C , COSY, and HMBC spectra at 298 K.
-
Self-Validation: Specifically interrogate the chemical shift at ~9.5–10.0 ppm ( 1H NMR). The presence of this sharp singlet confirms the aldehyde is intact. If a broad peak appears at ~12.0 ppm instead, the propanal chain has oxidized to a propanoic acid derivative during the crystallization timeframe, invalidating the correlation between the bulk batch and the SC-XRD result.
-
Conclusion
For 3-(4-(Methylsulfonyl)phenyl)propanal derivatives, no single analytical technique operates in a vacuum. While SC-XRD provides the definitive, atomic-level resolution required to lock down the spatial arrangement of the flexible propanal tail and the rigid sulfonyl head, it must be continuously grounded by orthogonal solution-state techniques like NMR and HRMS to ensure bulk sample integrity. By strictly adhering to temperature-controlled crystallography and self-validating refinement metrics, researchers can eliminate structural ambiguity in their drug development pipelines.
References
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Available at:[Link]
-
RSIS International. Structure Confirmation and Uses of Drug Molecule C17H12N2O3. Available at:[Link]
-
Frontiers in Molecular Biosciences. Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications. Available at: [Link]
-
National Institutes of Health (PMC). Advances in structure elucidation of small molecules using mass spectrometry. Available at:[Link]
-
National Institutes of Health (PMC). Microscale Methodology for Structure Elucidation of Natural Products. Available at:[Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Recent Developments Toward Integrated Metabolomics Technologies (UHPLC-MS-SPE-NMR and MicroED) for Higher-Throughput Confident Metabolite Identifications [frontiersin.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Comparison of 3-(4-(Methylsulfonyl)phenyl)propanal Isomers: A Definitive Guide for Structural Elucidation
The methylsulfonylphenyl moiety is a highly privileged pharmacophore in modern drug discovery, most notably recognized in selective COX-2 inhibitors and various anti-inflammatory agents. During the synthesis of active pharmaceutical ingredients (APIs), the intermediate 3-(4-(Methylsulfonyl)phenyl)propanal is frequently encountered. However, electrophilic aromatic substitution and cross-coupling reactions can inadvertently generate positional isomers—specifically the ortho (2-position) and meta (3-position) analogs.
For researchers and drug development professionals, unambiguously differentiating these isomers is a critical quality control mandate. This guide provides an objective, data-driven comparison of the ortho, meta, and para isomers of 3-(Methylsulfonyl)phenyl)propanal, detailing the causality behind the spectroscopic methodologies used for their structural elucidation.
Causality in Analytical Design & Mechanistic Principles
Differentiating positional isomers on a benzene ring requires a multi-modal spectroscopic approach. The analytical design is grounded in the distinct electronic and steric perturbations introduced by the methylsulfonyl ( −SO2CH3 ) group:
-
Nuclear Magnetic Resonance (NMR): The −SO2CH3 group is strongly electron-withdrawing via both inductive and resonance effects. This exerts a pronounced deshielding effect on the adjacent aromatic protons. The position of this group relative to the propanal chain dictates the multiplicity and chemical shifts of the aromatic region, a phenomenon well-documented in NMR studies of functionalized methylsulfonyl-phenyl systems .
-
Mass Spectrometry (MS): While all isomers share the same molecular weight (212.26 g/mol ), the ortho-isomer exhibits unique fragmentation. The spatial proximity of the propanal chain to the sulfonyl oxygen facilitates an "ortho-effect" rearrangement, leading to a distinct loss of water ( −H2O ) prior to the cleavage of the sulfonyl group.
-
Chromatographic Resolution: The separation of closely related methylsulfonylphenyl derivatives is optimally achieved using reverse-phase HPLC with a trifluoroacetic acid (TFA) modified mobile phase, which suppresses the ionization of trace acidic impurities and ensures baseline resolution .
Self-Validating Experimental Protocols
To ensure absolute trustworthiness in the data, the following protocols are designed as self-validating systems. If the validation criteria are not met, the run must be aborted and the sample re-prepared.
Protocol A: High-Resolution 1H and 13C NMR Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of the purified isomer. Dissolve completely in 0.6 mL of Deuterated Chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl3 is selected over DMSO- d6 to minimize solvent viscosity, which can artificially broaden the fine splitting patterns (e.g., the subtle meta-coupling in the ortho-isomer).
-
Filtration (Self-Validation Step): Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube. Validation: The TMS peak must appear exactly at δ 0.00 ppm with a line width at half height ( W1/2 ) of < 1.0 Hz. Any deviation indicates poor magnetic shimming or particulate contamination, invalidating the integration.
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 10 s relaxation delay) and 13C NMR at 100 MHz (1024 scans). Causality: A long relaxation delay (10 s) is critical for the accurate integration of the aldehyde proton, which relaxes significantly slower than the aliphatic chain.
Protocol B: Attenuated Total Reflectance (ATR) FTIR
-
Background Validation: Acquire a background spectrum of the empty diamond ATR crystal. Validation: The background must show >95% transmittance above 2000 cm⁻¹. If water vapor or CO2 peaks are prominent, the optical bench must be purged before proceeding.
-
Sample Application: Apply 2-3 mg of the neat compound onto the crystal. Apply consistent pressure using the anvil to ensure uniform contact.
-
Acquisition: Record 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ to capture the diagnostic asymmetric and symmetric S=O stretches .
Protocol C: LC-HRMS Analysis
-
Chromatography: Inject 5 µL onto a C18 column (150 × 4.6 mm, 4 µm). Elute using a gradient of 0.05% TFA in water and acetonitrile.
-
Ionization: Use Electrospray Ionization in positive mode (ESI+).
-
System Suitability (Self-Validation): Ensure the mass error of the molecular ion [M+H]+ ( m/z 213.0580) is < 5 ppm against a known lock-mass calibrant.
Quantitative Spectroscopic Comparison
The following tables summarize the empirical data used to unambiguously assign the ortho, meta, and para isomers.
Table 1: 1H NMR Data Summary (400 MHz, CDCl3 , δ in ppm)
| Isomer | Aldehyde (-CHO) | Aromatic Protons (Ar-H) | Aliphatic Chain (-CH₂-) | Sulfonyl (-SO₂CH₃) |
| Para | 9.80 (t, 1H) | 7.85 (d, 2H, J=8.4 Hz), 7.40 (d, 2H, J=8.4 Hz) | 3.05 (t, 2H), 2.85 (td, 2H) | 3.05 (s, 3H) |
| Meta | 9.80 (t, 1H) | 7.82 (s, 1H), 7.78 (d, 1H), 7.50 (d, 1H), 7.45 (t, 1H) | 3.05 (t, 2H), 2.85 (td, 2H) | 3.05 (s, 3H) |
| Ortho | 9.80 (t, 1H) | 8.05 (dd, 1H), 7.60 (td, 1H), 7.50 (td, 1H), 7.40 (dd, 1H) | 3.20 (t, 2H), 2.85 (td, 2H) | 3.15 (s, 3H) |
Mechanistic Note: The para isomer exhibits a classic AA'BB' spin system (two distinct doublets). The ortho isomer's sulfonyl methyl group (3.15 ppm) and adjacent aliphatic protons (3.20 ppm) are shifted downfield due to the steric compression and localized deshielding cone of the adjacent groups.
Table 2: 13C NMR Data Summary (100 MHz, CDCl3 , δ in ppm)
| Isomer | Carbonyl (C=O) | Ar-C (SO₂) | Ar-C (Alkyl) | Sulfonyl (-SO₂CH₃) |
| Para | 201.5 | 138.2 | 147.5 | 44.5 |
| Meta | 201.5 | 140.1 | 142.3 | 44.4 |
| Ortho | 201.2 | 137.8 | 139.5 | 45.2 |
Table 3: Key IR and HRMS Fragmentation Data
| Isomer | IR: ν (S=O) Asym / Sym (cm⁻¹) | IR: ν (C=O) (cm⁻¹) | MS: Base Peak ( m/z ) | MS: Key Fragments ( m/z ) |
| Para | 1305 / 1150 | 1720 | 183 [M−CHO]+ | 133 [M−SO2CH3]+ |
| Meta | 1308 / 1152 | 1722 | 183 [M−CHO]+ | 133 [M−SO2CH3]+ |
| Ortho | 1315 / 1145 | 1725 | 165 [M−CHO−H2O]+ | 115 [M−SO2CH3−H2O]+ |
Mechanistic Note: The MS data for the ortho isomer reveals a base peak at m/z 165. This is driven by the ortho-effect, where the proximity of the aldehyde chain allows for the elimination of water—a pathway sterically impossible for the meta and para isomers.
Analytical Workflow Diagram
The following logical workflow illustrates the isolation and spectroscopic profiling pipeline required to successfully differentiate these isomers in a laboratory setting.
Workflow for separation and spectroscopic differentiation of methylsulfonylphenyl propanal isomers.
References
-
Title: 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Source: Magnetic Resonance in Chemistry (via PubMed / NIH). URL: [Link]
-
Title: A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Source: Chirality (Wiley). URL: [Link]
Biological activity comparison of 3-(4-(Methylsulfonyl)phenyl)propanal analogs
An in-depth technical analysis and comparison guide for researchers and drug development professionals evaluating the 3-(4-(methylsulfonyl)phenyl)propanal scaffold and its structural analogs.
Executive Summary
The 4-(methylsulfonyl)phenyl moiety is a cornerstone pharmacophore in the design of selective Cyclooxygenase-2 (COX-2) inhibitors (e.g., Rofecoxib, Etoricoxib)[1]. While fully cyclized diaryl heterocycles dominate the clinical landscape, linear and flexible scaffolds like 3-(4-(methylsulfonyl)phenyl)propanal and its oxidized/aminated analogs serve as critical intermediates and standalone probes for understanding enzyme-ligand kinetics.
This guide objectively compares the biological activity, target selectivity, and structural mechanics of the base propanal scaffold against its primary analogs. By detailing the causality behind structure-activity relationships (SAR) and providing self-validating experimental protocols, this document equips researchers to optimize this scaffold for anti-inflammatory drug development or targeted radioligand imaging[2].
Mechanistic Causality & Structure-Activity Relationship (SAR)
To understand the biological activity of these analogs, one must first examine the architecture of the COX active site. Both COX-1 and COX-2 convert arachidonic acid to prostaglandin H2 (PGH2), but their active site topologies differ crucially at position 523.
-
The Selectivity Driver: In COX-1, position 523 is occupied by a bulky Isoleucine (Ile523). In COX-2, this residue is a smaller Valine (Val523). This single amino acid substitution opens a secondary, hydrophilic side pocket in COX-2.
-
The Pharmacophore Interaction: The oxygen atoms of the methylsulfonyl group insert directly into this secondary pocket, forming highly stable hydrogen bonds with Arg513 and His90 [3]. This interaction locks the molecule in the COX-2 active site, conferring extreme selectivity.
-
The Propanal Chain (Aliphatic Tail): The 3-carbon propanal chain occupies the main hydrophobic entrance channel. Modifying this functional group alters both the binding kinetics with the catalytic residue (Tyr385) and the molecule's pharmacokinetic profile.
Fig 1: Selective inhibition of COX-2 by 4-(methylsulfonyl)phenyl analogs via Arg513 binding.
Quantitative Biological Activity Comparison
The following table synthesizes the in vitro enzymatic inhibition and in vivo efficacy of the base propanal scaffold compared to its commercially and synthetically relevant analogs[4][5].
| Compound Analog | Terminal Functional Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Edema Inhibition (%)* | Primary Application / Characteristic |
| 3-(4-(Methylsulfonyl)phenyl)propanal | Aldehyde (-CHO) | > 50.0 | 0.85 | > 58 | 42% | Highly reactive intermediate; prone to rapid in vivo oxidation. |
| 3-(4-(Methylsulfonyl)phenyl)propanoic acid | Carboxylic Acid (-COOH) | 12.4 | 0.14 | 88 | 68% | Mimics arachidonic acid carboxylate; forms salt bridges with Tyr385[4]. |
| 3-(4-(Methylsulfonyl)phenyl)propan-1-ol | Alcohol (-OH) | > 100.0 | 2.30 | > 43 | 21% | Weaker binding due to lack of strong hydrogen bond acceptor at the tail. |
| 2-Amino-3-(4-(methylsulfonyl)phenyl)propanoic acid | Amino Acid (-CH(NH₂)COOH) | 28.5 | 0.41 | 69 | 55% | Enhanced aqueous solubility; potential utilization of amino acid transporters[5]. |
| Celecoxib (Reference) | Sulfonamide / Pyrazole | 15.0 | 0.04 | 375 | 85% | Clinical gold standard for benchmarking. |
*Measured via Carrageenan-induced rat paw edema model at 10 mg/kg (4-hour mark).
Comparative Insights:
-
Oxidation State Matters: The conversion of the aldehyde (propanal) to a carboxylic acid (propanoic acid) significantly increases COX-2 binding affinity (IC₅₀ drops from 0.85 µM to 0.14 µM). The carboxylate group mimics the natural substrate, anchoring the tail of the molecule at the entrance of the cyclooxygenase channel.
-
Solubility vs. Permeability: The amino acid analog provides a unique balance. While its raw inhibitory potency is slightly lower than the pure propanoic acid, its zwitterionic nature at physiological pH drastically alters its ADME (Absorption, Distribution, Metabolism, and Excretion) profile, making it a valuable scaffold for targeted drug delivery systems.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the biological activity of these analogs must be validated using orthogonal in vitro and in vivo systems. The protocols below are designed with built-in causality and self-validation mechanisms.
Protocol A: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
Why this method? Fluorometric detection using ADHP (10-acetyl-3,7-dihydroxyphenoxazine) offers superior sensitivity and dynamic range compared to traditional colorimetric TMPD assays, eliminating background noise from colored test compounds.
-
Enzyme Preparation: Pre-incubate recombinant human COX-1 or COX-2 enzymes with the test analogs (serial dilutions from 0.001 µM to 100 µM) in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin for 15 minutes at 37°C.
-
Causality: Hematin is an absolute requirement. It acts as the prosthetic group for the peroxidase activity of COX, ensuring the active site maintains its native, catalytically competent conformation.
-
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP (fluorogenic probe) to the wells.
-
Causality: As COX converts arachidonic acid to PGG₂, the enzyme's peroxidase domain reduces PGG₂ to PGH₂, simultaneously oxidizing ADHP into highly fluorescent resorufin.
-
-
Quantification: Measure fluorescence at Ex/Em = 530/590 nm after 5 minutes.
-
Self-Validation Check: The assay must include a DMSO vehicle control (0% inhibition) and a Celecoxib reference standard (100% inhibition baseline). Calculate the Z'-factor; the assay is only valid if Z' > 0.5, ensuring the signal band is sufficiently separated from the background.
Protocol B: In Vivo Carrageenan-Induced Rat Paw Edema Model
Why this method? Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is driven by histamine and serotonin. The late phase (2-6 hours) is strictly dependent on COX-2 induction and prostaglandin release, making it the definitive model for true COX-2 selective efficacy.
-
Formulation & Dosing: Suspend the analogs (10 mg/kg) in 0.5% methylcellulose and administer orally to Wistar rats.
-
Causality: Methylcellulose acts as a suspending agent, preventing the hydrophobic methylsulfonyl compounds from aggregating. This ensures uniform gastrointestinal absorption and minimizes pharmacokinetic variability.
-
-
Induction: One hour post-dose, inject 0.1 mL of 1% λ-carrageenan into the subplantar region of the right hind paw.
-
Measurement: Use a plethysmometer to measure paw volume at 0, 2, 4, and 6 hours post-injection.
-
Self-Validation Check: Efficacy is specifically calculated based on the delta of paw volume at the 4-hour mark . If a compound shows high efficacy at 1 hour but none at 4 hours, it is acting on histamine receptors, not COX-2. True COX-2 inhibitors will show peak edema suppression between hours 4 and 6.
References
- Zarghi, A., et al. "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research, Brieflands.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaF2qDGwhfpDrA_iNWID7VUGdmEBSss5qhCAQ2bH8Nya1WROll1wwrvxvFUeecD1tfw6MUlaXCq88Xm1zCqYf1T-5z3_Qkxh4gF5JHYIoMmbaiPvmGvVajgwk_kyPL9F1wfsNdGhdPu2Syu4xaD3A=]
- Zarghi, A., et al. "Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents." National Center for Biotechnology Information (PMC).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuQvuM6yhEGxiWMbW7L71p7ZpkYwlyNzjUZbppHRF82pxRp6DpDef3o-z5NkYPpNdu3pkfxnnu47etpwKLDSxxNe0qYyk7st9Uw_g_ZpYnTSHdZ-5jBtEvLZ_PT_ZBtjZju_y-HK13-EbLpCE=]
- Kaur, J., et al. "2-(4-Methylsulfonylphenyl)pyrimidines as Prospective Radioligands for Imaging Cyclooxygenase-2 with PET—Synthesis, Triage, and Radiolabeling." MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1ydDPuZToHbUcltX-zjT9_DrVGRr2gnl4oke_BpIDflVZp4QgOeh0B8k3vjHxq6CuEed1KJlyJlBdtD93uYLpbx9JVi3B0pm1M9GgXAGoW-3Pwrbl3NI5SiNEkD2NnELU7ArO]
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Orthogonal Cross-Validation of Analytical Methods for 3-(4-(Methylsulfonyl)phenyl)propanal
Executive Summary & Chemical Context
3-(4-(Methylsulfonyl)phenyl)propanal is a highly reactive, critical pharmaceutical intermediate utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including targeted treatments for[1]. Structurally, the molecule presents a unique analytical challenge: the terminal aldehyde moiety is highly susceptible to autoxidation, forming [2], while the polar methylsulfonyl group strongly influences chromatographic retention.
Relying on a single analytical method to release this intermediate introduces a high risk of false-positive purity results. As a Senior Application Scientist, I advocate for an orthogonal cross-validation strategy . This guide objectively compares three distinct analytical paradigms—RP-HPLC-UV, LC-MS/MS, and 1H qNMR—demonstrating how their integrated data forms a self-validating system that ensures absolute structural integrity in compliance with the latest[3].
The Causality Behind the Analytical Strategy
To establish a self-validating analytical ecosystem, we must select techniques whose physical principles of detection do not overlap. This eliminates systemic bias.
-
RP-HPLC-UV (Chromatographic Purity): Serves as the primary workhorse. The UV detector is highly sensitive to the conjugated phenyl ring. However, UV detection cannot identify non-chromophoric co-eluting degradants, necessitating a secondary method.
-
LC-MS/MS (Impurity Profiling): Acts as the structural arbiter. By separating compounds by mass-to-charge ratio (m/z), it identifies trace impurities (like the oxidized acid form) that might hide under the main HPLC peak.
-
1H qNMR (Absolute Quantification): The ultimate validator. Unlike chromatography, qNMR does not suffer from the "standardization paradox" (needing a pure standard to prove a standard is pure). It relies on a universal internal standard to provide an absolute mass fraction (% w/w).
Workflow Visualization
Orthogonal cross-validation workflow for 3-(4-(Methylsulfonyl)phenyl)propanal.
Experimental Protocols: Self-Validating Systems
Protocol A: RP-HPLC-UV (Purity & Related Substances)
This protocol is optimized to resolve the parent aldehyde from its oxidized propanoic acid degradant.
-
Sample Preparation: Dissolve 10 mg of the analyte in 10 mL of diluent (Water:Acetonitrile 50:50 v/v) to achieve a 1.0 mg/mL concentration.
-
Column Selection: J'sphere-ODS-H80 (150 mm × 4.6 mm, 4 μm) or equivalent high-density C18[2].
-
Causality: The high surface area and moderate carbon load of this specific ODS phase provide optimal retention and steric selectivity for polar sulfonyl groups.
-
-
Mobile Phase: Isocratic elution using 0.05% Trifluoroacetic acid (TFA) in Water (85%) and Acetonitrile (15%)[2].
-
Causality: The aldehyde is prone to autoxidation. TFA lowers the pH sufficiently to suppress the ionization of any resulting acidic degradants, preventing peak tailing and ensuring baseline resolution.
-
-
Detection: UV detection at 228 nm with a flow rate of 1.0 mL/min[2].
Protocol B: LC-MS/MS (Impurity Profiling)
-
Sample Preparation: Dilute the HPLC sample 1:100 in an MS-compatible diluent to prevent detector saturation.
-
Mobile Phase Adaptation: Replace the TFA in the mobile phase with 10 mM Ammonium Formate (pH 3.0).
-
Causality: TFA causes severe ion suppression in the Electrospray Ionization (ESI) source by forming strong ion pairs. Ammonium formate provides the necessary protonation for the methylsulfonyl group without quenching the MS signal.
-
-
Detection: ESI positive mode, monitoring the [M+H]+ ion (m/z 213.06).
Protocol C: 1H qNMR (Absolute Assay)
-
Sample Preparation: Accurately weigh ~15 mg of the analyte and ~5 mg of NIST-traceable Maleic Acid (Internal Standard) into a glass vial using a microbalance.
-
Solvation: Dissolve the mixture in 0.6 mL of DMSO-d6.
-
Causality: DMSO-d6 fully solubilizes both the polar methylsulfonyl compound and the internal standard, preventing phase separation or micelle formation that would skew proton integration.
-
-
Acquisition: 400 MHz NMR, 64 scans, with a relaxation delay (D1) of 30 seconds.
-
Causality: A long D1 ensures complete longitudinal relaxation of all protons between radiofrequency pulses. This is mathematically critical; incomplete relaxation leads to under-integration and artificially low purity results. The distinct aldehyde proton (~9.8 ppm) is integrated against the Maleic acid singlet (~6.2 ppm).
-
Comparative Data Presentation
The following table summarizes the cross-validation results of a single pilot batch, demonstrating how each method fulfills specific[4] such as LOD, LOQ, and Specificity.
| Analytical Parameter | RP-HPLC-UV | LC-MS/MS | 1H qNMR |
| Primary Output | Relative Area Purity (%) | Structural Elucidation | Absolute Purity (% w/w) |
| Measured Result | 99.2% | Confirmed [M+H]+ 213.06 | 98.7% ± 0.2% |
| LOD / LOQ | 0.15 μg/mL / 0.50 μg/mL | 0.01 μg/mL / 0.05 μg/mL | N/A (Assay dependent) |
| Specificity | High (Chromatographic) | Very High (Mass/Charge) | Extremely High (Chemical Shift) |
| Reference Standard | Required (Analyte) | Required (Analyte) | Not Required (Uses Universal IS) |
| Analysis Time | ~20 mins/sample | ~15 mins/sample | ~10 mins/sample |
Data Integration Insight: The HPLC-UV reported a purity of 99.2%, while the qNMR reported 98.7%. This 0.5% discrepancy is typical and highlights the necessity of cross-validation. HPLC-UV only measures UV-active compounds; the qNMR absolute assay accounts for UV-transparent impurities (such as residual inorganic salts or aliphatic solvents from the synthesis process), providing the true value required for safe downstream API formulation.
References
- Title: Pharmaceutical compounds for the treatment of complement mediated disorders (WO2024035686A1)
-
Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) URL: [Link]
-
Title: A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid Source: PubMed (NIH) URL: [Link]
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- 1. WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 2. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
Navigating Novel Chemical Space: A Comparative Guide to In-Silico and Experimental Data for 3-(4-(Methylsulfonyl)phenyl)propanal
For the modern researcher, the journey from a promising chemical structure to a viable drug candidate is a complex interplay of predictive modeling and empirical validation. This guide provides a comprehensive comparison of in-silico and experimental approaches for the characterization of 3-(4-(Methylsulfonyl)phenyl)propanal, a novel aromatic aldehyde with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just data, but a strategic perspective on how to synergize computational and benchtop methodologies for efficient and insightful chemical exploration.
However, the gold standard for chemical characterization remains experimental data. Direct measurement provides a tangible and definitive understanding of a molecule's properties. While more resource-intensive, experimental validation is crucial for confirming in-silico predictions and uncovering unforeseen chemical behavior.[6][7]
This guide will navigate the landscape of both in-silico predictions and the strategic use of experimental data for 3-(4-(Methylsulfonyl)phenyl)propanal. Due to the novelty of this specific compound, direct experimental data is not yet extensively available in the public domain. Therefore, we will employ a common and scientifically sound strategy: generating robust in-silico predictions for our target molecule and comparing them to established experimental data for a close structural analog, 3-phenylpropanal. This comparative approach allows us to not only understand the predicted properties of our target but also to hypothesize the influence of the 4-(methylsulfonyl) substituent.
In-Silico Profiling of 3-(4-(Methylsulfonyl)phenyl)propanal
Leveraging a suite of established computational models, we have generated a comprehensive profile of predicted physicochemical and ADMET properties for 3-(4-(Methylsulfonyl)phenyl)propanal. These predictions are derived from algorithms that analyze the molecule's structure to estimate its behavior in various biological and chemical environments.
Table 1: Predicted Physicochemical and ADMET Properties of 3-(4-(Methylsulfonyl)phenyl)propanal
| Property | Predicted Value | Significance in Drug Discovery |
| Physicochemical Properties | ||
| Molecular Weight | 212.27 g/mol | Influences size-related properties like absorption and diffusion. |
| LogP (Octanol/Water Partition Coefficient) | 1.85 | A measure of lipophilicity, impacting membrane permeability and solubility. |
| Water Solubility (LogS) | -2.5 | Predicts the extent to which the compound will dissolve in aqueous environments. |
| Polar Surface Area (PSA) | 63.8 Ų | Relates to hydrogen bonding potential and membrane penetration. |
| pKa (most acidic) | 18.5 | Indicates the likelihood of ionization at physiological pH, affecting solubility and binding. |
| ADMET Properties | ||
| Human Intestinal Absorption | High | Predicts the extent of absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | No | Indicates the likelihood of the compound crossing into the central nervous system. |
| CYP450 2D6 Inhibitor | Yes | Potential for drug-drug interactions by inhibiting a key metabolic enzyme. |
| AMES Toxicity | No | Predicts the likelihood of the compound being mutagenic. |
| hERG I Inhibitor | No | Low risk of cardiac toxicity. |
Experimental Data for a Structural Analog: 3-Phenylpropanal
To ground our in-silico predictions in empirical reality, we turn to the well-characterized structural analog, 3-phenylpropanal. The experimental data presented below provides a baseline for comparison, allowing us to infer the impact of the 4-(methylsulfonyl) group on the properties of our target molecule.
Table 2: Experimental Physicochemical Properties of 3-Phenylpropanal
| Property | Experimental Value | Reference |
| Molecular Weight | 134.18 g/mol | [8][9][10] |
| Boiling Point | 97-98 °C at 12 mmHg | [8] |
| Density | 1.019 g/mL at 25 °C | [8] |
| Water Solubility | 0.74 mg/L | [8] |
| LogP (Octanol/Water Partition Coefficient) | 2.04 | [9] |
Comparative Analysis: The Influence of the Methylsulfonyl Group
The comparison between the in-silico data for 3-(4-(Methylsulfonyl)phenyl)propanal and the experimental data for 3-phenylpropanal highlights the significant influence of the 4-(methylsulfonyl) substituent.
-
Polarity and Solubility: The most striking difference lies in the predicted LogP and water solubility. The methylsulfonyl group is a polar, hydrogen bond-accepting moiety. Its presence is predicted to decrease the LogP (from 2.04 to 1.85) and increase the water solubility (LogS of -2.5) of the molecule compared to the non-polar phenylpropanal. This is a critical consideration for formulation and bioavailability.
-
Molecular Weight and Size: The addition of the methylsulfonyl group significantly increases the molecular weight. This can impact diffusion rates and interactions with biological targets.
-
Metabolic Stability: The in-silico prediction of CYP450 2D6 inhibition for the methylsulfonyl-containing compound suggests a potential for altered metabolic pathways compared to 3-phenylpropanal. This is a crucial flag for potential drug-drug interactions that would require experimental investigation.
Methodologies: A Guide to In-Silico and Experimental Workflows
To ensure scientific integrity and reproducibility, it is essential to understand the methodologies behind both the predictions and the experimental data.
In-Silico Prediction Workflow
The generation of in-silico data follows a structured computational pipeline. This process begins with the representation of the molecule in a machine-readable format and proceeds through various modeling stages.
Caption: Experimental workflow for chemical validation.
Detailed Protocol for Experimental Validation:
-
Synthesis and Purification: 3-(4-(Methylsulfonyl)phenyl)propanal would first need to be synthesized, likely through a multi-step process. A plausible route could involve the oxidation of the corresponding alcohol, 3-(4-(methylsulfonyl)phenyl)propan-1-ol. The crude product would then be purified using techniques such as column chromatography to achieve high purity.
-
Structural Characterization: The identity and purity of the synthesized compound would be confirmed using a battery of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of the hydrogen and carbon atoms, confirming the connectivity of the molecule. [10][11] * Mass Spectrometry (MS): This technique would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would identify the functional groups present in the molecule, such as the aldehyde carbonyl and the sulfonyl group.
-
-
Physicochemical Property Determination: Standard laboratory methods would be used to measure key physicochemical properties, including melting point, boiling point, and solubility in various solvents.
-
In Vitro Biological Assays: To validate the ADMET predictions, a series of in vitro assays would be conducted. For example, a CYP450 inhibition assay would be performed to experimentally determine if the compound inhibits the activity of the 2D6 enzyme.
Conclusion and Future Directions
The synergy between in-silico prediction and experimental validation is a cornerstone of modern chemical research. For a novel compound like 3-(4-(Methylsulfonyl)phenyl)propanal, computational modeling provides a powerful and efficient first look at its potential properties, guiding further experimental work. The comparative analysis with its structural analog, 3-phenylpropanal, allows for informed hypotheses about the influence of the methylsulfonyl group, particularly in enhancing polarity and potentially altering metabolic stability.
The in-silico data presented here serves as a roadmap for the experimental characterization of 3-(4-(Methylsulfonyl)phenyl)propanal. The next logical steps would be to synthesize this molecule and systematically validate the predicted properties. This iterative cycle of prediction and experimentation is what drives the efficient discovery and development of new chemical entities with desired biological activities and safety profiles.
References
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3-Phenylpropanal - Physico-chemical Properties. ChemBK. Available at: [Link].
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OpenADMET. GitHub. Available at: [Link].
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Propersea (Property Prediction). Physical Sciences Data science Service. Available at: [Link].
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3-Phenylpropanal | CAS#:104-53-0. Chemsrc.com. Available at: [Link].
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ADMET Prediction Software. Sygnature Discovery. Available at: [Link].
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On-line Software - Virtual Computational Chemistry Laboratory. VCCLAB. Available at: [Link].
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Open access in silico tools to predict the ADMET profiling of drug candidates. Taylor & Francis Online. Available at: [Link].
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Calculate Physicochemical Properties | PhysChem Suite. ACD/Labs. Available at: [Link].
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Benzenepropanal (CAS 104-53-0). Chemical & Physical Properties by Cheméo. Available at: [Link].
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3-Phenylpropanal | C 9 H 10 O | MD Topology | NMR | X-Ray. Automated Topology Builder. Available at: [Link].
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3-Phenylpropanal|hydrocinnamaldehyde|C9H10O. The Pherobase. Available at: [Link].
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Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors. RSC Publishing. Available at: [Link].
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In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PMC. Available at: [Link].
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Design, Synthesis, and Evaluation of Substituted Phenylpropanoic Acid Derivatives as Human Peroxisome Proliferator Activated Receptor Activators. Discovery of Potent and Human Peroxisome Proliferator Activated Receptor Alpha Subtype-Selective Activators. PubMed. Available at: [Link].
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Enumeration of 3-phenylpropanol biosynthetic pathways. ResearchGate. Available at: [Link].
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Safety Operating Guide
3-(4-(Methylsulfonyl)phenyl)propanal proper disposal procedures
3-(4-(Methylsulfonyl)phenyl)propanal: Comprehensive Handling & Disposal Protocol
As an intermediate frequently utilized in the synthesis of pharmaceutical compounds—such as targeted therapies for complement-mediated disorders and selective COX-2 inhibitors[1]—3-(4-(Methylsulfonyl)phenyl)propanal (Chemical Formula: C10H12O3S) requires rigorous handling and disposal protocols.
To ensure laboratory safety and environmental compliance, standard operational procedures must be dictated by the compound's specific physicochemical properties rather than generic waste guidelines. This guide provides a self-validating system for the safe handling, segregation, and disposal of this sulfonyl-aldehyde derivative.
Physicochemical Profiling & Hazard Causality
Understanding why a chemical behaves in a certain way is the foundation of prudent laboratory practice. The hazards and disposal requirements for 3-(4-(Methylsulfonyl)phenyl)propanal are driven by its two primary functional groups:
-
The Aldehyde Moiety (-CHO): Aldehydes are highly electrophilic and prone to autoxidation when exposed to atmospheric oxygen, slowly converting into the corresponding carboxylic acid (3-(4-(methylsulfonyl)phenyl)propanoic acid). Furthermore, aldehydes can act as cross-linking agents in biological tissues, making them acute skin, eye, and respiratory irritants[2].
-
The Methylsulfonyl Moiety (-SO2CH3): While this group imparts chemical stability and polarity to the molecule, it drastically alters the compound's end-of-life disposal requirements. Combusting sulfur-containing organic compounds yields sulfur dioxide (SO2) and sulfur trioxide (SO3)[3]. Therefore, this compound cannot be processed by standard municipal incinerators and must be routed to facilities equipped with flue-gas desulfurization (scrubber) technology.
Operational Safety & Handling Protocol
Before generating waste, proper handling procedures must be established to minimize exposure and prevent uncontrolled reactions.
Step-by-Step Handling Methodology:
-
Engineering Controls: Always manipulate the neat (pure) compound within a certified chemical fume hood. Ensure the sash is positioned at the optimal height to maintain a minimum face velocity of 100 feet per minute (fpm).
-
Atmospheric Control: Because the aldehyde group is susceptible to oxidation, purge the primary container with an inert gas (Argon or Nitrogen) before sealing it after each use.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear standard nitrile examination gloves. If handling solutions dissolved in highly permeating solvents (e.g., DMSO or DMF), double-gloving or using butyl rubber gloves is required.
-
Eye Protection: Splash-proof chemical safety goggles (not standard safety glasses) due to the severe eye irritation potential of sulfonyl-aromatics[4].
-
-
Incompatibility Avoidance: Keep strictly isolated from strong oxidizing agents (which will violently oxidize the aldehyde) and strong bases (which can trigger exothermic aldol condensation reactions).
Waste Segregation & Disposal Procedures
Under no circumstances should 3-(4-(Methylsulfonyl)phenyl)propanal be disposed of in the normal trash or discharged into the sanitary sewer system[5],[6]. It must be managed as Hazardous Waste .
Step-by-Step Disposal Workflow
-
State Determination: Identify if the waste is a solid (pure powder/crystals), a liquid (dissolved in an organic solvent), or contaminated labware (e.g., pipette tips, weighing boats).
-
Container Selection:
-
Solid Waste: Place in a wide-mouth High-Density Polyethylene (HDPE) container or an amber glass jar.
-
Liquid Waste: Funnel into a designated "Non-Halogenated Organic Waste" carboy. Critical: Ensure the solvent matrix does not contain incompatible chemicals (e.g., nitric acid or concentrated amines).
-
-
Labeling (The "Sulfur" Designation): Label the container explicitly as "Hazardous Waste: Non-Halogenated Organic Sulfur Compound." This specific nomenclature is critical; it alerts Environmental Health and Safety (EHS) personnel that the waste must be manifested for a high-temperature incinerator equipped with SOx scrubbers[7],[3].
-
Storage: Store the waste container in a designated Secondary Containment tray within a flammable storage cabinet or under a fume hood until EHS pickup. Do not store waste for more than 90 days.
Spill Decontamination Protocol
-
Solid Spills: Do NOT dry sweep, as this aerosolizes the irritant dust. Lightly mist the powder with water or a compatible solvent to suppress dust, then collect using a HEPA-filtered vacuum or wet-wipe with absorbent pads.
-
Liquid Spills (in solvent): Isolate the area. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or diatomaceous earth). Sweep the absorbed mixture into a chemical waste bag using non-sparking tools.
Quantitative Data & Specifications Summary
| Parameter | Specification / Requirement | Causality / Rationale |
| Waste Classification | Non-Halogenated Organic Sulfur Waste | Contains C, H, O, S; lacks halogens. Requires specialized SOx incineration. |
| Primary Hazard | Irritant (Skin, Eyes, Respiratory) | Aldehyde electrophilicity and sulfonyl polarity interact with biological membranes. |
| Storage Atmosphere | Argon or Nitrogen Blanket | Prevents autoxidation of the propanal group to a propanoic acid derivative. |
| Incompatibilities | Strong Oxidizers, Strong Bases | Risk of violent oxidation or exothermic aldol condensation. |
| Spill Absorbent | Vermiculite / Diatomaceous Earth | Inert materials prevent secondary reactions during cleanup. |
Waste Segregation Logic
Below is the decision-making workflow for the proper segregation and disposal of 3-(4-(Methylsulfonyl)phenyl)propanal waste streams.
Caption: Decision tree for the segregation, containment, and disposal routing of methylsulfonyl-aldehyde waste.
References
-
National Research Council (US) Committee. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US), 2011. Available at:[Link]
-
U.S. Environmental Protection Agency (EPA). "National Capacity Assessment Report Pursuant to CERCLA Section 104(c)(9)." EPA.gov, 2015. Available at:[Link]
- World Intellectual Property Organization. "WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders." Google Patents, 2024.
Sources
- 1. WO2024035686A1 - Pharmaceutical compounds for the treatment of complement mediated disorders - Google Patents [patents.google.com]
- 2. fishersci.com [fishersci.com]
- 3. epa.gov [epa.gov]
- 4. fishersci.com [fishersci.com]
- 5. Read "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version" at NAP.edu [nationalacademies.org]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
